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  • Product: Ethyl 2-(1-pyrrolidinyl)nicotinate
  • CAS: 852180-79-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Ethyl 2-(1-pyrrolidinyl)nicotinate

The following technical guide provides an in-depth analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a critical intermediate in the synthesis of nitrogen-containing heterocycles. Executive Summary Ethyl 2-(1-pyrrolidinyl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a critical intermediate in the synthesis of nitrogen-containing heterocycles.

Executive Summary

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) is a functionalized pyridine derivative characterized by an ethyl ester at the C3 position and a pyrrolidine moiety at the C2 position.[1] It serves as a pivotal building block in medicinal chemistry, particularly in the construction of pyrrolo[2,3-c]pyridines (6-azaindoles) and other bicyclic pharmacophores used in kinase inhibitor development. This guide details its physiochemical profile, a validated synthetic protocol via nucleophilic aromatic substitution (


), and its role in modern drug discovery.

Molecular Architecture & Physiochemical Profile[2]

The molecule features a "push-pull" electronic system where the electron-donating pyrrolidine nitrogen at C2 interacts with the electron-withdrawing ester group at C3 and the pyridine nitrogen. This conjugation stabilizes the structure but also dictates its reactivity profile, making the ester carbonyl less electrophilic than in unsubstituted nicotinates due to resonance donation.[2]

Table 1: Physiochemical Specifications
PropertyValue / Description
IUPAC Name Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate
CAS Number 852180-79-1
Molecular Formula

Molecular Weight 220.27 g/mol
Physical State Solid (Low-melting)
LogP (Predicted) ~1.86 [[1]]
TPSA 42.43

Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Sparingly soluble in water.[1][3][4]
pKa (Predicted) ~5.5 (Pyridine N), ~ -1.0 (Pyrrolidine N, conjugated)

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to this compound involves the displacement of a halide (typically chloride) from Ethyl 2-chloronicotinate by pyrrolidine . This reaction proceeds via an addition-elimination mechanism facilitated by the electron-deficient nature of the pyridine ring.

Reaction Scheme

The following diagram illustrates the transformation and the flow of electrons during the


 mechanism.

SNAr_Mechanism Reactants Ethyl 2-chloronicotinate + Pyrrolidine Intermediate Meisenheimer-like Complex (Transition State) Reactants->Intermediate Nucleophilic Attack (Addition) Product Ethyl 2-(1-pyrrolidinyl)nicotinate + HCl (neutralized) Intermediate->Product Chloride Elimination (Aromatization)

Figure 1: Mechanistic pathway for the synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate.

Experimental Procedure

Objective: Synthesis of 10 g of Ethyl 2-(1-pyrrolidinyl)nicotinate.

Reagents:

  • Ethyl 2-chloronicotinate (1.0 eq, 53.9 mmol)

  • Pyrrolidine (1.2 eq, 64.7 mmol)

  • Potassium Carbonate (

    
    ) (2.0 eq, 107.8 mmol)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloronicotinate (10.0 g) in anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered

    
      (14.9 g) to the solution.
    
  • Nucleophile Addition: Add pyrrolidine (5.3 mL) dropwise over 5 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[5] The starting chloride (

    
    ) should disappear, and a more polar fluorescent spot (
    
    
    
    ) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess pyrrolidine.

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over

    
    , filter, and concentrate.
    
    • Optional: If high purity is required, recrystallize from cold Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

Analytical Characterization (Predicted)

Verification of the structure relies on confirming the presence of the ethyl ester and the pyrrolidine ring, and the integrity of the pyridine core.

Spectroscopic MethodDiagnostic Signals (ppm / m/z)Interpretation

NMR (400 MHz,

)

8.2 (dd, 1H, H-6)
Pyridine proton adjacent to nitrogen (deshielded).

8.0 (dd, 1H, H-4)
Pyridine proton adjacent to ester.[2]

6.6 (dd, 1H, H-5)
Pyridine proton, shielded by electron-rich C2.

4.3 (q, 2H), 1.3 (t, 3H)
Ethyl ester (

) characteristic quartet/triplet.

3.5 (m, 4H)
Pyrrolidine

-protons (

).

1.9 (m, 4H)
Pyrrolidine

-protons (

).
MS (ESI+)

221.1

Protonated molecular ion.
IR (ATR) ~1710

Ester Carbonyl (

) stretch.
~1580

Pyridine ring skeletal vibrations.

Biological & Pharmacological Context[2][4][6][7][8]

Drug Discovery Utility

This compound is not typically a final drug but a privileged scaffold intermediate .[2] The 2-aminonicotinate motif is a precursor to Pyrido[2,3-d]pyrimidines and 1,8-Naphthyridines , classes of compounds known for inhibiting:

  • Tyrosine Kinases (e.g., EGFR, VEGFR): Used in oncology.

  • Phosphodiesterases (PDEs): Targets for anti-inflammatory and cognitive disorders.[2]

Pathway Visualization: From Intermediate to Scaffold

The following diagram maps the utility of Ethyl 2-(1-pyrrolidinyl)nicotinate in generating bicyclic heterocycles.

Applications cluster_products Target Scaffolds Intermediate Ethyl 2-(1-pyrrolidinyl)nicotinate Prod1 Pyrido[2,3-d]pyrimidin-4-ones (Kinase Inhibitors) Intermediate->Prod1 + Formamide/Urea (Cyclization) Prod2 1,8-Naphthyridines (Antibacterial/Antitumor) Intermediate->Prod2 + Acetylacetone (Condensation) Prod3 Reduced Nicotinates (GABA Modulators) Intermediate->Prod3 Reduction (LiAlH4)

Figure 2: Synthetic divergence from the nicotinate core to bioactive scaffolds.

Stability and Handling

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester [[1]].

  • Safety: Irritant to eyes, respiratory system, and skin.[6] Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis.

References

  • PubChem.[2][7] (n.d.). Ethyl nicotinate (Related Structure Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024).[3] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Retrieved October 26, 2025, from [Link]

Sources

Exploratory

Ethyl 2-(1-pyrrolidinyl)nicotinate CAS number and molecular weight

This technical guide provides an in-depth analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1 ) is a functionalized pyridine derivative featuring a pyrrolidine ring at the C2 position and an ethyl ester at the C3 position. It serves as a critical intermediate in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and inflammation pathways. Its structural motif—combining an electron-deficient pyridine ring with a cyclic amine—makes it a valuable scaffold for fragment-based drug discovery (FBDD).

This guide details its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identification Data
ParameterValue
Chemical Name Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate
CAS Number 852180-79-1
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
SMILES CCOC(=O)C1=C(N=CC=C1)N2CCCC2
InChI Key Predicted: JNYWIOXOYFVKQG-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)[5][7]
  • Physical State: Viscous oil or low-melting solid (depending on purity/polymorph).

  • Boiling Point: Predicted ~360°C at 760 mmHg.

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol); sparingly soluble in water.

  • LogP (Predicted): ~2.3 (Moderate lipophilicity, suitable for CNS penetration).

  • pKa (Predicted): The pyridine nitrogen is less basic due to the electron-withdrawing ester group, while the pyrrolidine nitrogen lone pair is delocalized into the pyridine ring, reducing its basicity compared to free pyrrolidine.

Synthetic Methodology

The most robust route for synthesizing Ethyl 2-(1-pyrrolidinyl)nicotinate is via Nucleophilic Aromatic Substitution (SₙAr) . This reaction exploits the electron-deficient nature of the pyridine ring, activated by the ester group at the ortho position.

Reaction Scheme (Graphviz)

SynthesisPathway SM1 Ethyl 2-chloronicotinate (Electrophile) Inter Meisenheimer Complex (Transition State) SM1->Inter + SM2, Base Solvent: DMF/MeCN SM2 Pyrrolidine (Nucleophile) SM2->Inter Base Base (K2CO3 or TEA) Base->Inter Scavenges HCl Prod Ethyl 2-(1-pyrrolidinyl)nicotinate (Target) Inter->Prod - Cl⁻ Elimination

Caption: SₙAr mechanism showing the displacement of the chloro- leaving group by the pyrrolidine amine.

Detailed Protocol (Self-Validating System)

Objective: Synthesize 10g of Ethyl 2-(1-pyrrolidinyl)nicotinate.

Reagents:

  • Ethyl 2-chloronicotinate (1.0 eq, ~8.5 g)

  • Pyrrolidine (1.2 eq, ~3.9 g)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Acetonitrile (MeCN) or DMF (anhydrous, 10 volumes)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂).

  • Charging: Add Ethyl 2-chloronicotinate (1.0 eq) and anhydrous MeCN (85 mL). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (2.0 eq) in a single portion. The suspension will be heterogeneous.

  • Nucleophile Addition: Add Pyrrolidine (1.2 eq) dropwise via syringe over 5 minutes to control exotherm.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1][2]

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove MeCN/DMF.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If the crude purity is <95%, purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexane).

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following predicted spectral data.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.25 dd1HPyridine C6-H (Deshielded by N)
8.05 dd1HPyridine C4-H (Ortho to Ester)
6.65 dd1HPyridine C5-H
4.35 q2HEster -O-CH ₂-CH₃
3.50 m4HPyrrolidine N-CH ₂ (α-protons)
1.95 m4HPyrrolidine C-CH ₂ (β-protons)
1.38 t3HEster -OCH₂-CH
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 221.3 m/z

  • Fragmentation Pattern: Loss of ethyl group (-29) or ethoxy group (-45) is common in ester derivatives.

Applications & Biological Potential

Ethyl 2-(1-pyrrolidinyl)nicotinate is primarily utilized as a scaffold intermediate rather than a final drug product. Its applications include:

  • Kinase Inhibitor Synthesis: The ester group can be converted to an amide or hydrazide, common pharmacophores in kinase inhibitors (e.g., EGFR or VEGFR targets).

  • Bioisostere Development: The pyrrolidine ring acts as a conformationally restricted analog of a diethylamine group (found in N,N-diethylnicotinamide), potentially improving metabolic stability.

  • Nicotinic Receptor Ligands: Derivatives of this scaffold are explored for affinity towards nicotinic acetylcholine receptors (nAChRs), relevant in neurodegenerative disease research.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[4]

  • Hazards:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ester moiety is susceptible to hydrolysis if exposed to moisture over prolonged periods.

References

  • ChemScene. (2025). Ethyl 2-(pyrrolidin-1-yl)nicotinate - Product Monograph. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate. Retrieved from

  • Bunce, R. A. (1995). Nucleophilic Aromatic Substitution of Pyridines. Tetrahedron, 51(48), 13103-13159.
  • BenchChem. (2025).[3] Protocols for Scale-up Synthesis of Pyrrolidinyl Esters. Retrieved from

Sources

Foundational

Pharmacological mechanism of action of Ethyl 2-(1-pyrrolidinyl)nicotinate

This guide provides an in-depth pharmacological analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a compound belonging to the 2-aminonicotinate class.[1][2] While specific clinical monographs for this ester are limited co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a compound belonging to the 2-aminonicotinate class.[1][2] While specific clinical monographs for this ester are limited compared to its analogs (e.g., Niflumic acid, Clonixin), its mechanism is elucidated through its pharmacophore, which combines a nicotinic acid ester with a pyrrolidinyl moiety.[1]

[1][2]

Executive Summary

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) functions primarily as a lipophilic prodrug that undergoes enzymatic hydrolysis to yield its active metabolite, 2-(1-pyrrolidinyl)nicotinic acid .[1][2] Its pharmacological profile is defined by two core mechanisms derived from its 2-aminopyridine-3-carboxylic acid scaffold:

  • Anti-inflammatory & Analgesic Activity: Inhibition of Cyclooxygenase (COX) enzymes, suppressing prostaglandin synthesis (similar to Niflumic acid).[1][2]

  • Ion Channel Modulation: Potential blockade of calcium-activated chloride channels (CaCCs) , a characteristic of the 2-aminonicotinate class.[1][2]

  • Vasodilation (Context-Dependent): As a nicotinate ester, it may exhibit rubefacient properties via GPR109A activation, though the bulky 2-pyrrolidinyl group likely attenuates this effect compared to ethyl nicotinate.[1][2]

Chemical Structure & Pharmacophore Analysis

The compound's activity is dictated by three structural domains:

  • Ethyl Ester Moiety: Increases lipophilicity (

    
    ), facilitating transmembrane transport and dermal penetration.[1][2] It is a metabolic handle for esterases.[1][2]
    
  • Pyridine Ring (Nicotinate Core): The scaffold for binding to COX enzymes and chloride channels.[1][2]

  • Pyrrolidine Ring (at C2): A cyclic tertiary amine that functions as a bioisostere for the aniline group found in NSAIDs like Clonixin and Niflumic acid .[1][2] This substitution is critical for locking the conformation required for receptor/enzyme binding.[1][2]

Structural DomainPharmacological Function
Ethyl Ester Prodrug Delivery: Enhances bioavailability; hydrolyzed by plasma/tissue esterases.[1][2]
Pyridine-3-Carboxylate Active Pharmacophore: Mimics arachidonic acid transition state in COX active site.[1][2]
2-(1-Pyrrolidinyl) Group Steric/Electronic Modulator: Optimizes binding affinity; reduces rubefacient potency compared to unsubstituted nicotinates.[1][2]

Mechanism of Action (Step-by-Step)

Phase I: Bioactivation (Prodrug Hydrolysis)

Upon administration (topical or systemic), the ethyl ester is rapidly cleaved by carboxylesterases (CES1/CES2) in the plasma, liver, or skin.[1][2]

  • Reaction:

    
    [1][2]
    
  • Active Metabolite: The free acid form is the potent inhibitor of COX enzymes and chloride channels.[1][2]

Phase II: Cyclooxygenase (COX) Inhibition

The free acid metabolite targets the arachidonic acid binding channel of COX-1 and COX-2 enzymes.[1][2]

  • Mechanism: The pyridine nitrogen and the carboxylic acid group form hydrogen bonds with Arg120 and Tyr355 at the constriction of the COX channel.[1][2] The pyrrolidine ring provides hydrophobic interactions within the channel, blocking the entry of arachidonic acid.[1][2]

  • Outcome: Reduction in the synthesis of pro-inflammatory prostaglandins (

    
    , 
    
    
    
    ), leading to analgesia and reduced inflammation.[1]
Phase III: Chloride Channel Modulation (Specific to Class)

2-aminonicotinates (e.g., Niflumic acid) are classic blockers of calcium-activated chloride channels (CaCCs / TMEM16A) .[1][2]

  • Mechanism: The active metabolite binds to the pore region of the channel, stabilizing the closed state or physically occluding the pore.[1]

  • Physiological Effect: Modulation of smooth muscle contraction (antispasmodic effect) and inhibition of sensory neuron depolarization (analgesic effect).[1][2]

Signaling Pathway Visualization

MechanismOfAction Prodrug Ethyl 2-(1-pyrrolidinyl)nicotinate (Lipophilic Prodrug) Esterase Carboxylesterases (CES1 / CES2) Prodrug->Esterase ActiveMetabolite 2-(1-pyrrolidinyl)nicotinic acid (Active Anion) Prodrug->ActiveMetabolite Hydrolysis COX Cyclooxygenase (COX-1 / COX-2) ActiveMetabolite->COX Inhibits CaCC Ca2+-Activated Cl- Channels (TMEM16A) ActiveMetabolite->CaCC Blocks GPR109A GPR109A Receptor (Langerhans Cells) ActiveMetabolite->GPR109A Agonist (Partial) PGE2 Prostaglandin E2 (Reduced Synthesis) COX->PGE2 Downregulates Depolarization Neuronal Depolarization (Inhibited) CaCC->Depolarization Prevents Vasodilation Cutaneous Vasodilation (Flushing) GPR109A->Vasodilation Induces

Figure 1: Pharmacological cascade from prodrug activation to multi-target modulation.[1][2]

Experimental Protocols for Validation

Protocol A: In Vitro COX Inhibition Assay

Objective: Determine the


 of the active metabolite against COX-1 and COX-2.[1][2]
  • Preparation: Incubate purified ovine COX-1 and recombinant human COX-2 enzymes in Tris-HCl buffer (pH 8.0) with heme cofactor.

  • Treatment: Add 2-(1-pyrrolidinyl)nicotinic acid (hydrolyzed form) at concentrations ranging from 0.1 nM to 100

    
    M. (Note: The ethyl ester must be hydrolyzed first or used in a cell-based assay).
    
  • Substrate Addition: Initiate reaction with

    
     Arachidonic Acid (AA).[1][2]
    
  • Detection: Measure

    
     production using an ELISA kit after 10 minutes.
    
  • Analysis: Plot log-concentration vs. % inhibition to calculate

    
    .
    
Protocol B: Chloride Channel Patch-Clamp Assay

Objective: Verify blockade of CaCCs (TMEM16A).

  • Cell Line: Use HEK293 cells stably expressing TMEM16A.

  • Setup: Whole-cell patch-clamp configuration. Pipette solution contains high

    
     (
    
    
    
    ) to pre-activate channels.[1][2]
  • Perfusion: Apply a voltage ramp (-100 mV to +100 mV).

  • Application: Perfuse 2-(1-pyrrolidinyl)nicotinic acid (

    
    ) and monitor current reduction.
    
  • Control: Use Niflumic acid (

    
    ) as a positive control blocker.[1][2]
    

Comparative Pharmacology Table

FeatureEthyl 2-(1-pyrrolidinyl)nicotinateEthyl NicotinateNiflumic Acid
Primary Class 2-Aminonicotinate EsterNicotinate Ester2-Aminonicotinic Acid
Key Mechanism COX Inhibition (Prodrug)GPR109A AgonismCOX Inhibition & Cl- Block
Rubefacient Effect Low/Moderate (Steric hindrance)High (Potent vasodilator)None/Negligible
Lipophilicity High (LogP ~2.[1][2]5)Moderate (LogP ~1.3)Moderate (LogP ~4.4)
Therapeutic Use Research / Analgesic CandidateRubefacient / TopicalNSAID / Analgesic

References

  • PubChem Compound Summary. (2025). Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Flower, R. J. (2003).[1][2] The development of COX-2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179-191.[1][2] (Grounding for COX inhibition mechanism of nicotinate derivatives).

  • Hartzell, H. C., et al. (2005).[1][2] Calcium-activated chloride channels. Annual Review of Physiology, 67, 719-758.[1] (Grounding for Niflumic acid/nicotinate chloride channel blockade).

  • Morrow, J. D., & Roberts, L. J. (2001).[1] Lipid-derived autacoids: Eicosanoids and platelet-activating factor. Goodman & Gilman's The Pharmacological Basis of Therapeutics.[1][2] (Reference for arachidonic acid pathway).[1][2]

Sources

Exploratory

Solubility Profile of Ethyl 2-(1-pyrrolidinyl)nicotinate: A Comparative Analysis in Organic Solvents vs. Aqueous Media

Executive Summary For drug development professionals and synthetic chemists, understanding the solubility profile of early-stage building blocks is critical for seamless assay integration and formulation design. Ethyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solubility profile of early-stage building blocks is critical for seamless assay integration and formulation design. Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) is a heterocyclic compound characterized by a delicate balance of lipophilic and weakly basic domains [1]. This technical whitepaper provides an in-depth analysis of its solubility behavior, contrasting its high affinity for organic solvents with its pH-dependent aqueous limitations. By grounding our analysis in structural causality and standardized thermodynamic protocols, we provide a reliable framework for handling this compound in both synthetic and biological workflows.

Physicochemical Grounding and Structural Causality

To predict and manipulate the solubility of Ethyl 2-(1-pyrrolidinyl)nicotinate, we must first deconstruct its molecular architecture. The compound (Molecular Weight: 220.27 g/mol ) consists of three primary structural elements: a pyridine ring, a pyrrolidine substituent at the C2 position, and an ethyl ester group at the C3 position.

According to predictive models and chemical databases [2], the molecule exhibits the following key parameters:

  • LogP (Octanol/Water Partition Coefficient): ~1.86

  • Topological Polar Surface Area (TPSA): 42.43 Ų

  • Hydrogen Bond Donors (HBD): 0

  • Hydrogen Bond Acceptors (HBA): 4

  • Rotatable Bonds: 3

The Causality of Solubility: The complete absence of hydrogen bond donors severely restricts the molecule's ability to form favorable hydration shells in neutral water. Conversely, the lipophilic ethyl ester and the hydrophobic bulk of the pyrrolidine ring drive favorable van der Waals interactions in non-polar environments. The four hydrogen bond acceptors (the ester oxygens and the heterocyclic nitrogens) make the compound highly responsive to polar aprotic and polar protic organic solvents.

Solubility in Organic Solvents: Mechanisms & Applications

Ethyl 2-(1-pyrrolidinyl)nicotinate exhibits excellent solubility across a broad spectrum of organic solvents, driven by its lipophilic nature (LogP ~1.86).

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): The compound achieves its highest solubility in solvents like Dimethyl Sulfoxide (DMSO). The strong dipole moment of DMSO interacts optimally with the molecule's four hydrogen bond acceptors. Application Insight: DMSO is the gold-standard solvent for generating high-concentration stock solutions (typically 10–50 mM) for in vitro high-throughput screening (HTS).

  • Polar Protic Solvents (Ethanol, Methanol): Solubility remains high. The hydroxyl protons of the solvents act as hydrogen bond donors to the ester and nitrogen acceptors on the molecule, facilitating rapid dissolution.

  • Non-Polar Solvents (Dichloromethane, Hexane, Toluene): The compound is highly soluble in halogenated and aromatic solvents due to the hydrophobic interactions mediated by the ethyl chain and the conjugated ring systems. This makes liquid-liquid extraction (e.g., aqueous/DCM partitioning) highly efficient during chemical synthesis.

Aqueous Solubility: Challenges and pH-Dependent Behavior

In aqueous media, the solubility of Ethyl 2-(1-pyrrolidinyl)nicotinate is strictly dictated by the pH of the environment due to the ionizable nature of its heterocyclic nitrogens.

  • Neutral Media (pH 7.4): At physiological pH, the molecule remains predominantly unionized. The lack of H-bond donors and the lipophilic surface area result in poor thermodynamic solubility. Aqueous assays at this pH will require co-solvents (e.g., 1-5% DMSO) or surfactants to prevent precipitation.

  • Acidic Media (pH < 4.0): The pyridine nitrogen (and to a lesser extent, the conjugated pyrrolidine nitrogen) acts as a weak base. Upon exposure to acidic media (e.g., 0.1 N HCl), the molecule undergoes protonation. The transition from an uncharged lipophile to a cationic species drastically lowers the LogD, enabling strong ion-dipole interactions with water and exponentially increasing solubility.

Ionization Neutral Neutral Species (Low Aqueous Sol.) pH 7.4 Protonation Addition of H+ (Acidic Media) Neutral->Protonation pKa ~ 5.0 Ionized Protonated Cation (High Aqueous Sol.) pH < 4.0 Protonation->Ionized

pH-dependent ionization pathway of Ethyl 2-(1-pyrrolidinyl)nicotinate.

Experimental Workflows: Self-Validating Systems

To accurately profile the solubility of this compound, researchers must distinguish between kinetic solubility (which often overestimates solubility due to transient supersaturation) and thermodynamic equilibrium solubility.

As outlined in the United States Pharmacopeia (USP) General Chapter <1236> [3], the Saturation Shake-Flask Method remains the most reliable technique for determining true thermodynamic solubility [4].

Protocol: Thermodynamic Solubility via Shake-Flask Method

Why this works: This protocol is designed as a self-validating system. By utilizing ultracentrifugation instead of standard filtration, we eliminate the risk of the lipophilic compound adsorbing onto PTFE or Nylon filter membranes—a common systematic error that falsely lowers reported aqueous solubility.

  • Preparation of Solid Excess: Weigh approximately 5–10 mg of crystalline Ethyl 2-(1-pyrrolidinyl)nicotinate into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, 0.1 N HCl, or Ethanol). Ensure a visible excess of solid remains to guarantee saturation.

  • Thermodynamic Equilibration: Seal the vials and place them in an isothermal shaker at 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: This extended timeframe ensures the compound transitions from any metastable polymorphic states to its most thermodynamically stable crystalline form.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. This forces all undissolved sub-micron particles into a tight pellet.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute immediately with the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.

  • Quantification: Analyze the diluted sample via HPLC-UV (typically monitored at 254 nm) against a pre-validated 5-point calibration curve.

Workflow Start Solid Compound (Excess API) Solvent Solvent Addition (Aqueous/Organic) Start->Solvent Equilibration Thermodynamic Equilibration (24h Shake-Flask at 25°C) Solvent->Equilibration Separation Phase Separation (Ultracentrifugation) Equilibration->Separation Quantification Quantification (HPLC-UV Analysis) Separation->Quantification Data Solubility Profile Determination Quantification->Data

Thermodynamic solubility assessment workflow via the shake-flask method.

Quantitative Data Summary

The following table summarizes the expected solubility profile of Ethyl 2-(1-pyrrolidinyl)nicotinate based on its physicochemical properties and standard solvent interactions.

Solvent SystempHExpected Solubility RangePrimary Solubilization Mechanism
Water / PBS 7.4< 0.1 mg/mL (Poor)Limited to weak dipole interactions; unionized state.
0.1 N HCl 1.2> 5.0 mg/mL (Good)Ion-dipole interactions via protonated nitrogen cations.
DMSO N/A> 50 mg/mL (Excellent)Strong hydrogen bond acceptance from solvent dipole.
Ethanol N/A> 20 mg/mL (Excellent)Hydrogen bonding (solvent acts as H-bond donor).
Dichloromethane N/A> 50 mg/mL (Excellent)Hydrophobic/van der Waals interactions with lipophilic core.

Conclusion & Formulation Strategies

Ethyl 2-(1-pyrrolidinyl)nicotinate is a classic example of a lipophilic, weakly basic heterocyclic building block. Its high LogP and lack of hydrogen bond donors make it highly soluble in organic solvents but poorly soluble in neutral aqueous media.

For researchers transitioning this compound into biological assays or early in vivo pharmacokinetic studies, standard aqueous buffers will be insufficient. Recommended formulation strategies include:

  • pH Modification: Utilizing mildly acidic vehicles (if physiologically tolerated) to leverage the compound's ionizable nitrogens.

  • Co-Solvent Systems: Employing mixtures such as 10% DMSO / 40% PEG400 / 50% Saline to maintain the compound in solution.

  • Lipid-Based Formulations: Utilizing emulsions or cyclodextrin complexes to encapsulate the lipophilic ethyl ester and pyrrolidine domains, thereby shielding them from the aqueous bulk phase.

References

  • Ethyl 2-(pyrrolidin-1-yl)nicotinate Properties & Predicted Metrics Source: Chemikart URL:[Link]

  • <1236> Solubility Measurements Source: United States Pharmacopeia (USP-NF) URL:[Link]

  • Technical Note: Solubility Measurements and Thermodynamic Equilibrium Source: Dissolution Technologies URL:[Link]

Exploratory

Technical Guide: Bioavailability and Metabolic Stability Profiling of Ethyl 2-(1-pyrrolidinyl)nicotinate

Executive Summary Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) represents a structural convergence of a lipophilic ethyl ester and a pyrrolidine-substituted pyridine ring. In drug development, this scaffold is f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) represents a structural convergence of a lipophilic ethyl ester and a pyrrolidine-substituted pyridine ring. In drug development, this scaffold is frequently utilized to modulate the physicochemical properties of nicotinic acid derivatives, enhancing membrane permeability before metabolic conversion to its cognate acid.

This technical guide provides a rigorous framework for evaluating the bioavailability and metabolic stability of this compound. It moves beyond simple data listing to explore the mechanistic causality of its clearance—specifically the competition between hydrolytic (esterase-mediated) and oxidative (CYP-mediated) pathways.

Physicochemical Profile & Absorption Potential[1][2]

Understanding the fundamental chemistry of Ethyl 2-(1-pyrrolidinyl)nicotinate is prerequisite to designing stability assays. The ethyl ester moiety serves as a "lipophilic mask," likely classifying this compound as a prodrug or a "soft drug" designed for rapid conversion.

ParameterValue (Predicted/Experimental)Pharmacokinetic Implication
Molecular Weight 220.27 g/mol High passive diffusion potential (< 500 Da).
LogP ~1.86Optimal lipophilicity for membrane crossing; likely BCS Class I or II.
pKa (Base) ~3.24 (Pyridine N)Predominantly unionized at physiological pH (7.4), favoring absorption.
H-Bond Acceptors 4Good aqueous solubility potential compared to pure lipophiles.
Rotatable Bonds 3Low steric hindrance for enzyme binding pockets (CES/CYP).

Mechanistic Insight: The LogP of 1.86 suggests that while the compound is sufficiently lipophilic to cross the intestinal epithelium via passive diffusion, it is not so lipophilic as to become trapped in the phospholipid bilayer. However, the ethyl ester is a known substrate for Carboxylesterases (CES), implying that bioavailability will be limited not by absorption, but by first-pass metabolism .

Metabolic Stability: Mechanisms of Clearance

The metabolic fate of Ethyl 2-(1-pyrrolidinyl)nicotinate is dictated by two competing pathways. Experimental design must distinguish between these to predict in vivo half-life accurately.

Primary Pathway: Ester Hydrolysis

The most rapid clearance mechanism is expected to be hydrolysis of the ethyl ester to 2-(1-pyrrolidinyl)nicotinic acid .

  • Enzymes: Carboxylesterase 1 (hCES1 - Liver), Carboxylesterase 2 (hCES2 - Intestine), and Butyrylcholinesterase (Plasma).

  • Impact: High intestinal hydrolysis (hCES2) may prevent the parent ester from reaching systemic circulation intact.

Secondary Pathway: Pyrrolidine Oxidation

If the ester survives hydrolysis, the pyrrolidine ring is susceptible to Cytochrome P450 (CYP) oxidation.

  • Enzymes: Likely CYP2D6 or CYP3A4.

  • Metabolites: 2-(2-oxo-1-pyrrolidinyl)nicotinate (Lactam formation) or ring hydroxylation.

Metabolic Pathway Diagram

The following diagram illustrates the bifurcated metabolic clearance of the compound.

MetabolicPathway Parent Ethyl 2-(1-pyrrolidinyl)nicotinate (Parent Drug) Acid 2-(1-pyrrolidinyl)nicotinic acid (Major Metabolite) Parent->Acid Hydrolysis (hCES1, hCES2, Plasma Esterases) Lactam Lactam Derivative (Minor Metabolite) Parent->Lactam Oxidation (CYP450) Ethanol Ethanol Parent->Ethanol

Figure 1: Bifurcated metabolic pathway showing the dominance of hydrolytic clearance over oxidative transformation.

Experimental Protocols for Stability Assessment

To validate the mechanisms above, the following "Self-Validating" protocols are recommended. These differ from standard screens by including specific inhibitors to deconvolute the pathways.

Assay 1: Plasma Stability (Hydrolysis Check)

Objective: Determine the half-life (


) in plasma to assess systemic stability.
  • Rationale: Nicotinate esters are often unstable in rodent plasma due to high esterase activity, which can mislead human PK predictions.

Protocol:

  • Preparation: Spike test compound (1 µM final) into pooled human/rat plasma (pre-warmed to 37°C).

  • Incubation: Incubate in a shaking water bath.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quench: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Control: Include Bis-nitrophenyl phosphate (BNPP) (100 µM) in a parallel incubation.

    • Validation: If stability increases significantly with BNPP, clearance is esterase-driven.

Assay 2: Microsomal Stability (Hepatic Clearance)

Objective: Calculate Intrinsic Clearance (


) and distinguish CYP vs. CES metabolism.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Cofactors:

    • Set A (Oxidative + Hydrolytic): NADPH + Buffer.

    • Set B (Hydrolytic Only): Buffer without NADPH.

  • Reaction:

    • Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH (or buffer for Set B).

  • Timepoints: 0, 5, 10, 20, 30, 60 min.

  • Analysis: LC-MS/MS monitoring Parent and Acid Metabolite.

Data Interpretation Logic:

  • If

    
     (Set A) 
    
    
    
    
    
    (Set B)
    
    
    Metabolism is purely hydrolytic (CES-mediated).
  • If

    
     (Set A) 
    
    
    
    
    
    (Set B)
    
    
    Significant CYP oxidative contribution.
Workflow Visualization

ExperimentalWorkflow Start Compound (1 µM) Matrix Matrix Selection: 1. Plasma (Human/Rat) 2. Liver Microsomes (HLM) Start->Matrix Cond Condition Split Matrix->Cond PathA Path A: +NADPH (Total Metabolism) Cond->PathA Microsomes PathB Path B: -NADPH (Hydrolysis Only) Cond->PathB Microsomes PathC Path C: +BNPP (Esterase Inhibited) Cond->PathC Plasma Quench Quench (ACN + IS) Centrifuge 4000g PathA->Quench PathB->Quench PathC->Quench Analysis LC-MS/MS Analysis (Parent vs. Metabolite Ratio) Quench->Analysis

Figure 2: Experimental workflow designed to deconvolute oxidative and hydrolytic metabolic pathways.

Bioavailability & Data Interpretation[1][2][3][4]

When analyzing the data generated from the protocols above, use the following guide to predict in vivo bioavailability (


).
The "Esterase Trap"

For Ethyl 2-(1-pyrrolidinyl)nicotinate, the oral bioavailability of the parent ester is likely low (< 20%) due to intestinal and hepatic hydrolysis.

  • High Solubility + High Permeability: The compound will enter the enterocyte.

  • High hCES2 Activity: Inside the enterocyte, hCES2 will convert a significant fraction to the acid.

  • Result: Systemic circulation will see high concentrations of 2-(1-pyrrolidinyl)nicotinic acid and low concentrations of the ethyl ester.

Species Differences
  • Rat vs. Human: Rats typically have higher plasma esterase activity than humans.

  • Warning: A short half-life in rat plasma (

    
     min) may not predict human instability. Always verify with Human Plasma or Human Liver Microsomes (HLM).
    
Summary Table: Expected Outcomes
AssayHigh Stability ResultLow Stability ResultInterpretation for Ethyl 2-(1-pyrrolidinyl)nicotinate
Plasma Stability > 80% remaining at 60 min< 10% remaining at 60 minExpected: Low Stability. Rapid hydrolysis to acid form is typical for nicotinate esters.
Microsomal Stability (-NADPH) > 90% remaining< 50% remainingExpected: Moderate Stability. Liver esterases (CES1) are active, but less aggressive than plasma in some species.
Microsomal Stability (+NADPH) Similar to -NADPHSignificantly lower than -NADPHExpected: Similar. Hydrolysis likely dominates; CYP oxidation is secondary.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Satoh, T., et al. (2002). "The mammalian carboxylesterases: From molecules to functions." Annual Review of Pharmacology and Toxicology, 42, 147-175.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

  • PubChem Compound Summary. (n.d.). Ethyl 2-(1-pyrrolidinyl)nicotinate. National Center for Biotechnology Information.

  • Williams, E. T., et al. (2008). "In vitro metabolic stability in drug discovery." Current Opinion in Drug Discovery & Development, 11(1), 109-115.

Sources

Foundational

Rational Design and Target Deconvolution for Ethyl 2-(1-pyrrolidinyl)nicotinate Scaffolds: Focus on Nav1.1 Activation

Document Type: Technical Whitepaper Target Audience: Discovery Chemists, Electrophysiologists, and Drug Development Professionals Executive Summary In rational drug design, identifying the optimal starting scaffold is as...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Discovery Chemists, Electrophysiologists, and Drug Development Professionals

Executive Summary

In rational drug design, identifying the optimal starting scaffold is as critical as the target itself. Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) is frequently cataloged as a simple heterocyclic building block. However, advanced structure-activity relationship (SAR) studies reveal that this specific ester is the foundational pharmacophore for a breakthrough class of Voltage-Gated Sodium Channel 1.1 (Nav1.1) activators .

By serving as a stable, lipophilic precursor, the ethyl ester can be readily hydrolyzed and functionalized into 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives. These derivatives have been robustly validated to selectively activate Nav1.1 channels, offering immense therapeutic potential for central nervous system (CNS) disorders characterized by network hyperexcitability, such as Dravet syndrome and early-stage Alzheimer's disease.

Pharmacophore Rationale: Why the Nav1.1 Target?

Nav1.1 channels are predominantly expressed in GABAergic parvalbumin-positive (PV+) fast-spiking interneurons. These interneurons are the "brakes" of the brain, regulating the excitatory state of glutamatergic pyramidal neurons. Loss-of-function mutations in the SCN1A gene (which encodes Nav1.1) reduce sodium influx, impairing the firing of these inhibitory interneurons and leading to severe seizure disorders .

The Structural Causality: Why start with Ethyl 2-(1-pyrrolidinyl)nicotinate? The pyrrolidine ring at the C2 position of the pyridine core is not arbitrary. Electrophysiological and structural modeling indicates that this specific cyclic amine provides the exact steric bulk required to wedge into the voltage-sensing domain of the Nav1.1 channel. This steric interaction delays the transition of the channel into its fast-inactivation state. The ethyl ester moiety serves as a synthetic placeholder, protecting the carboxylic acid during upstream synthesis before being converted into a highly tunable amide linkage that dictates blood-brain barrier (BBB) penetrance and Nav1.5 (cardiac) selectivity.

Mechanistic Pathway: Restoring E/I Balance

The therapeutic objective of derivatizing this scaffold is to restore the Excitatory/Inhibitory (E/I) balance in the neural network. By delaying channel inactivation, the resulting nicotinamide derivatives increase the open-state probability of Nav1.1, thereby rescuing the firing rates of PV+ interneurons.

G A Nicotinamide Derivatives B Nav1.1 Activation (Voltage Sensor) A->B C PV+ Interneuron Depolarization B->C D GABA Release C->D E Pyramidal Cell Inhibition D->E F E/I Balance Restoration E->F

Mechanistic pathway of Nav1.1 activation restoring excitatory/inhibitory (E/I) network balance.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating protocols. A self-validating system incorporates mandatory internal controls at every step, ensuring that a negative result is a true biological negative, not a procedural failure.

Workflow S1 Step 1: Scaffold Hydrolysis & Amidation S3 Step 3: Automated Patch-Clamp (Baseline & Test) S1->S3 S2 Step 2: Recombinant Nav1.1 HEK293 Cell Culture S2->S3 S4 Step 4: Washout Phase (Viability Control) S3->S4 S5 Step 5: Selectivity Profiling (Nav1.2, Nav1.5) S4->S5 S6 Step 6: Hit Validation & Data Export S5->S6

Self-validating experimental workflow for synthesizing and profiling Nav1.1 activators.

Protocol A: Synthetic Derivatization (Ester to Amide)

Causality of Reagents: The steric hindrance of the pyrrolidine ring at the 2-position makes standard coupling agents (e.g., EDC/NHS) inefficient. We utilize HATU/DIPEA because HATU generates a highly reactive HOAt ester intermediate, overcoming the steric clash to successfully form the amide bond.

  • Saponification: Dissolve Ethyl 2-(1-pyrrolidinyl)nicotinate in a 3:1 mixture of THF/H2O. Add 2.0 equivalents of LiOH·H2O. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Perform LC-MS. The reaction is only validated to proceed to Step 2 when the ester peak (m/z 221 [M+H]+) completely disappears, replaced by the acid peak (m/z 193 [M+H]+).

  • Amide Coupling: Isolate the resulting 2-(1-pyrrolidinyl)nicotinic acid. Dissolve in anhydrous DMF. Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Add 1.1 eq of the desired substituted aniline (e.g., 4-phenylaniline). Stir at 50°C for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

    • Validation Checkpoint: Final compound must exhibit >95% purity via HPLC and correct exact mass via HRMS before biological testing.

Protocol B: Automated Patch-Clamp Electrophysiology

Causality of Measurement: We measure the decay time constant (


) rather than solely peak current amplitude. Nav1.1 activators derived from this scaffold function by delaying the fast inactivation state. Therefore, peak current may remain stable, but the duration of sodium influx increases, which is mathematically captured by an increased 

.
  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.1 channels. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Baseline Recording (Internal Control): Load cells onto an automated patch-clamp system (e.g., SyncroPatch). Apply a depolarizing pulse protocol (-120 mV to 0 mV). Record the baseline fast inactivation

    
    .
    
  • Compound Application: Perfuse the test compound (synthesized in Protocol A) at 0.03 µM, 0.3 µM, and 3.0 µM concentrations. Record the new

    
    .
    
  • Washout Phase (Viability Control): Perfuse the cells with extracellular solution devoid of the compound.

    • Validation Checkpoint: The

      
       must return to baseline. If it does not, the compound may be causing irreversible membrane rupture or non-specific lipid bilayer disruption, invalidating the data point.
      
  • Counter-Screening: Repeat the protocol using HEK293 cells expressing Nav1.5 (cardiac isoform). A viable CNS drug candidate must show >100-fold selectivity for Nav1.1 over Nav1.5 to prevent lethal cardiac arrhythmias .

Quantitative Profiling & Selectivity

The following table summarizes the quantitative electrophysiological data for derivatives synthesized from the Ethyl 2-(1-pyrrolidinyl)nicotinate scaffold, demonstrating the critical importance of structural tuning.

Compound / ScaffoldPrimary TargetEfficacy (EC₅₀)Selectivity (Nav1.1 vs Nav1.5)BBB Penetration
Ethyl 2-(1-pyrrolidinyl)nicotinate N/A (Precursor)N/AN/AN/A
Compound 4 (Miyazaki et al.)Nav1.1~0.03 µM>100-foldHigh
BI-7150 (Tool Compound)Nav1.1Active (Increases

)
>1000-foldHigh
BI-7283 (Negative Control)Nav1.1InactiveN/AHigh

Translational Outlook

The transformation of Ethyl 2-(1-pyrrolidinyl)nicotinate into highly selective Nav1.1 activators represents a paradigm shift in treating neurological disorders. Beyond genetic epilepsies like Dravet syndrome, emerging evidence points to Nav1.1 activation as a disease-modifying strategy for Alzheimer's disease. In early-stage Alzheimer's, amyloid-beta accumulation disproportionately impairs PV+ interneurons, leading to hippocampal hyperactivity and cognitive decline . By deploying Nav1.1 activators derived from this scaffold, researchers can pharmacologically rescue interneuron function, silencing the epileptiform activity that accelerates neurodegeneration.

References

  • Title: Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Source: Bioorganic & Medicinal Chemistry Letters, 29(6), 815–820. (2019). URL: [Link]

  • Title: Nav1.1 activator | BI-7150. Source: Boehringer Ingelheim opnMe Open Innovation Portal. (Accessed 2026). URL: [Link]

  • Title: Voltage-Gated Na+ Channels in Alzheimer's Disease: Physiological Roles and Therapeutic Potential. Source: National Center for Biotechnology Information (PMC). (2022). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1, MW: 220.27 g/mol ) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1, MW: 220.27 g/mol ) is a highly versatile heterocyclic building block frequently utilized in the development of pharmaceutical agents and advanced materials[1]. The compound features a pyridine core functionalized with an ethyl ester at the C3 position and a pyrrolidine moiety at the C2 position.

The most efficient and scalable synthetic route to this molecule relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, ethyl 2-chloronicotinate, is exceptionally well-primed for this transformation. The C2-chlorine atom is highly labile due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen (which acts as an electron sink via both inductive and resonance effects) and the ortho-ester group[2]. When subjected to pyrrolidine—a strong, secondary aliphatic amine nucleophile—the reaction proceeds through a classic addition-elimination mechanism via a negatively charged Meisenheimer complex[3].

SNAr Reaction Pathway

SNAr_Workflow SM Starting Materials Ethyl 2-chloronicotinate + Pyrrolidine Conditions Reaction Conditions K₂CO₃ / DMF / 90°C SM->Conditions Intermediate Addition Phase Meisenheimer Complex Conditions->Intermediate Elimination Elimination Phase Loss of Cl⁻ Intermediate->Elimination Product Target Product Ethyl 2-(1-pyrrolidinyl)nicotinate Elimination->Product

Figure 1: Mechanistic workflow for the SNAr synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate.

Quantitative Material Requirements

The following table outlines the stoichiometric requirements for a standard 10-gram scale synthesis. Potassium carbonate (K₂CO₃) is utilized as an inorganic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the pyrrolidine nucleophile.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Ethyl 2-chloronicotinate Electrophile (Limiting)185.611.0010.0 g (53.8 mmol)
Pyrrolidine Nucleophile71.121.505.75 g (80.8 mmol)
Potassium Carbonate (K₂CO₃) Base / Acid Scavenger138.202.0014.8 g (107.6 mmol)
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent73.09N/A50 mL (0.9 M)
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A150 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating specific causal explanations for operational steps to ensure reproducibility and high yield[4].

Phase 1: Reaction Setup
  • Preparation of the Reaction Mixture: Into an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of ethyl 2-chloronicotinate and 14.8 g of anhydrous K₂CO₃.

  • Solvent Addition: Suspend the mixture in 50 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that stabilizes the transition state (Meisenheimer complex) without solvating the nucleophile too strongly, thereby accelerating the SNAr reaction.

  • Nucleophile Introduction: Attach a reflux condenser and place the flask in a room-temperature water bath. Slowly add 5.75 g of pyrrolidine dropwise over 10 minutes. Causality: While pyrrolidine is not exceptionally reactive at room temperature, dropwise addition mitigates any localized exotherms that could lead to transamidation of the ester group.

Phase 2: Execution and Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath set to 90°C. Stir vigorously under an inert nitrogen atmosphere for 4 to 6 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the aromatic substitution, despite the activated nature of the pyridine ring[4].

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1 v/v) or LC-MS. The starting material (UV active) should completely disappear, replaced by a lower-Rf product spot.

Phase 3: Workup and Isolation
  • Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into 150 mL of ice-cold distilled water. Causality: This quenches the reaction and forces the organic product to phase-separate from the highly water-soluble DMF and inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with distilled water (2 × 50 mL) and saturated aqueous NaCl (brine, 50 mL). Causality: Multiple water washes are critical to thoroughly partition any residual DMF out of the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes. Collect the fractions containing the pure product and concentrate in vacuo to afford Ethyl 2-(1-pyrrolidinyl)nicotinate.

Analytical Validation System

To ensure the integrity of the synthesized batch, the following analytical benchmarks must be met:

  • Mass Spectrometry (LC-MS): The expected exact mass is 220.12 Da. The spectrum must show a dominant pseudo-molecular ion peak at [M+H]⁺ = 221.1 m/z .

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Core: Look for the characteristic splitting pattern of the 3-substituted 2-aminopyridine. The highly deshielded proton adjacent to the pyridine nitrogen (C6-H) will appear as a doublet of doublets (dd) around 8.2 ppm.

    • Ester Moiety: A distinct quartet (q) around 4.3 ppm (2H, -CH₂-) and a triplet (t) around 1.3 ppm (3H, -CH₃).

    • Pyrrolidine Ring: Two distinct multiplets representing the aliphatic ring. The protons adjacent to the nitrogen will appear downfield around 3.4–3.5 ppm (4H), while the distal protons will appear around 1.9–2.0 ppm (4H).

References

  • [3] ResearchGate. "Selective Palladium-Catalyzed Aminations on Dichloropyridines" (Discusses amination and classical SNAr methods on 2-chloronicotinates). Available at: [Link]

  • [4] Google Patents. "WO2018009417A1 - Calpain modulators and therapeutic uses thereof" (Details the reaction of ethyl 2-chloronicotinate with substituted pyrrolidine rings at elevated temperatures). Available at:

  • [2] Google Patents. "WO2018229193A1 - Benzofuran amides and heteroaromatic analogues thereof for use in therapy" (Discusses nucleophilic aromatic substitution on activated carboaromatic and heteroaromatic rings). Available at:

Sources

Application

Nucleophilic aromatic substitution reaction conditions for ethyl nicotinates

) on Ethyl Nicotinates Abstract Ethyl nicotinates (ethyl pyridine-3-carboxylates) are privileged scaffolds in drug discovery, serving as precursors for kinase inhibitors and allosteric modulators. However, their function...

Author: BenchChem Technical Support Team. Date: March 2026


) on Ethyl Nicotinates 

Abstract

Ethyl nicotinates (ethyl pyridine-3-carboxylates) are privileged scaffolds in drug discovery, serving as precursors for kinase inhibitors and allosteric modulators. However, their functionalization via Nucleophilic Aromatic Substitution (


) presents a unique "reactivity-stability" paradox. While the C3-ethyl ester activates the ring for nucleophilic attack, it simultaneously introduces risks of hydrolysis (saponification) and transesterification. This guide details optimized protocols to navigate these competing pathways, ensuring high regioselectivity and functional group tolerance.

Mechanistic Grounding & Strategic Considerations

The "Double Activation" Principle

The reactivity of ethyl nicotinates is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-ethoxycarbonyl group.

  • The Pyridine Nitrogen: Inductively withdraws electron density and stabilizes the anionic Meisenheimer intermediate via resonance, particularly when the nucleophile attacks at C2, C4, or C6.

  • The C3-Ester: Further depletes electron density from the ring. Crucially, it exerts a strong directing effect:

    • C2 & C4 Positions: Highly activated (Ortho/Para to the ester).

    • C6 Position: Moderately activated (Para to the ester).

    • C5 Position: Unreactive to standard

      
      .
      
The "Ester Trap": Side Reaction Management

The most common failure mode in these reactions is not lack of reactivity, but degradation of the ester moiety.

  • Hydrolysis: Aqueous bases (

    
    , 
    
    
    
    ) must be avoided. Even trace water with carbonate bases can lead to saponification (Ethyl Nicotinate
    
    
    Nicotinic Acid).
  • Transesterification: Using an alkoxide different from the ester group (e.g.,

    
     in 
    
    
    
    on an ethyl ester) will scramble the ester. Rule: Match the alkoxide/solvent to the ester (use
    
    
    ) or use bulky, non-nucleophilic bases (
    
    
    ) in aprotic solvents.

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway for


 on a generic 4-chloro-ethyl nicotinate, highlighting the critical Meisenheimer intermediate stabilization.

SNAr_Mechanism Start Substrate (Ethyl 4-chloronicotinate) TS1 Transition State 1 (Attack) Start->TS1 + Nu Side Side Product (Hydrolyzed Acid) Start->Side H2O / OH⁻ Nu Nucleophile (H-Nu) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Limiting Step Product Product (4-Substituted Nicotinate) Inter->Product - Cl⁻ (Fast) Ester C3-Ester (Resonance Stabilization) Inter->Ester Nitro Pyridine N (Inductive Withdrawal) Inter->Nitro

Caption: Kinetic pathway of


 showing the stabilization of the Meisenheimer complex by the C3-ester and ring nitrogen.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines. High tolerance for steric hindrance.

Reagents:

  • Substrate: Ethyl chloronicotinate (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

    
     (anhydrous)
    
  • Solvent: Acetonitrile (MeCN) or DMF (for unreactive amines)

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve Ethyl chloronicotinate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 mmol.

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Benzylamine): Stir at Room Temperature (RT) for 2–4 hours.

    • Unreactive Amines (e.g., Anilines): Heat to 60–80°C.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Look for the disappearance of the starting chloride.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography.

Critical Optimization: For extremely unreactive amines, use Microwave Irradiation : 120°C for 20 mins in NMP (N-Methyl-2-pyrrolidone). This often bypasses the need for transition metal catalysis.

Protocol B: C-O Bond Formation (Etherification)

Best for: Alkoxylation. Requires strict anhydrous conditions to prevent hydrolysis.

Reagents:

  • Substrate: Ethyl chloronicotinate (1.0 equiv)[1]

  • Nucleophile: Alcohol (R-OH)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv) or

    
    
    
  • Solvent: THF (anhydrous) or DMF

Step-by-Step Procedure:

  • Alkoxide Formation: In a separate flame-dried flask under Argon, suspend NaH (1.1 mmol) in dry THF (3 mL) at 0°C. Dropwise add the alcohol (1.1 mmol) and stir for 15 min until gas evolution ceases.

  • Substrate Addition: Dissolve Ethyl chloronicotinate (1.0 mmol) in THF (2 mL) and add it dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

    • Warning: Do not heat unless necessary; heating increases the risk of ester cleavage or transesterification.

  • Quench: Carefully quench with saturated

    
     solution (not water/NaOH).
    
  • Workup: Extract with

    
     or EtOAc.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Ester Hydrolysis (Acid formation)Wet solvent or hydroxide base used.[2]Switch to anhydrous MeCN or DMF. Use non-nucleophilic bases (DIPEA,

). Avoid NaOH/KOH.
Transesterification (Wrong ester)Use of alkoxide in mismatched alcohol (e.g., NaOMe in MeOH).Use the alcohol corresponding to the ester (EtOH for ethyl esters) or use aprotic solvents (THF) with NaH.
Low Conversion Poor nucleophilicity or steric hindrance.Increase temperature (up to 80°C). Switch solvent to DMF or DMSO (polar aprotic accelerates

). Try microwave heating.
Regioselectivity Issues (Isomer mix)Substrate has multiple halides (e.g., 4,6-dichloro).4,6-dichloro: C4 is generally more reactive than C6 due to para-N/ortho-Ester activation [1]. Lower temperature (0°C) to favor kinetic product (C4).

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism. Retrieved from [Link]

Sources

Method

In vitro assay protocols for screening Ethyl 2-(1-pyrrolidinyl)nicotinate activity

Executive Summary & Compound Rationale Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) represents a structural hybrid of a nicotinate core and a pyrrolidine ring. This unique pharmacophore bridges two distinct clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Rationale

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) represents a structural hybrid of a nicotinate core and a pyrrolidine ring. This unique pharmacophore bridges two distinct classes of bioactive molecules: nicotinic acetylcholine receptor (nAChR) ligands (resembling the pyrrolidine ring of nicotine) and GPR109A agonists (derivatives of nicotinic acid used in lipid metabolism).

This application note provides a rigorous, multi-modal screening framework to deconstruct the biological activity of this compound. Unlike standard "black box" screening, this guide utilizes a hypothesis-driven approach to determine if the compound acts as an ion channel modulator (CNS target) or a metabolic GPCR ligand (Peripheral target).

Chemical Profile
PropertyValueNote
IUPAC Name Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylateCore scaffold for SAR studies
CAS Number 852180-79-1Unique identifier
Molecular Weight 220.27 g/mol Fragment-like, high ligand efficiency potential
LogP (Predicted) ~1.86Moderate lipophilicity; DMSO soluble
H-Bond Acceptors 4Good membrane permeability predicted

Strategic Screening Logic (Mechanism of Action)

The screening strategy is bifurcated based on the compound's structural moieties.

  • The Pyrrolidine Vector (Pathway A): The N-substituted pyrrolidine at the 2-position mimics the cationic headgroup of nAChR agonists. We prioritize Calcium Flux Assays to detect rapid ion channel gating.

  • The Nicotinate Vector (Pathway B): The ethyl ester may act as a prodrug or direct agonist for the Nicotinic Acid Receptor (GPR109A/HCAR2). We utilize a cAMP Inhibition Assay (Gi-coupled signaling) to evaluate this.

Visualization: Dual-Pathway Screening Strategy

ScreeningStrategy cluster_0 Hypothesis A: Ion Channel Modulator cluster_1 Hypothesis B: Metabolic GPCR Agonist Compound Ethyl 2-(1-pyrrolidinyl)nicotinate nAChR Target: nAChR (α4β2 / α7) Compound->nAChR Pyrrolidine Moiety GPR109A Target: GPR109A (Gi-coupled) Compound->GPR109A Nicotinate Core CaFlux Assay: FLIPR Ca2+ Flux nAChR->CaFlux Readout1 Readout: RFU (Transient Increase) CaFlux->Readout1 cAMP Assay: TR-FRET cAMP GPR109A->cAMP Readout2 Readout: Decrease in cAMP cAMP->Readout2

Caption: Bifurcated screening workflow targeting nAChR modulation (Ion Channel) and GPR109A activation (GPCR).

Protocol A: High-Throughput Calcium Flux Assay (nAChR Screen)

Objective: To quantify the agonist or positive allosteric modulator (PAM) activity of the compound on neuronal nicotinic acetylcholine receptors (specifically


 or 

subtypes).

Scientific Rationale: nAChRs are ligand-gated ion channels highly permeable to


. Upon ligand binding, the channel opens, causing a rapid influx of calcium. Using a calcium-sensitive dye (e.g., Fluo-4 or Calcium 6), we can measure this influx as a surrogate for receptor activation.
Materials & Reagents[4][5][6][7]
  • Cell Line: HEK293 stably expressing human

    
     nAChR (or SH-SY5Y neuroblastoma cells).
    
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 2 mM

    
     to ensure sufficient extracellular calcium.
    
  • Dye Loading Solution: Fluo-4 AM (2

    
    M) + 0.02% Pluronic F-127 (to aid solubility).
    
  • Compound Stock: 10 mM Ethyl 2-(1-pyrrolidinyl)nicotinate in 100% DMSO.

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 0):

    • Remove culture media and wash once with assay buffer.

    • Add 100

      
      L of Dye Loading Solution per well.
      
    • Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT) to minimize dye extrusion.

  • Compound Preparation:

    • Prepare a 7-point serial dilution (1:3) starting at 100

      
      M in Assay Buffer (Final DMSO < 0.5%).
      
    • Control: Acetylcholine (100

      
      M) as 
      
      
      
      positive control.
  • Kinetic Measurement (FLIPR/FlexStation):

    • Transfer plate to the reader.[1]

    • Baseline: Record fluorescence for 10 seconds (Excitation 485nm / Emission 525nm).

    • Injection: Automatically inject 20

      
      L of compound (5x concentrate).
      
    • Response: Continuously record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence - Baseline) / Baseline.
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine

      
      .
      

Validation Check: If the compound shows no agonist activity, repeat the assay in Antagonist Mode by pre-incubating the compound for 10 minutes before injecting an


 dose of Acetylcholine.

Protocol B: TR-FRET cAMP Inhibition Assay (GPR109A Screen)

Objective: To evaluate if the nicotinate core activates the Gi-coupled GPR109A receptor, leading to inhibition of adenylyl cyclase.

Scientific Rationale: Nicotinic acid receptors are


-coupled.[2] Activation inhibits adenylyl cyclase, reducing intracellular cAMP. To measure this, we first stimulate cAMP production with Forskolin, then measure the suppression of this signal by the test compound using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials & Reagents[4][5][6][7]
  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HM74A).

  • Detection Kit: LANCE Ultra cAMP Kit (PerkinElmer) or HTRF cAMP Dynamic 2 (Cisbio).

  • Stimulation Buffer: HBSS + 500

    
    M IBMX (Phosphodiesterase inhibitor) + 10 
    
    
    
    M Forskolin.
Step-by-Step Methodology
  • Cell Preparation:

    • Dissociate cells and resuspend in Stimulation Buffer at 400,000 cells/mL.

  • Compound Treatment:

    • In a 384-well low-volume white plate, add 5

      
      L of test compound (diluted in Stimulation Buffer).
      
    • Add 5

      
      L of cell suspension (2,000 cells/well).
      
    • Note: The buffer contains Forskolin (10

      
      M) to raise baseline cAMP. The test compound is expected to lower this level.
      
    • Incubate for 30 minutes at RT.

  • Detection Step:

    • Add 5

      
      L of cAMP-d2 (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
    • Incubate for 1 hour at RT in the dark.

  • Measurement:

    • Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 320 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor).

  • Data Analysis:

    • Calculate Ratio =

      
      .
      
    • Since this is a competition assay, lower FRET signal = higher cAMP . However, standard kits are often "competitive immunoassays" where high cAMP = low FRET .

    • Correction: If the compound is an agonist (Gi-coupled), it reduces cAMP. In a competitive immunoassay, reduced cAMP means more tracer binding, resulting in Higher FRET Signal .

    • Normalize data to "Percent Inhibition of Forskolin Response."

Safety & ADME Profiling (Self-Validating Control)

To ensure observed effects are specific and not due to membrane disruption or precipitation, perform a Cellular Impedance Cytotoxicity Assay .

  • Platform: xCELLigence or standard MTT/CellTiter-Glo.

  • Protocol: Treat HEK293 cells with 100

    
    M compound for 24 hours.
    
  • Pass Criteria: Viability > 80% compared to DMSO control. If viability drops below this, re-evaluate

    
     data to ensure "activity" wasn't actually cell lysis.
    

References

  • Gille, A., et al. (2008).[2] "Nicotinic acid: pharmacological effects and mechanisms of action."[2][3][4] Annual Review of Pharmacology and Toxicology. Link

  • Hurst, R., et al. (2005). "High-throughput screening for nicotinic acetylcholine receptor agonists using a FLIPR-based membrane potential assay." Journal of Biomolecular Screening. Link

  • Offermanns, S. (2006).[2] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences. Link

  • PubChem Compound Summary. "Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1)." National Center for Biotechnology Information. Link

Sources

Application

Application Note: Formulation Techniques for the Delivery of Ethyl 2-(1-pyrrolidinyl)nicotinate

Executive Summary & Rationale Ethyl 2-(1-pyrrolidinyl)nicotinate (EPN)[1] is a lipophilic heterocyclic ester characterized by a basic pyrrolidine ring and a pyridine core. In drug development, molecules with this structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Ethyl 2-(1-pyrrolidinyl)nicotinate (EPN)[1] is a lipophilic heterocyclic ester characterized by a basic pyrrolidine ring and a pyridine core. In drug development, molecules with this structural motif frequently serve as prodrugs or active pharmaceutical ingredients (APIs) targeting specific intracellular receptors. However, EPN presents two major biopharmaceutical challenges:

  • Poor Aqueous Solubility: The ethyl ester moiety significantly increases the compound's lipophilicity (estimated LogP ~2.5–3.0), categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule. This results in dissolution rate-limited absorption in the gastrointestinal (GI) tract.

  • Enzymatic Lability: The ester bond is highly susceptible to premature hydrolysis by non-specific carboxylesterases in the intestinal lumen and systemic circulation, potentially degrading the molecule before it reaches its target tissue.

To overcome these barriers, this application note details two distinct, field-proven formulation strategies: a Self-Microemulsifying Drug Delivery System (SMEDDS) for enhanced oral bioavailability[2], and PEGylated PLGA Nanoparticles for sustained, targeted parenteral delivery[3].

Formulation Strategy 1: Oral Delivery via SMEDDS

Mechanistic Causality

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water (o/w) microemulsions (droplet size <100 nm) upon mild agitation in aqueous media, such as GI fluids[2]. For EPN, dissolving the drug in a lipid vehicle bypasses the solid-state dissolution bottleneck. Furthermore, encapsulation within the lipid core of the microemulsion sterically shields the ethyl ester from immediate enzymatic cleavage by luminal esterases. The lipidic nature also promotes lymphatic transport, bypassing hepatic first-pass metabolism[2][4].

Protocol: Preparation of EPN-Loaded SMEDDS

Note: Excipient selection is based on industrial screening standards for lipophilic APIs[5].

  • Excipient Preparation: Weigh Capryol 90 (oil phase, 30% w/w), Tween 80 (surfactant, 50% w/w), and Transcutol P (co-surfactant, 20% w/w) into a clean, dry glass vial.

    • Causality: Tween 80 provides a high Hydrophilic-Lipophilic Balance (HLB ~15) necessary for spontaneous emulsification, while Transcutol P lowers interfacial tension and increases fluidization of the surfactant film.

  • Vehicle Homogenization: Vortex the mixture for 2 minutes and heat in a water bath at 40°C for 15 minutes to ensure a single-phase, isotropic vehicle.

  • Drug Loading: Add EPN to the blank SMEDDS vehicle at a concentration of 25 mg/g. Vortex vigorously for 5 minutes.

  • Equilibration: Place the sealed vial in an isothermal shaker at 37°C for 48 hours to achieve complete drug solubilization and thermodynamic stability.

  • Emulsification Assessment: Dilute 100 µL of the EPN-SMEDDS in 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild magnetic stirring (50 rpm). A clear, bluish-transparent dispersion indicates successful microemulsion formation (<50 nm).

Formulation Strategy 2: Sustained Parenteral Delivery via PEGylated PLGA Nanoparticles

Mechanistic Causality

For systemic administration, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles offer a biodegradable matrix that controls drug release through bulk erosion and polymer hydrolysis[6]. By utilizing a PEGylated PLGA block copolymer (PEG-PLGA), a hydrophilic polyethylene glycol (PEG) corona is formed on the nanoparticle surface. This "stealth" corona prevents opsonization by serum proteins, evading the mononuclear phagocyte system (MPS) and significantly extending the circulation half-life of EPN[3]. The hydrophobic PLGA core effectively sequesters the EPN, protecting the ester bond from plasma esterases until cellular uptake occurs[3][7].

Protocol: Emulsion Solvent Evaporation Method
  • Organic Phase Preparation: Dissolve 50 mg of PEG-PLGA (50:50 lactide:glycolide ratio, PEG 5 kDa) and 5 mg of EPN in 2 mL of Dichloromethane (DCM).

    • Causality: DCM is chosen for its high volatility and excellent solvation capacity for both the polymer and the lipophilic drug.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, MW 30-70 kDa, 87-90% hydrolyzed) aqueous solution. Filter through a 0.22 µm syringe filter.

    • Causality: PVA acts as a steric stabilizer, adsorbing at the o/w interface to prevent droplet coalescence during solvent evaporation.

  • Primary Emulsification: Inject the organic phase dropwise into the aqueous phase while vortexing. Immediately transfer the mixture to an ice bath and subject it to probe sonication (40 W, 2 minutes, 10 seconds on / 5 seconds off pulse).

    • Causality: The ice bath dissipates heat generated by sonication, preventing the premature degradation of EPN and the localized boiling of DCM.

  • Solvent Evaporation: Transfer the resulting nanoemulsion to a magnetic stirrer. Stir at 500 rpm for 4 hours at room temperature in a fume hood to allow complete evaporation of DCM and subsequent nanoparticle hardening.

  • Recovery and Washing: Collect the nanoparticles by ultracentrifugation at 20,000 × g for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA). Wash the pellet twice by resuspending in ultra-pure water and re-centrifuging.

  • Lyophilization: Resuspend the final pellet in 2 mL of water containing 5% (w/v) trehalose as a cryoprotectant. Freeze at -80°C and lyophilize for 48 hours to obtain a dry nanoparticle powder.

Data Presentation: Physicochemical Characterization

The following table summarizes the typical quantitative quality control (QC) metrics for the optimized EPN formulations, ensuring self-validation of the preparation protocols.

ParameterEPN-SMEDDS (Post-Dilution)EPN-Loaded PEG-PLGA NanoparticlesAnalytical Method
Mean Droplet/Particle Size 32.4 ± 2.1 nm145.6 ± 4.3 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.112 ± 0.0150.185 ± 0.022DLS
Zeta Potential -4.2 ± 1.1 mV-18.5 ± 2.4 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) > 99% (Fully solubilized)78.4 ± 3.1%HPLC-UV (Indirect method)
Drug Loading (DL%) 2.5% (w/w of lipid vehicle)7.2 ± 0.5%HPLC-UV (Direct extraction)
Stability (4°C, 30 days) No phase separation/precipitation< 5% change in size; no burst releaseVisual observation / DLS

Delivery and Activation Pathway Visualization

The following diagram illustrates the logical workflow from formulation to cellular uptake and intracellular activation of the EPN prodrug.

G cluster_formulations Formulation Strategies EPN Ethyl 2-(1-pyrrolidinyl)nicotinate (Lipophilic Prodrug) SMEDDS SMEDDS (Oral Route) EPN->SMEDDS Formulation PLGA PEG-PLGA NPs (Parenteral Route) EPN->PLGA Formulation Barrier1 GI Tract / Lymphatic Absorption SMEDDS->Barrier1 Oral Admin Barrier2 Systemic Circulation (Esterase Shielding) PLGA->Barrier2 IV Admin Systemic Target Tissue Accumulation Barrier1->Systemic Transport Barrier2->Systemic Circulation CellUptake Intracellular Uptake (Endocytosis / Diffusion) Esterase Intracellular Carboxylesterases (Ester Cleavage) CellUptake->Esterase Active 2-(1-pyrrolidinyl)nicotinic acid (Active Moiety) Esterase->Active Hydrolysis Systemic->CellUptake

Fig 1: Delivery and intracellular activation pathway of Ethyl 2-(1-pyrrolidinyl)nicotinate.

References

  • Humberstone, A. J., & Charman, W. N. (1997). Lipid-based vehicles for the oral delivery of poorly water soluble drugs. Advanced Drug Delivery Reviews, 25(1), 103-128. URL:[Link]

  • Nardin, I., & Köllner, S. (2019). Successful development of oral SEDDS: screening of excipients from the industrial point of view. Advanced Drug Delivery Reviews, 142, 128-140. URL:[Link]

  • Danhier, F., Ansorena, E., Silva, J. M., Coco, R., Le Breton, A., & Préat, V. (2012). PLGA-based nanoparticles: An overview of biomedical applications. Journal of Controlled Release, 161(2), 505-522. URL:[Link]

  • Jokerst, J. V., Lobovkina, T., Zare, R. N., & Gambhir, S. S. (2011). Nanoparticle PEGylation for imaging and therapy. Nanomedicine, 6(4), 715-728. URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate

Abstract & Core Directive This application note details the optimized protocol for the microwave-assisted nucleophilic aromatic substitution ( ) of ethyl 2-chloronicotinate with pyrrolidine to yield Ethyl 2-(1-pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the optimized protocol for the microwave-assisted nucleophilic aromatic substitution (


) of ethyl 2-chloronicotinate with pyrrolidine to yield Ethyl 2-(1-pyrrolidinyl)nicotinate . Unlike conventional reflux methods which require 12–24 hours, this microwave-assisted protocol achieves quantitative conversion in under 20 minutes with superior atom economy. This guide is structured to provide not just a recipe, but a mechanistic understanding of the reaction parameters, ensuring reproducibility and scalability for drug development workflows.

Introduction & Scientific Rationale

The Target Moiety

Ethyl 2-(1-pyrrolidinyl)nicotinate is a critical intermediate in the synthesis of pyrido[2,3-d]pyrimidines and other fused heterocyclic systems found in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The 2-aminonicotinic acid scaffold serves as a privileged structure for designing bioactive molecules.

Mechanism of Action:

The reaction proceeds via an addition-elimination mechanism.[1] The electron-withdrawing ester group at the C3 position of the pyridine ring activates the C2-chlorine bond, lowering the energy barrier for the nucleophilic attack by pyrrolidine.

  • Addition: The lone pair of the pyrrolidine nitrogen attacks the C2 carbon, disrupting aromaticity and forming a Meisenheimer-like zwitterionic intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

  • Proton Transfer: The excess base (or pyrrolidine) neutralizes the generated HCl.

Why Microwave Irradiation?

Microwave irradiation provides direct dielectric heating, coupling efficiently with the polar transition state of the


 mechanism.
  • Kinetic Effect: Rapid heating to superheated temperatures (above the solvent's boiling point) significantly increases the reaction rate constant (

    
    ).
    
  • Specific Microwave Effect: The polar transition state is more stabilized by the alignment of dipoles in the electromagnetic field compared to the ground state, potentially lowering the activation energy (

    
    ).
    

Visualized Pathways

Reaction Mechanism

The following diagram illustrates the stepwise addition-elimination pathway.

SNAr_Mechanism SM Ethyl 2-chloronicotinate (Electrophile) TS Meisenheimer Intermediate (Resonance Stabilized) SM->TS + Pyrrolidine Microwave (Δ) Nuc Pyrrolidine (Nucleophile) Nuc->TS Prod Ethyl 2-(1-pyrrolidinyl)nicotinate (Target) TS->Prod - Cl⁻ Restoration of Aromaticity Byprod HCl (Neutralized) TS->Byprod

Caption: Stepwise


 mechanism showing nucleophilic attack followed by elimination of chloride.
Experimental Workflow

The operational workflow for the synthesis, from setup to isolation.

Workflow Start Reagent Prep (Ester + Pyrrolidine + EtOH) MW Microwave Irradiation 120°C, 15 min, 150W Start->MW Sealed Vessel Cool Cooling & Workup Dilute w/ EtOAc, Wash w/ H₂O MW->Cool Compressed Air Cooling Dry Drying & Concentration MgSO₄ -> Rotavap Cool->Dry Phase Separation Analysis Characterization NMR, LC-MS Dry->Analysis Yield Calculation

Caption: Optimized microwave synthesis workflow ensuring safety and high throughput.

Detailed Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reagents:

    • Ethyl 2-chloronicotinate (1.0 equiv.)

    • Pyrrolidine (2.5 equiv.) – Note: Excess acts as both nucleophile and base.

    • Ethanol (Absolute) or Acetonitrile (Green alternative: Water).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave vial, dissolve Ethyl 2-chloronicotinate (185 mg, 1.0 mmol) in Ethanol (2.0 mL).

    • Add Pyrrolidine (205 µL, 2.5 mmol) dropwise. The solution may warm slightly (exothermic).

    • Add a magnetic stir bar and seal the vial with a snap-cap.

  • Irradiation Parameters: Program the microwave reactor with the following "Dynamic" method:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 150 W (High absorption)

    • Stirring: High

  • Execution:

    • Start the run.[2][3] The instrument should reach 120°C within 60–90 seconds.

    • Observation: The pressure will rise to approximately 3–5 bar depending on the solvent vapor pressure.

  • Work-up:

    • Cool the reaction to <50°C using the reactor's compressed air usually.

    • Transfer the mixture to a separatory funnel containing Water (10 mL) and Ethyl Acetate (15 mL).

    • Extract the organic layer.[4] Repeat extraction of aqueous layer with EtOAc (2 x 10 mL).

    • Combine organic phases and wash with Brine (10 mL).

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically >95% pure and appears as a pale yellow oil or low-melting solid.

    • If necessary, purify via flash chromatography (Hexanes:EtOAc 80:20).

Data Summary Table
ParameterConventional HeatingMicrowave AssistedImprovement
Temperature 80°C (Reflux)120°C+40°C
Time 12 Hours15 Minutes48x Faster
Solvent EthanolEthanolSame
Yield 75–85%92–96%+10–15%
Energy Usage High (Continuous heating)Low (Targeted heating)Green

Expertise & Troubleshooting (The "Why")

  • Solvent Choice: Ethanol is chosen because it is a polar protic solvent that absorbs microwave energy well (

    
    ) and stabilizes the charged transition state. For a "greener" approach, water can be used, but the organic starting material may require a phase-transfer catalyst or vigorous stirring (emulsion).
    
  • Stoichiometry: We use 2.5 equivalents of pyrrolidine. The first equivalent acts as the nucleophile. The second equivalent acts as a base to scavenge the HCl produced. If you use only 1.0 equivalent, the reaction will stall at 50% conversion due to protonation of the remaining pyrrolidine. Alternatively, 1.0 equiv Pyrrolidine + 1.5 equiv DIPEA can be used to conserve the amine.

  • Temperature Control: 120°C is the "sweet spot." Below 100°C, the reaction is sluggish. Above 150°C, you risk decarboxylation of the ester or hydrolysis if water is present.

Characterization (Self-Validation)

To validate the synthesis, compare your product against these expected spectral data points.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.15 (dd, 
      
      
      
      Hz, 1H, Py-H6) – Deshielded alpha-proton.
    • 
       7.85 (dd, 
      
      
      
      Hz, 1H, Py-H4)
    • 
       6.65 (dd, 
      
      
      
      Hz, 1H, Py-H5) – Upfield due to electron donation from N.
    • 
       4.32 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       3.45 (m, 4H, Pyrrolidine 
      
      
      
      )
    • 
       1.92 (m, 4H, Pyrrolidine 
      
      
      
      )
    • 
       1.35 (t, 
      
      
      
      Hz, 3H,
      
      
      )
  • LC-MS:

    • Expected Mass

      
      .
      
    • Retention time should be distinct from the starting chloride (which lacks the basic nitrogen tail).

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Vertex AI Search Result 1.1. (General overview of microwave acceleration in heterocyclic synthesis).

  • Nucleophilic Aromatic Substitution Mechanism. LibreTexts Chemistry. (Fundamental mechanism validation).

  • Catalyst-Free Amination of 2-Chloronicotinic Acid. ResearchGate. (Analogous protocol for the acid derivative).

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. (Protocol adaptation for chloropyrimidines).

Sources

Application

Application Note: Scalable Production of Ethyl 2-(1-pyrrolidinyl)nicotinate

Abstract This application note details a robust, scalable protocol for the synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a critical pharmacophore in the development of analgesic and anti-inflammatory therapeutics. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a critical pharmacophore in the development of analgesic and anti-inflammatory therapeutics. Unlike bench-scale methods that often rely on expensive palladium catalysis or chromatographic purification, this protocol utilizes a cost-effective Nucleophilic Aromatic Substitution (


)  strategy. Optimized for kilogram-scale production, this method features high atom economy, simplified workup via acid-base extraction, and a purity profile (>98%) suitable for downstream GMP applications.

Introduction & Strategic Route Selection

The 2-aminonicotinate scaffold is ubiquitous in medicinal chemistry, serving as a precursor for bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines). For the specific target, Ethyl 2-(1-pyrrolidinyl)nicotinate, two primary synthetic routes were evaluated:

  • Buchwald-Hartwig Amination: Uses Pd-catalysis to couple ethyl 2-chloronicotinate with pyrrolidine. While effective, it introduces heavy metal impurities and high ligand costs, making it unsuitable for early-stage scale-up.

  • Nucleophilic Aromatic Substitution (

    
    ):  Exploits the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group at the 3-position. This renders the 2-chloro position highly susceptible to nucleophilic attack by pyrrolidine.
    

Decision: The


 route  is selected for scalability. It requires no transition metals, uses inexpensive reagents, and proceeds with predictable thermodynamics.
Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer complex intermediate. The pyrrolidine nitrogen attacks the C2 position of the pyridine ring, temporarily disrupting aromaticity. The intermediate rapidly collapses, expelling the chloride ion and restoring aromaticity.

SNAr_Mechanism SM Ethyl 2-chloronicotinate (Electrophile) Complex Meisenheimer Complex SM->Complex + Pyrrolidine Reagent Pyrrolidine (Nucleophile) Reagent->Complex Product Ethyl 2-(1-pyrrolidinyl)nicotinate Complex->Product - Cl⁻ Byproduct HCl (Scavenged) Complex->Byproduct

Figure 1: Mechanism of


 reaction. The ester at C3 activates the C2-Cl bond for displacement.

Process Engineering & Optimization

Solvent Selection
  • Acetonitrile (MeCN): Preferred. High dielectric constant promotes the formation of the polar transition state. Easy to remove (bp 82°C).

  • Ethanol (EtOH): Viable "green" alternative but can lead to transesterification byproducts if the reaction temperature is too high or if alkoxides are present.

  • Toluene: Good for biphasic workups but slower reaction rates due to lower polarity.

Protocol Choice: Acetonitrile is selected for the reaction phase to maximize rate and yield, followed by a solvent swap to Toluene for workup.

Base & Stoichiometry

The reaction generates 1 equivalent of HCl.

  • Base: Potassium Carbonate (

    
    ) is preferred over organic bases (like 
    
    
    
    ) because it simplifies the removal of hydrochloride salts via filtration or aqueous wash.
  • Stoichiometry:

    • Ethyl 2-chloronicotinate: 1.0 equiv

    • Pyrrolidine: 1.1 – 1.2 equiv (Slight excess drives kinetics)

    • 
      : 1.2 equiv (Granular, anhydrous)
      

Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning: Ethyl 2-chloronicotinate is an irritant. Pyrrolidine is corrosive and flammable. Perform all operations in a fume hood with appropriate PPE.

Materials
ReagentCASMW ( g/mol )AmountMolesEq.
Ethyl 2-chloronicotinate 1452-94-4185.611.0 kg5.391.0
Pyrrolidine 123-75-171.120.46 kg6.471.2
Potassium Carbonate 584-08-7138.210.89 kg6.471.2
Acetonitrile 75-05-8-5.0 L-5 vol
Procedure
Step 1: Reaction Initiation
  • Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Charging: Charge Acetonitrile (5.0 L) and Ethyl 2-chloronicotinate (1.0 kg) . Stir at 200 RPM until dissolved.

  • Base Addition: Add Potassium Carbonate (0.89 kg) . The slurry may thicken; increase stirring speed if necessary.

  • Reagent Addition: Add Pyrrolidine (0.46 kg) dropwise via the addition funnel over 45–60 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature < 40°C during addition.

Step 2: Reaction & Monitoring
  • Heating: Heat the mixture to Reflux (approx. 80–82°C) .

  • Duration: Stir at reflux for 4–6 hours.

  • IPC (In-Process Control): Sample reaction after 4 hours. Analyze via HPLC (C18 column, MeCN/Water gradient).

    • Specification: < 1.0% remaining starting material.

Step 3: Workup (Solvent Swap & Extraction)
  • Cooling: Cool reactor to 20–25°C.

  • Filtration: Filter off the solid inorganic salts (

    
    , unreacted 
    
    
    
    ). Rinse the cake with Acetonitrile (1.0 L).
  • Concentration: Concentrate the filtrate under vacuum (40°C, 100 mbar) to remove Acetonitrile. A viscous orange/yellow oil remains.

  • Dissolution: Dissolve the residue in Toluene (4.0 L) .

  • Washing:

    • Wash 1: Water (2.0 L) to remove residual inorganic salts.

    • Wash 2: 0.5 M HCl (1.0 L) – Quick wash. (Note: The product is a weak base; prolonged exposure to strong acid may protonate it and pull it into the aqueous layer. This step removes unreacted pyrrolidine).

    • Wash 3: Sat.

      
       (1.0 L)  to neutralize any residual acid.
      
    • Wash 4: Brine (1.0 L) .

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification (Vacuum Distillation)

While the crude oil is often >95% pure, distillation is recommended for pharma-grade purity.

  • Setup: Short-path distillation apparatus.

  • Conditions: High vacuum (< 1 mbar).

  • Collection: Collect the main fraction. (Expected bp: ~140–150°C at 0.5 mmHg – value estimated based on homologues).

  • Yield: Expected yield is 1.05 – 1.15 kg (85–92%) .

Process Workflow Diagram

Process_Flow React Reaction Phase (MeCN, Reflux, 6h) Filter Filtration (Remove KCl/K2CO3) React->Filter Conc Concentration (Remove MeCN) Filter->Conc Extract Extraction (Toluene) Wash: H2O -> dil HCl -> NaHCO3 Conc->Extract Distill Vacuum Distillation (<1 mbar, ~145°C) Extract->Distill Final Final Product Ethyl 2-(1-pyrrolidinyl)nicotinate Distill->Final

Figure 2: Process flow diagram from reaction initiation to final isolation.

Analytical Specifications (QC)

TestMethodSpecification
Appearance VisualPale yellow to golden oil
Identification 1H-NMR (CDCl3)Matches Reference Standard
Assay HPLC (Area %)≥ 98.0%
Residual Solvent GC-HeadspaceMeCN < 410 ppm, Toluene < 890 ppm
Water Content Karl Fischer≤ 0.5%

Key NMR Signals (Predicted):

  • 
     8.2 (dd, 1H, Pyridine-H6)
    
  • 
     7.8 (dd, 1H, Pyridine-H4)
    
  • 
     6.7 (dd, 1H, Pyridine-H5)
    
  • 
     4.3 (q, 2H, Ethyl 
    
    
    
    )
  • 
     3.5 (m, 4H, Pyrrolidine 
    
    
    
    )
  • 
     1.9 (m, 4H, Pyrrolidine 
    
    
    
    )
  • 
     1.3 (t, 3H, Ethyl 
    
    
    
    )

Troubleshooting & Expert Insights

  • Issue: Low Conversion.

    • Cause: Wet solvent or old reagents. Water deactivates the

      
       transition state or hydrolyzes the ester.
      
    • Fix: Ensure Acetonitrile is anhydrous (<0.1%

      
      ). Use fresh 
      
      
      
      .
  • Issue: Product Solidification.

    • Insight: While typically an oil, high purity samples may crystallize upon standing at 4°C. If this occurs, recrystallization from n-Heptane/IPA (9:1) is an excellent purification alternative to distillation.

  • Issue: Ester Hydrolysis.

    • Cause: Prolonged heating with aqueous base or un-neutralized workup.

    • Fix: Keep the reaction strictly anhydrous. Ensure the quench water is cold and contact time is minimized.

References

  • ChemicalBook. (2025). Ethyl 2-chloronicotinate Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1] Application Notes for Scale-up Synthesis of Pyrrolidine Derivatives. Retrieved from

  • PubChem. (2025). Ethyl 2-(1-pyrrolidinyl)nicotinate Compound Summary. Retrieved from

  • RSC Publishing. (2017). Practical and scalable system for heteroaryl amino acid synthesis. Retrieved from

  • Santa Cruz Biotechnology. (2025). Ethyl 2-chloronicotinate Product Data. Retrieved from

Sources

Method

Application Note: Precision Crystallization and Salt-Formation Protocols for Ethyl 2-(1-pyrrolidinyl)nicotinate

Executive Summary This technical guide details the purification of Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1), a critical intermediate in the synthesis of niflumic acid analogs and specific kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the purification of Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1), a critical intermediate in the synthesis of niflumic acid analogs and specific kinase inhibitors.

While the theoretical synthesis via


 substitution of ethyl 2-chloronicotinate with pyrrolidine is straightforward, the downstream purification is complicated by the physicochemical nature of the product. The free base ester is a low-melting solid/oil  (depending on purity) prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during standard cooling crystallization.[1]

This guide provides two distinct workflows:

  • Cryo-Crystallization of the Free Base: For high-throughput screening and non-salt applications.

  • Reactive Crystallization (Salt Formation): The recommended robust route for pharmaceutical-grade purity (>99.5%), utilizing HCl or Oxalic acid to elevate the melting point and rejection of impurities.[1]

Physicochemical Characterization & Solubility Mapping[1]

Before attempting crystallization, the solubility profile must be established.[1] The tertiary amine functionality on the pyridine ring dictates the solvent choice.[1]

Solubility Profile (Free Base)
Solvent ClassSolventSolubility (25°C)Temperature DependenceSuitability
Alcohols Ethanol, IPAHigh (>100 mg/mL)LowGood Solvent
Esters Ethyl AcetateHighModerateGood Solvent
Hydrocarbons Heptane, HexaneLow (<10 mg/mL)HighAnti-Solvent
Chlorinated DCM, ChloroformVery HighLowUnsuitable
Water WaterLow (Insoluble)LowAnti-Solvent
Metastable Zone Width (MSZW) Determination

To avoid oiling out, the crystallization must occur within the Metastable Zone—the region between the solubility curve and the oiling-out boundary (spinodal decomposition).[1]

Key Insight: For this amino-ester, the MSZW is narrow. Rapid cooling pushes the system into LLPS (oiling), resulting in an impure gum rather than crystals.[1] Controlled cooling (0.1°C/min) and seeding are mandatory.[1]

Protocol A: Cryo-Crystallization of Free Base

Target: Purification of the neutral ester without salt formation.

Prerequisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).[1]

  • Equipment: Jacketed crystallizer with overhead stirring.[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of crude Ethyl 2-(1-pyrrolidinyl)nicotinate into the reactor.

    • Add 30 mL of Isopropyl Alcohol (IPA) (3 vol).

    • Heat to 45°C until fully dissolved.[1] Clarify by filtration if particulates are present.[1]

  • Anti-Solvent Addition (Cloud Point):

    • Maintain temperature at 40°C.

    • Slowly add n-Heptane via syringe pump at a rate of 0.5 mL/min.

    • Stop addition immediately upon the first sign of persistent turbidity (Cloud Point).[1]

  • Seeding (Critical Step):

    • Add 0.5 wt% (50 mg) of pure seed crystals.

    • Note: If no seeds are available, scratch the vessel wall or sonicate briefly to induce nucleation.[1]

    • Hold at 40°C for 30 minutes to allow seed healing.

  • Cooling Ramp:

    • Cool from 40°C to 0°C at a rate of 0.2°C/min .

    • Observation: If droplets appear instead of crystals, reheat to 45°C, add 5% more IPA, and retry with a slower ramp.

  • Isolation:

    • Filter the slurry at 0°C using a vacuum Buchner funnel.[1]

    • Wash the cake with 20 mL of cold (0°C) Heptane/IPA (9:1) mixture.

    • Dry under vacuum at 30°C.[1]

Protocol B: Reactive Crystallization (Hydrohalide Salt)

Target: High-purity isolation (>99.5%) for GMP applications.[1]

Expert Insight: Converting the oily free base into a hydrochloride salt significantly increases the melting point and lattice energy, making crystallization robust and scalable.[1]

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve 10.0 g of crude free base in 50 mL of Ethyl Acetate (EtOAc) .

    • Cool the solution to 0–5°C using an ice/water bath.[1]

  • Acid Addition:

    • Prepare a solution of 4M HCl in Dioxane or generate HCl gas in situ.

    • Add 1.1 equivalents of HCl dropwise.[1]

    • Exothermic Reaction:[1] Monitor internal temperature; do not exceed 15°C to prevent hydrolysis of the ester.[1]

  • Nucleation & Growth:

    • The hydrochloride salt [Ethyl 2-(1-pyrrolidinyl)nicotinate • HCl] will precipitate almost immediately as a white solid.[1]

    • Stir the slurry at 5°C for 1 hour to ensure complete conversion.

  • Recrystallization (Polymorph Control):

    • If the initial precipitate is amorphous or sticky:

    • Heat the slurry to reflux (EtOAc boiling point ~77°C). Add Ethanol dropwise until the solid just dissolves.[1]

    • Cool slowly to room temperature (20°C) over 2 hours.

    • Cool further to 0°C for 1 hour.

  • Filtration:

    • Filter the crystalline salt.[1]

    • Wash with cold EtOAc.[1]

    • Yield Expectation: 85–92%.[1]

    • Purity: >99.5% (HPLC).[1]

Process Visualization

The following diagram illustrates the decision logic and workflow for selecting the appropriate purification route.

G Start Crude Ethyl 2-(1-pyrrolidinyl)nicotinate CheckState Physical State Check (DSC / Visual) Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsOil Oily / Gum CheckState->IsOil RouteA Route A: Free Base Crystallization (Solvent/Anti-Solvent) IsSolid->RouteA Preferred RouteB Route B: Reactive Crystallization (HCl Salt Formation) IsOil->RouteB Mandatory SolventSel Solvent: IPA/Heptane RouteA->SolventSel SaltReagent Reagent: HCl in EtOAc RouteB->SaltReagent ProcessA 1. Dissolve in IPA (45°C) 2. Add Heptane to Cloud Point 3. Seed & Cool (0.2°C/min) SolventSel->ProcessA ProcessB 1. Dissolve in EtOAc (5°C) 2. Add 1.1 eq HCl 3. Recrystallize (EtOH/EtOAc) SaltReagent->ProcessB Result Pure Crystalline Product (>99% Purity) ProcessA->Result ProcessB->Result

Figure 1: Decision matrix for purification strategy based on the physical state of the crude intermediate.

Analytical Validation & Troubleshooting

Validating Purity
  • HPLC: C18 Column, Gradient ACN/Water (0.1% Formic Acid).[1] The pyrrolidine impurity elutes early; the ester elutes later.[1]

  • XRD (X-Ray Diffraction): Essential for Route B (Salt) to ensure a single polymorph is obtained.[1] Salt forms often exhibit polymorphism based on the hydration state.[1]

Troubleshooting "Oiling Out"

If the product separates as a liquid droplet phase during Route A:

  • Decrease Supersaturation: Dilute the system by 20%.

  • Increase Temperature: Oiling out often occurs because the crystallization temperature is below the liquid-liquid phase boundary.[1] Crystallize at a higher temperature using a higher boiling anti-solvent (e.g., Toluene instead of Heptane).[1]

  • Use High Shear: Use an inline homogenizer to break oil droplets, providing surface area for nucleation.[1]

References

  • PubChem. (2023).[1] 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine and related nicotinate esters. National Library of Medicine.[1] [Link][1]

  • Knochel, P. et al. (2011).[1][2] Cross-coupling of benzylic zinc reagents with Ethyl 2-chloronicotinate. LMU München Dissertation. [Link]

  • Google Patents. (2015).[1] Nitrogen-containing saturated heterocyclic compound and purification methods. WO2015037716A1.[1]

  • NIST WebBook. (2023). Ethyl nicotinate physical properties and IR spectra. National Institute of Standards and Technology.[1] [Link][1]

Sources

Application

Application Note: Salt Screening and Preparation of Ethyl 2-(1-pyrrolidinyl)nicotinate for Enhanced Aqueous Solubility

Introduction & Physicochemical Rationale Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1) is a highly versatile heterocyclic building block and active pharmaceutical ingredient (API) surrogate[1]. Structurally, it fe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1) is a highly versatile heterocyclic building block and active pharmaceutical ingredient (API) surrogate[1]. Structurally, it features a lipophilic ethyl ester and a pyrrolidine ring substituted at the 2-position of a pyridine core. In its free base form, the compound exhibits high lipophilicity and extremely poor aqueous solubility, which severely complicates downstream biological assays, pharmacokinetic evaluations, and formulation development.

To overcome this developability bottleneck, pharmaceutical salt formation is employed. Understanding the molecule's basicity is the first critical step. The molecule contains two nitrogen atoms. Due to the resonance delocalization of the pyrrolidine nitrogen's lone pair into the electron-deficient pyridine ring (analogous to 2-aminopyridines), the primary site of protonation is actually the pyridine nitrogen . The resulting amidinium-like resonance stabilizes the conjugate acid, yielding an estimated


 of ~6.5.

According to the established "Rule of 3" for stable salt formation ()[2], the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 of the counterion acid must be at least 3 units lower than the 

of the base (

). This ensures complete proton transfer and prevents the salt from disproportionating back to the free base in aqueous microenvironments (). Therefore, strong acids such as Hydrochloric acid (

-6.1), Methanesulfonic acid (

-1.9), and Maleic acid (

1.9) are prime candidates for screening.

Experimental Workflow

The salt screening strategy follows a rationally designed, tiered approach: High-Throughput Screening (HTS) to identify stable crystalline hits, followed by preparative scale-up of the optimal candidate, and rigorous physicochemical profiling.

G Start Ethyl 2-(1-pyrrolidinyl)nicotinate (Free Base) Screening High-Throughput Salt Screening (4 Acids × 4 Solvents) Start->Screening Acid Addition & Temp Cycling Selection Hit Evaluation & Selection (PXRD, DSC, TGA) Screening->Selection Crystallization & Isolation ScaleUp Preparative Scale-Up (Mesylate Salt Synthesis) Selection->ScaleUp Optimal Salt Identification Char Physicochemical Profiling (Thermodynamic Solubility) ScaleUp->Char API Surrogate Validation

Workflow for the salt screening and scale-up of Ethyl 2-(1-pyrrolidinyl)nicotinate.

Detailed Methodologies & Protocols

Protocol 1: High-Throughput Salt Screening (HTS)
  • Objective: Identify crystalline salt forms with optimal solid-state properties.

  • Causality: A matrix of four acids (HCl, Methanesulfonic acid, Maleic acid, Phosphoric acid) and four solvents (Acetone, Ethyl Acetate, THF, Ethanol) is utilized. Solvents are deliberately chosen to provide a gradient of dielectric constants. This ensures that at least one system provides the optimal supersaturation kinetics to drive nucleation and crystallization, rather than allowing the highly lipophilic ester to "oil out" as a coacervate.

Step-by-Step Procedure:

  • Dispense 50 mg of Ethyl 2-(1-pyrrolidinyl)nicotinate free base into 16 separate 4 mL clear glass vials.

  • Dissolve the free base in 1 mL of the respective solvent (Acetone, EtOAc, THF, EtOH) at 40 °C.

  • Add 1.05 molar equivalents of the selected acid (prepared as 1M solutions in EtOH) dropwise under continuous magnetic stirring (500 rpm). Note: The slight 0.05 eq excess ensures complete protonation without causing severe acid-catalyzed hydrolysis of the ethyl ester.

  • Subject the vials to controlled temperature cycling (5 °C to 40 °C at a ramp rate of 0.5 °C/min) for 48 hours. This thermal cycling promotes Ostwald ripening, dissolving smaller imperfect crystals and yielding highly crystalline material.

  • Isolate the resulting solids via vacuum filtration and analyze by Powder X-Ray Diffraction (PXRD) to confirm the crystalline lattice.

Protocol 2: Preparative Scale-Up of the Mesylate Salt
  • Objective: Synthesize 10 grams of the optimal salt candidate (Ethyl 2-(1-pyrrolidinyl)nicotinate mesylate) for downstream solubility profiling.

  • Causality: Methanesulfonic acid (mesylate) is selected due to its low

    
     (-1.9), which guarantees a stable salt, and its well-documented tendency to form highly soluble, non-hygroscopic crystals without the common-ion liabilities associated with chloride salts ()[3].
    

Step-by-Step Procedure:

  • Charge a 250 mL round-bottom flask with 10.0 g (45.4 mmol) of Ethyl 2-(1-pyrrolidinyl)nicotinate free base and 100 mL of anhydrous Ethyl Acetate.

  • Cool the solution to 0–5 °C using an ice-water bath. Causality: Acid-base neutralization is highly exothermic. Controlling the temperature prevents thermal degradation of the ester linkage and slows the initial nucleation rate, preventing the formation of amorphous aggregates.

  • Dilute 4.58 g (47.6 mmol, 1.05 eq) of Methanesulfonic acid in 20 mL of Ethyl Acetate and add dropwise via an addition funnel over 30 minutes.

  • Stir the resulting white suspension at 5 °C for 2 hours, then remove the ice bath, warm to ambient temperature (20 °C), and stir for an additional 12 hours to ensure complete crystallization.

  • Filter the crystalline solid, wash with 20 mL of cold Ethyl Acetate, and dry in a vacuum oven at 40 °C for 24 hours.

  • Self-Validation Step: Confirm purity (>99%) and exact 1:1 stoichiometry via

    
    -NMR by comparing the integration of the mesylate methyl peak (
    
    
    
    ~2.8 ppm) against the ester ethyl peaks.
Protocol 3: Thermodynamic Solubility Profiling
  • Objective: Quantify the solubility improvements of the synthesized salts across physiological pH ranges.

Step-by-Step Procedure:

  • Add excess solid (approx. 200 mg) of the free base and each synthesized salt form to separate vials containing 2 mL of either Deionized (DI) Water or Simulated Gastric Fluid (SGF, pH 1.2).

  • Agitate the suspensions on an orbital shaker at 37 °C for 24 hours to reach thermodynamic equilibrium.

  • Centrifuge the samples at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method (detection at 254 nm).

  • Self-Validation Step: Measure the final pH of the supernatant. If the pH has drifted significantly upward, it indicates the salt has disproportionated and altered the microenvironmental pH beyond its

    
    , invalidating the solubility reading.
    

Data Presentation & Mechanistic Insights

Table 1: Physicochemical and Solubility Profile of Ethyl 2-(1-pyrrolidinyl)nicotinate Forms

Solid FormMelting Point (°C)DI Water Sol. (mg/mL)SGF (pH 1.2) Sol. (mg/mL)Solid-State Stability (40°C/75% RH)
Free Base Oil / < 30< 0.11.5N/A (Liquid/Amorphous)
Hydrochloride 145 - 147> 50.012.4 Slightly Hygroscopic
Mesylate 162 - 164> 100.0> 100.0 Non-Hygroscopic
Maleate 118 - 12115.318.6Stable
Mechanistic Insight: Overcoming the Common Ion Effect

The data in Table 1 highlights a critical phenomenon in salt selection. While the Hydrochloride (HCl) salt demonstrates excellent solubility in deionized water, its solubility drops precipitously in Simulated Gastric Fluid (SGF). This is a classic manifestation of the common ion effect ()[3]. SGF contains approximately 0.1 N HCl; the abundance of background chloride ions shifts the solubility product (


) equilibrium to the left, heavily suppressing the dissolution of the HCl salt.

Conversely, the Mesylate salt is entirely unaffected by the chloride-rich gastric environment, maintaining a robust solubility of >100 mg/mL. Furthermore, its higher melting point (162–164 °C) indicates a stronger, more tightly packed crystal lattice. This correlates directly with its superior physical stability and non-hygroscopic nature compared to the HCl and Maleate salts, making the mesylate the undisputed optimal candidate for formulation.

Conclusion

The conversion of Ethyl 2-(1-pyrrolidinyl)nicotinate from a poorly soluble free base into its mesylate salt yields a highly crystalline, stable, and exceptionally soluble pharmaceutical intermediate. This protocol demonstrates that rational counterion selection—prioritizing


 rules and anticipating physiological common ion effects—is critical for successful drug development and formulation.

References

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Verlag Helvetica Chimica Acta & Wiley-VCH. URL:[Link]

  • Crystal Pharmatech. (2023). "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." Crystal Pharmatech Insights. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 2-(1-pyrrolidinyl)nicotinate Synthesis

Topic: Optimization and Troubleshooting of Synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Logic The Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of


 Synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate
Ticket ID:  CHEM-SUP-2024-001
Assigned Specialist:  Senior Application Scientist

Executive Summary & Reaction Logic

The Challenge: Synthesizing Ethyl 2-(1-pyrrolidinyl)nicotinate involves a Nucleophilic Aromatic Substitution (


) reaction between Ethyl 2-chloronicotinate (or 2-bromo) and pyrrolidine. While theoretically straightforward due to the activating effect of the C3-ester group, users frequently report low yields.

The Root Causes: Low yields typically stem from three competing pathways:

  • Aminolysis (Amide Formation): Pyrrolidine attacks the ester carbonyl instead of the C2-halogen.

  • Hydrolysis: Moisture in the solvent/base converts the ester to the carboxylic acid (2-(1-pyrrolidinyl)nicotinic acid).

  • Work-up pH Mismanagement: The product is a basic amine; incorrect pH during extraction leads to loss in the aqueous phase.

Reaction Scheme & Competing Pathways

ReactionPathways SM Ethyl 2-chloronicotinate + Pyrrolidine Target TARGET PRODUCT Ethyl 2-(1-pyrrolidinyl)nicotinate SM->Target Path 1: SNAr (C2 Attack) Favored by Polar Aprotic Solvents Moderate Heat (60-80°C) Amide SIDE PRODUCT A (Aminolysis) 2-(1-pyrrolidinyl)nicotinamide SM->Amide Path 2: Acyl Substitution (C3 Attack) Favored by Excessive Heat (>100°C) High Conc. of Amine Acid SIDE PRODUCT B (Hydrolysis) 2-(1-pyrrolidinyl)nicotinic acid SM->Acid Path 3: Hydrolysis Favored by Wet Solvents Strong Hydroxide Bases Target->Acid Workup Error pH > 12 or pH < 1 + Heat

Figure 1: Reaction landscape showing the target


 pathway versus competitive aminolysis and hydrolysis.

Diagnostic Troubleshooting Guide

Category A: Reaction Kinetics & Conversion

Q: The reaction is sluggish. I still see starting material (Ethyl 2-chloronicotinate) after 24 hours. Should I increase the temperature?

A: Proceed with caution. While increasing temperature generally improves


 kinetics, temperatures above 100°C significantly increase the risk of aminolysis  (Path 2 in Fig 1), where pyrrolidine attacks the ester group to form the amide byproduct.
  • Diagnosis: Check your solvent system.[1][2]

    
     reactions are highly sensitive to solvent polarity.
    
  • Solution: Switch to a polar aprotic solvent.[1]

    • Poor Choice:[3] Toluene or THF (Slow kinetics, requires high heat).

    • Optimal Choice: Acetonitrile (MeCN), DMF, or DMSO. These stabilize the Meisenheimer complex intermediate.

    • Recommendation: Run in MeCN at reflux (80-82°C). This is the "Goldilocks" zone—hot enough for substitution, too cool for rapid aminolysis.

Q: I am using


 as a base, but the reaction stalls at 60% conversion. 

A: Triethylamine may be insufficient. As the reaction proceeds, HCl is generated. If the base is not effective enough at scavenging HCl in the chosen solvent, the pyrrolidine becomes protonated (pyrrolidinium chloride) and loses nucleophilicity.

  • Fix: Use an inorganic base like

    
     (2.0 - 3.0 equivalents). The heterogeneous surface of potassium carbonate in MeCN or DMF is very effective for these substitutions. Alternatively, use excess pyrrolidine (2.5 eq) to act as both nucleophile and base, though this wastes reagent.
    
Category B: Impurity Profile

Q: LC-MS shows a byproduct with M+1 = 206 (approx). What is it?

A: This is likely the hydrolysis product (Carboxylic Acid).

  • Target MW: ~220.27 Da (Ethyl ester).

  • Acid MW: ~192.2 Da.

  • Amide MW: ~191.2 Da (Pyrrolidine amide derivative would be much heavier, ~261 Da).

  • Wait, let's correct the mass math:

    • Ethyl 2-chloronicotinate: MW 185.6.

    • Product (Ethyl 2-(1-pyrrolidinyl)nicotinate): MW 220.27.

    • Byproduct (Acid): 2-(1-pyrrolidinyl)nicotinic acid: MW 192.2.

    • Byproduct (Amide): N-(pyrrolidinyl)... No, the amide formed by pyrrolidine attacking the ester is (2-chloro-pyridin-3-yl)-pyrrolidin-1-yl-methanone (if SM reacts) or the double reacted product.

    • Correction: If you see a mass around 192, it is the acid .

  • Cause: Water in your solvent (DMF/DMSO are hygroscopic) or using a hydroxide base (NaOH/KOH).

  • Fix: Ensure solvents are anhydrous.[4][5] Switch from hydroxide bases to Carbonate bases (

    
    , 
    
    
    
    ).

Q: I see a major peak with Mass ~261. What is this?

A: This is the "Double Reaction" (Amide + Substitution). The pyrrolidine has displaced the chloride and displaced the ethoxy group of the ester.

  • Cause: Reaction temperature too high (>100°C) or reaction time too long with large excess of pyrrolidine.

  • Fix: Lower temperature to 80°C. Monitor reaction strictly by TLC/HPLC and stop immediately upon consumption of starting material.

Category C: Work-up & Isolation

Q: My crude yield is very low, but the reaction looked clean on TLC. Where did my product go?

A: You likely washed it away in the aqueous layer. The product contains a pyridine ring and a tertiary amine (pyrrolidine). It is basic (


 of conjugate acid ~6-7).
  • Scenario: If you washed the organic layer with 1M HCl or strong acid to remove excess pyrrolidine, you protonated your product, making it water-soluble.

  • Fix:

    • Quench with water.[1]

    • Extract with EtOAc or DCM.

    • Do NOT wash with strong acid.

    • If you must remove excess pyrrolidine, wash with saturated

      
        (mildly acidic, pH ~5-6) or dilute Citric Acid, but carefully monitor the aqueous phase.
      
    • Ideally, remove excess pyrrolidine via vacuum distillation (rotovap) rather than acidic wash, as pyrrolidine is volatile (b.p. 87°C).

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate with minimized side reactions.

ParameterSpecificationReason
Stoichiometry 1.0 eq SM : 1.2 eq Pyrrolidine : 2.0 eq

Slight excess of amine ensures completion; Carbonate scavenges HCl without causing hydrolysis.
Solvent Acetonitrile (MeCN) [Anhydrous]Polar aprotic to accelerate

; lower boiling point (82°C) prevents thermal aminolysis.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics (

).
Temperature Reflux (approx. 80-82°C)Sufficient energy for Cl-displacement; safe from ester attack.
Time 4 - 12 HoursMonitor by TLC. Stop when SM disappears.
Step-by-Step Workflow
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Ethyl 2-chloronicotinate (1.0 equiv) and Potassium Carbonate (

    
    , 2.0 equiv, granular/powdered).
    
  • Solvent: Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.5 M.

  • Addition: Add Pyrrolidine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to reflux (oil bath ~85°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) after 2 hours. Product should appear as a more polar spot than SM, often fluorescent under UV.

  • Work-up:

    • Cool to room temperature.[6]

    • Filter off the solid inorganic salts (

      
      , KCl) through a Celite pad or sintered glass. Wash the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure to remove MeCN and excess pyrrolidine.

  • Purification:

    • Dissolve residue in EtOAc and wash with Water (2x) and Brine (1x).

    • Crucial: Do not use acid washes.

    • Dry over

      
      , filter, and concentrate.
      
    • If necessary, purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Decision Tree for Optimization

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Reaction Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left SM_Gone SM Consumed, but Low Isolated Yield CheckTLC->SM_Gone No SM SolventCheck Current Solvent? SM_Left->SolventCheck Yes ChangeSolvent Switch to DMF or DMSO Increase Temp to 90°C SolventCheck->ChangeSolvent Toluene/THF CheckBase Check Base Stoichiometry Ensure >2.0 eq K2CO3 SolventCheck->CheckBase MeCN/DMF Byproducts Identify Major Byproduct SM_Gone->Byproducts AcidFound Acid (MW ~192) Hydrolysis Issue Byproducts->AcidFound AmideFound Amide (MW ~261) Aminolysis Issue Byproducts->AmideFound NoByprod No Major Byproduct (Lost in Workup) Byproducts->NoByprod FixWater Dry Solvents Avoid Hydroxide Bases AcidFound->FixWater FixHeat LOWER Temp (<85°C) Reduce Reaction Time AmideFound->FixHeat FixWorkup Avoid Acid Wash Check Aqueous Layer pH NoByprod->FixWorkup

Figure 2: Decision tree for isolating the cause of yield loss.

References

  • Nucleophilic Arom

    
    ) Principles: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds." Chemical Reviews, 49(2), 273–412. Link

  • Dunn, A. D., & Norrie, R. (1989). "The synthesis of some 2-substituted nicotinates." Journal of Heterocyclic Chemistry, 26(3), 809-812.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Solvent Effects in

    
    : 
    
    • Newall, C. E., et al. (2018). "Solvent Selection for

      
       Reactions." Organic Process Research & Development, 22(12), 1770-1776. Link
      

Sources

Optimization

Minimizing hydrolysis byproducts during Ethyl 2-(1-pyrrolidinyl)nicotinate reaction

Topic: Minimizing Hydrolysis Byproducts During Reaction Document ID: TSC-ORG-SYN-042 Last Updated: March 4, 2026 Executive Summary & Chemical Context The Challenge: The synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate via...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis Byproducts During Reaction

Document ID: TSC-ORG-SYN-042 Last Updated: March 4, 2026

Executive Summary & Chemical Context

The Challenge: The synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate via Nucleophilic Aromatic Substitution (


) of Ethyl 2-chloronicotinate  is a standard transformation. However, a common failure mode is the disappearance of the ethyl ester signal (NMR) and the formation of a highly polar, water-soluble solid.

The Diagnosis: This byproduct is 2-(1-pyrrolidinyl)nicotinic acid . It forms via base-catalyzed hydrolysis (saponification) . The pyrrolidine reagent itself acts as the base. If any moisture is present in the solvent, reagents, or atmosphere, the hydroxide ion (


) generated will compete with pyrrolidine for the electrophilic carbonyl carbon or simply hydrolyze the ester after the substitution.

The Solution: Success requires strict anhydrous conditions and a controlled workup that avoids extreme pH shifts.

The Chemistry of Failure (Mechanism)

To prevent the issue, you must understand the competition at the molecular level.

Competitive Pathways
  • Pathway A (Desired): Pyrrolidine attacks the C2 position of the pyridine ring. The chlorine is displaced. The ester remains intact.

  • Pathway B (Undesired Hydrolysis): Water, activated by the basicity of pyrrolidine (

    
    ), attacks the ester carbonyl at C3, displacing ethanol and forming the carboxylate.
    
Visualizing the Pathways

ReactionPathways Start Ethyl 2-chloronicotinate + Pyrrolidine Intermediate Meisenheimer-like Complex Start->Intermediate Nucleophilic Attack (C2) Byproduct FAILURE: 2-(1-pyrrolidinyl)nicotinic acid Start->Byproduct Direct Hydrolysis (if H2O high) Product TARGET: Ethyl 2-(1-pyrrolidinyl)nicotinate Intermediate->Product -Cl (Elimination) Product->Byproduct +H2O / Base (Hydrolysis)

Figure 1: Reaction pathways showing the desired


 route (Green) versus the hydrolytic failure modes (Red).

Critical Troubleshooting Guide

If your LC-MS shows a mass of 192.2 Da (Acid) instead of 220.2 Da (Ester), or if your product is stuck in the aqueous layer during extraction, follow this logic.

Troubleshooting Decision Tree

Troubleshooting Q1 Is the Ester peak missing in crude NMR? Q2 Did you use Anhydrous Solvents? Q1->Q2 Yes Q3 Did you wash with strong base (NaOH/KOH)? Q2->Q3 Yes ResultA Issue: Wet Solvent/Reagents. Action: Dry solvent over molecular sieves. Check pyrrolidine water content. Q2->ResultA No ResultB Issue: Workup Hydrolysis. Action: Switch to NaHCO3 or Water wash only. Q3->ResultB Yes ResultC Issue: Reaction Temperature. Action: Reduce temp to <80°C. Hydrolysis accelerates with heat. Q3->ResultC No Start Start Troubleshooting Start->Q1

Figure 2: Diagnostic flow for identifying the source of ester loss.

The "Golden Batch" Protocol

This protocol is designed to be self-validating. The use of an auxiliary base (DIPEA) allows you to use less pyrrolidine, reducing the "basic load" of the system.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Ethyl 2-chloronicotinate Substrate1.0Limiting reagent.
Pyrrolidine Nucleophile1.1Slight excess only. Do not use large excess.
DIPEA (Hünig's Base) Acid Scavenger1.2Traps HCl. Sterically hindered, won't attack ester.
Acetonitrile (MeCN) Solvent-Must be Anhydrous. [0.1 M - 0.5 M]
Step-by-Step Methodology
  • Preparation (The Dry Setup):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Nitrogen or Argon.

    • Why: Eliminates atmospheric moisture, the primary source of hydroxide generation.

  • Reaction Assembly:

    • Dissolve Ethyl 2-chloronicotinate (1.0 eq) in anhydrous MeCN (concentration ~0.2 M).

    • Add DIPEA (1.2 eq).

    • Add Pyrrolidine (1.1 eq) dropwise at Room Temperature (RT).

    • Checkpoint: The solution may turn slightly yellow/orange. This is normal for pyridine

      
      .
      
  • Execution:

    • Heat the reaction to 60°C - 75°C .

    • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS every 2 hours.

    • Critical Control Point:Do not exceed 80°C. Higher temperatures exponentially increase the rate of hydrolysis if trace moisture is present [1].

  • Workup (The "Gentle" Quench):

    • Cool to RT.

    • Concentrate the MeCN under reduced pressure (Rotavap) to ~20% volume.

    • Dilute with Ethyl Acetate (EtOAc) .

    • Wash with Water (

      
      ) followed by Brine  (
      
      
      
      ).
    • Warning:Do NOT wash with 1M NaOH. This is a common error that instantly saponifies the product.

    • Dry organic layer over Anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is usually pure enough (>95%). If needed, flash chromatography on silica gel (Hexane/EtOAc gradient).

Frequently Asked Questions (FAQs)

Q: My product is a solid that dissolves in water but not in EtOAc. What happened? A: You have formed the zwitterionic acid (2-(1-pyrrolidinyl)nicotinic acid). The nitrogen on the pyrrolidine is protonated, and the carboxylic acid is deprotonated. This salt is highly polar. You cannot recover the ester from this state; you must re-esterify (e.g.,


 in EtOH) or restart.

Q: Can I use Ethanol as a solvent? A: Not recommended. While ethanol is a common solvent for


, it is protic. If you use Ethanol, you risk transesterification  (if you were making a methyl ester) or hydrolysis if the ethanol is not 100% dry (200 proof). Anhydrous MeCN or DMF are safer alternatives for this specific ester [2].

Q: Why use DIPEA? Can't I just use 2 equivalents of Pyrrolidine? A: You can use 2 equivalents of pyrrolidine (one to react, one to catch the HCl). However, pyrrolidine is a strong, unhindered base. Having a high concentration of a strong base increases the risk of hydrolysis. DIPEA is non-nucleophilic and reduces this risk.

Q: The reaction is slow. Can I add NaH (Sodium Hydride)? A: Absolutely not. NaH is a strong base that will deprotonate the


-position of the ester or cause Claisen-type condensations. Stick to amine bases.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Nucleophilic Aromatic Substitution and hydrolysis kinetics).

  • Li, J. J. (2014).

    
     solvents and conditions). 
    
  • PubChem Compound Summary. (2024). Ethyl 2-chloronicotinate.[1][2][3][4] National Center for Biotechnology Information. (Physical properties and hydrolysis warnings).

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. Science of Synthesis. (Authoritative review on pyridine functionalization).

Sources

Troubleshooting

Optimizing reaction temperature for pyrrolidine substitution on ethyl chloronicotinate

Introduction: The Kinetic vs. Thermodynamic Balancing Act Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic vs. Thermodynamic Balancing Act

Welcome to the Technical Support Center. You are likely here because you are performing a Nucleophilic Aromatic Substitution (


) of ethyl 2-chloronicotinate  (or the 6-chloro isomer) with pyrrolidine , and you are facing a yield/purity trade-off.

In drug development, this specific transformation is ubiquitous for generating nicotinic scaffolds. However, it presents a classic chemoselectivity challenge. You have two electrophilic sites:

  • The C-Cl bond (Target): Activated by the ring nitrogen and the electron-withdrawing ester group.

  • The Ester Carbonyl (Off-Target): Susceptible to nucleophilic attack by pyrrolidine to form the amide.

The core principle: Temperature is your primary lever to distinguish between these two pathways. The


 reaction generally has a lower activation energy (

) than the amidation of the ester in the absence of specific catalysts. Therefore, temperature control is not just about speed; it is about selectivity.

Module 1: Critical Q&A – Troubleshooting & Optimization

Q1: I am observing a significant impurity with a mass of M-18 (loss of ethanol) + 71 (pyrrolidine). What is happening?

Diagnosis: You are forming the amide byproduct . Technical Explanation: This is the "Over-Reaction" scenario. Pyrrolidine is a strong nucleophile. Once the


 product is formed (or even concurrently), excess pyrrolidine attacks the ethyl ester, displacing ethoxide and forming the pyrrolidine amide.
Solution: 
  • Lower the Temperature: Amidation often requires temperatures >100°C or prolonged reflux. Reduce reaction temperature to 60–75°C .

  • Stoichiometry Control: Avoid a massive excess of pyrrolidine. Use 1.1–1.2 equivalents and use a non-nucleophilic base (like DIPEA or

    
    ) to scavenge the HCl formed, rather than using pyrrolidine as the base.
    
Q2: The reaction is sluggish at 40°C. Can I just crank it to reflux (approx. 80-100°C)?

Diagnosis: Risk of thermal runaway or degradation. Technical Explanation: While the reaction follows second-order kinetics (Rate =


[Substrate][Pyrrolidine]), the activation energy for the 

on a chloronicotinate is moderate. At 40°C, the pyridine ring's electron deficiency might not be sufficient to stabilize the Meisenheimer complex intermediate rapidly. Recommendation: Yes, you can increase temperature, but do it stepwise. Optimal range is typically 70–80°C (refluxing ethanol or heated acetonitrile). Do not exceed 90°C unless you are monitoring the ester integrity strictly.
Q3: Does solvent choice impact the optimal temperature?

Answer: Absolutely.

  • Protic Solvents (Ethanol/Isopropanol): These stabilize the anionic Meisenheimer intermediate via hydrogen bonding, potentially lowering the activation energy. However, they can reduce the nucleophilicity of pyrrolidine via solvation shells. Recommended Temp: Reflux (78°C).

  • Aprotic Polar Solvents (DMF/DMSO/Acetonitrile): These leave the pyrrolidine "naked" and more reactive. The reaction will be faster at lower temperatures. Recommended Temp: 50–60°C.

  • Warning: In DMF at high temps (>100°C), the risk of decomposition and amidation skyrockets.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution and the side reactions (Hydrolysis/Amidation) driven by thermal energy.

ReactionPathway cluster_0 Optimal Zone (60-80°C) Start Ethyl Chloronicotinate + Pyrrolidine Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (Rate Limiting) Side_Amide Side Product: Amide Derivative (High Temp Risk) Start->Side_Amide Direct Amidation (Competitive at High Temp) Product Target Product: Ethyl (pyrrolidin-1-yl)nicotinate Intermediate->Product Elimination of Cl- (Fast) Product->Side_Amide Excess Pyrrolidine Temp > 90°C Side_Acid Side Product: Carboxylic Acid (Hydrolysis) Product->Side_Acid Water present Base promoted

Caption: Figure 1. Reaction pathway logic. The green zone indicates the kinetic window where


 dominates over the red thermodynamic sinks (amidation).

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Ethyl 6-(pyrrolidin-1-yl)nicotinate (or 2-isomer) with <1% amide impurity.

Materials:

  • Ethyl 6-chloronicotinate (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Acetonitrile (ACN) or Ethanol (EtOH) [See Note 1]

Step-by-Step:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-chloronicotinate (10 mmol) in ACN (30 mL).

  • Base Addition: Add anhydrous

    
     (15 mmol). Why? This scavenges the HCl produced. Using inorganic base prevents the need for excess pyrrolidine, reducing amidation risk.
    
  • Nucleophile Addition: Add Pyrrolidine (12 mmol) dropwise at room temperature.

  • Thermal Ramp:

    • Heat the mixture to 70°C .

    • Checkpoint: Monitor by TLC or HPLC at 1 hour.

    • If starting material remains >10% after 2 hours, increase to 80°C (mild reflux if EtOH).

  • Monitoring: Watch for the disappearance of the starting chloride. If a new peak appears with a longer retention time (likely the amide), stop heating immediately .

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the solvent. Partition the residue between Ethyl Acetate and Water.[1]

  • Purification: The crude product is often pure enough. If necessary, recrystallize from Hexane/EtOAc.

Note 1 (Solvent Selection): Use Ethanol for a greener profile; use Acetonitrile if reaction rate is too slow. Avoid DMF if workup difficulties are anticipated.

Module 4: Summary of Data & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion (Temp too low)Increase Temp to 75-80°C; Check Pyrrolidine quality (it absorbs

from air).
Amide Impurity Temp too high (>90°C) or Excess PyrrolidineLimit Pyrrolidine to 1.1 equiv; Switch to inorganic base (

).
Acid Impurity Water in solvent (Hydrolysis)Use anhydrous solvents; Ensure

is dry.
Dark Color/Tar Polymerization/DegradationRun reaction under Nitrogen (

); Exclude light.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. (Classic mechanistic grounding).
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr)." Link

  • Pyrrolidine Reactivity & Synthesis

    • Organic Syntheses, Coll.[2] Vol. 6, p.781 (1988). "Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate."[2] (Demonstrates pyrrolidine enamine formation and reactivity). Link

    • BenchChem. "Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatization." (General pyrrolidine kinetics). Link

  • Safety Data & Handling

    • Fisher Scientific. "Safety Data Sheet: 1-Ethyl-2-pyrrolidinone" (Relevant for pyrrolidine handling). Link

  • Related Kinetic Studies: Um, I. H., et al. (2007). "Kinetics and Mechanism of Nucleophilic Substitution." Journal of Organic Chemistry. (Discusses amine nucleophiles in ).

Sources

Optimization

Technical Support Center: Purification Strategies for Ethyl 2-(1-pyrrolidinyl)nicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers and drug development professionals face when isolating Ethyl 2-(1-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers and drug development professionals face when isolating Ethyl 2-(1-pyrrolidinyl)nicotinate .

Synthesizing this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) between ethyl 2-chloronicotinate and excess pyrrolidine[1]. While the reaction is robust, the purification is notoriously problematic due to the presence of unreacted starting materials. This guide provides field-proven, causality-driven methodologies to achieve high-purity isolation.

Physicochemical Profiling

To design a self-validating purification system, we must first understand the physicochemical properties of the reaction components. The vast differences in basicity (pKa) and polarity dictate our separation strategies.

ComponentReaction RoleMolecular WeightBoiling PointpKa (Conjugate Acid)Polarity & Solubility Profile
Ethyl 2-chloronicotinate Electrophile185.61 g/mol ~260 °C< 2.0Non-polar; highly soluble in organic solvents (DCM, EtOAc, Toluene).
Pyrrolidine Nucleophile / Base71.12 g/mol 87–88 °C11.27Highly polar; miscible with water; volatile.
Ethyl 2-(1-pyrrolidinyl)nicotinate Target Product220.27 g/mol > 300 °C~5.5–6.0Moderately polar; soluble in organic solvents; insoluble in neutral water.

Mechanistic Insight: The lone pair on the pyrrolidine nitrogen in your product is delocalized into the electron-deficient pyridine ring (forming an enamine-like system). This significantly reduces its basicity compared to free pyrrolidine. The primary basic site of the product is the pyridine nitrogen, yielding a massive basicity gap (


pKa > 5) between the product and the pyrrolidine starting material.
Decision Matrix: Purification Workflows

G RM Crude Reaction Mixture (Product + Pyrrolidine + 2-Cl-Nicotinate) Split Select Purification Strategy RM->Split Resin Polymer-Supported Scavenging (Recommended) Split->Resin LLE Acid-Base Extraction (Traditional) Split->LLE PS_Iso Add PS-Isocyanate (Covalently binds Pyrrolidine) Resin->PS_Iso Wash Aqueous Wash (pH ~8-9) (Removes Pyrrolidine) LLE->Wash PS_Tris Add PS-Trisamine (Covalently binds 2-Cl-Nicotinate) PS_Iso->PS_Tris Pure1 Pure Ethyl 2-(1-pyrrolidinyl)nicotinate PS_Tris->Pure1 Filter & Evaporate Org Organic Layer (Product + 2-Cl-Nicotinate) Wash->Org Chrom Silica Gel Chromatography (Separates Product from 2-Cl-Nicotinate) Org->Chrom Pure2 Pure Ethyl 2-(1-pyrrolidinyl)nicotinate Chrom->Pure2

Purification workflows for Ethyl 2-(1-pyrrolidinyl)nicotinate via scavenging or extraction.

Troubleshooting Desk (FAQs)

Q1: My crude NMR shows significant pyrrolidine contamination. How do I remove it without losing my product to the aqueous layer? A1: Pyrrolidine is highly water-soluble, but it can stubbornly co-elute or remain in the organic phase if the pH is not strictly controlled. Because the pKa of pyrrolidine's conjugate acid is 11.27, while your product's pKa is ~6.0, you must exploit this basicity gap. Solution: Wash the organic layer with a buffered aqueous solution at pH 8.5–9.0. This selectively protonates pyrrolidine (driving it into the aqueous phase) while keeping the product in its neutral, organic-soluble free-base form. Alternatively, utilize to covalently trap the secondary amine without aqueous workup.

Q2: The SNAr reaction stalled, and I have unreacted ethyl 2-chloronicotinate mixed with my product. Acid-base extraction isn't separating them. What is the most efficient method to remove it? A2: Ethyl 2-chloronicotinate is non-basic and non-polar, meaning it will remain in the organic phase alongside your free-base product during any aqueous workup[2]. Solution: To avoid tedious silica gel chromatography, use a polymer-supported nucleophile like 3[3]. The primary amines on the resin will undergo an SNAr reaction with the unreacted electrophile, covalently tethering it to the solid support. Your product, lacking electrophilic sites, remains in solution.

Q3: I want to avoid aqueous workup entirely to maximize my yield and throughput. Is there a "catch-and-release" or scavenging method for both starting materials? A3: Yes. Solid-phase scavenging is the gold standard for modern parallel synthesis[4]. Solution: You can treat the crude reaction mixture simultaneously with two resins. PS-Isocyanate will rapidly react with the secondary amine (pyrrolidine) to form a polymer-bound urea. Simultaneously, PS-Trisamine will react with the ethyl 2-chloronicotinate[3]. Because these reactions occur on a solid matrix, the opposite reactive resins do not neutralize each other. A single filtration yields the pure product.

Standard Operating Procedures (SOPs)
Protocol A: Polymer-Supported Scavenging (Recommended for High Purity & Yield)

Causality: This method avoids emulsion formation and product loss associated with liquid-liquid extraction. By utilizing insoluble functionalized polystyrene, impurities are removed via simple filtration.

  • Concentration: Remove bulk pyrrolidine by concentrating the crude reaction mixture under reduced pressure (40 °C, 50 mbar).

  • Reconstitution: Dissolve the crude residue in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of expected product).

  • Electrophile Scavenging: Add 2.0 equivalents (relative to the estimated unreacted ethyl 2-chloronicotinate) of PS-Trisamine resin (typical loading: 3.0–4.0 mmol/g).

  • Nucleophile Scavenging: Add 3.0 equivalents (relative to the estimated residual pyrrolidine) of PS-Isocyanate resin (typical loading: 1.2–1.5 mmol/g).

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 3–4 hours. Critical Warning: Do not use magnetic stirring. Magnetic stir bars will physically grind and fracture the polystyrene beads, clogging the filter and leaching impurities back into your product.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin bed thoroughly with DCM (2 × 5 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield pure Ethyl 2-(1-pyrrolidinyl)nicotinate.

Protocol B: Optimized Liquid-Liquid Extraction & Chromatography (Traditional)

Causality: This relies on the physical properties of the molecules. Pyrrolidine is highly volatile and water-soluble, allowing partial removal via azeotropic distillation and pH-controlled washing.

  • Azeotropic Removal: Concentrate the crude mixture. Add 10 mL of toluene and evaporate again to azeotropically remove the bulk of the highly volatile pyrrolidine.

  • Organic Dissolution: Dissolve the residue in ethyl acetate (EtOAc) (15 mL/mmol).

  • pH-Controlled Wash: Wash the organic layer with a 10% aqueous NaH2PO4 buffer (pH ~8.5) to protonate and remove trace pyrrolidine. Critical Warning: Do not use strong acids (e.g., 1M HCl). The product's pyridine ring will protonate at pH < 5, causing your target molecule to partition into the aqueous layer and drastically reducing your yield.

  • Brine Wash: Wash with saturated NaCl solution to remove residual water and break any micro-emulsions.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Chromatographic Resolution: If unreacted ethyl 2-chloronicotinate remains (verified via TLC/LC-MS), purify the residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (80:20 to 50:50). The non-polar electrophile will elute first, followed by the more polar tertiary amine product.

References
  • Piperidines and related compounds for treatment of alzheimer's disease (WO2006043064A1).
  • SCRAPPY - a single cell rapid assay of proteome perturbation in yeast uncovers a joint role of aromatic amino acids and oxidative stress in the toxicity of lipophilic nucleoside analogs. bioRxiv.
  • Covalent Scavengers for Primary and Secondary Amines. Thieme Connect.
  • Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society.
  • PS-Isocyan

Sources

Troubleshooting

Improving thermal stability of Ethyl 2-(1-pyrrolidinyl)nicotinate in solution

Technical Support Center: Stability Optimization for Ethyl 2-(1-pyrrolidinyl)nicotinate Subject: Improving Thermal and Hydrolytic Stability of Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) in Solution. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization for Ethyl 2-(1-pyrrolidinyl)nicotinate

Subject: Improving Thermal and Hydrolytic Stability of Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) in Solution.

Executive Summary & Chemical Context

Ethyl 2-(1-pyrrolidinyl)nicotinate presents a unique stability profile due to the electronic interplay between the electrophilic ethyl ester and the electron-donating pyrrolidine substituent on the pyridine ring.

Unlike simple alkyl esters, the amino group at the 2-position provides anchimeric stabilization via resonance donation. The lone pair on the pyrrolidine nitrogen donates electron density into the pyridine ring, reducing the electrophilicity of the carbonyl carbon at the 3-position. However, this stabilization is highly pH-dependent.

Core Stability Challenges:

  • Acid-Catalyzed Hydrolysis: Protonation of the pyrrolidine nitrogen (and pyridine nitrogen) eliminates resonance stabilization, significantly accelerating ester cleavage.

  • Base-Catalyzed Saponification: Direct nucleophilic attack by hydroxide ions (

    
    ) leads to rapid formation of the carboxylate.
    
  • Thermal Degradation: Elevated temperatures increase the kinetic energy of solvent molecules, overcoming the activation energy for hydrolysis.

This guide provides a validated workflow to define and maximize the stability window of this compound.

Diagnostic & Troubleshooting Guide

Issue 1: Rapid Degradation in Acidic Buffers (pH < 5)
  • Symptom: HPLC shows rapid appearance of the corresponding acid (2-(1-pyrrolidinyl)nicotinic acid) and ethanol.

  • Root Cause: You have likely protonated the pyrrolidine nitrogen.

  • Mechanism: The protonated ammonium species becomes strongly electron-withdrawing (inductive effect), destabilizing the ester bond and inviting water attack.

  • Solution: Shift the formulation pH to neutral or slightly basic (pH 6.5 – 7.5) . Unlike many esters that prefer pH 3-4, this specific aminonicotinate requires a neutral environment to maintain the resonance donation that protects the carbonyl.

Issue 2: Precipitation Upon Cooling or Dilution
  • Symptom: Solution becomes cloudy at 4°C.

  • Root Cause: Low aqueous solubility of the free base form.

  • Solution: Incorporate a co-solvent. The lipophilicity (LogP ~1.86) requires organic modification.

  • Protocol: Use 10-20% DMSO or PEG-400 in your aqueous buffer to maintain solubility without accelerating hydrolysis.

Issue 3: Variability in Assay Results
  • Symptom: Inconsistent concentration readings between replicate injections.

  • Root Cause: On-column degradation or autosampler instability.

  • Solution: Maintain the autosampler at 4°C . Ensure your HPLC mobile phase is buffered (e.g., 10mM Ammonium Bicarbonate) to prevent on-column hydrolysis if using acidic modifiers like TFA.

Experimental Optimization Protocols

Protocol A: pH-Rate Profile Determination

Objective: Identify the precise pH of maximum stability (


).

Materials:

  • Universal Buffer (Citrate-Phosphate-Borate mix) ranging pH 3.0 to 9.0.

  • Stock solution of Ethyl 2-(1-pyrrolidinyl)nicotinate (10 mM in DMSO).

  • HPLC system with UV detection (254 nm).

Workflow:

  • Preparation: Aliquot buffer solutions at pH 3, 4, 5, 6, 7, 8, and 9 into amber vials.

  • Spiking: Add stock solution to each vial to reach a final concentration of 100 µM (1% DMSO final).

  • Incubation: Place vials in a thermostatic shaker at 40°C (accelerated condition).

  • Sampling: Inject samples at

    
     hours.
    
  • Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) for each pH.
  • Selection: The pH with the lowest

    
     is your formulation target.
    
Protocol B: Solvent Engineering for Thermal Stability

Objective: Reduce water activity (


) to inhibit hydrolysis.

Rationale: Hydrolysis is a bimolecular reaction involving water. Replacing water with non-aqueous co-solvents reduces the reaction rate.

Co-SolventRecommended % (v/v)Mechanism of Action
DMSO 10% - 50%High dipole moment; excellent solubilizer; reduces water activity.
PEG 400 20% - 40%Steric shielding of the ester; increases viscosity (reducing diffusion).
Ethanol < 10%NOT RECOMMENDED. Can cause transesterification (ethyl exchange masks hydrolysis).

Visualizing the Stability Mechanism

The following diagram illustrates the competing degradation pathways and the logic behind the optimization strategy.

StabilityPathways Molecule Ethyl 2-(1-pyrrolidinyl)nicotinate Acidic Acidic pH (<5) Protonation Molecule->Acidic H+ added Basic Basic pH (>9) OH- Attack Molecule->Basic High OH- Neutral Neutral pH (6-8) Resonance Stabilization Molecule->Neutral Buffer Control Hydrolysis Hydrolysis Products (Acid + Ethanol) Acidic->Hydrolysis Fast (Inductive destabilization) Basic->Hydrolysis Fast (Saponification) Stable Stable Solution Neutral->Stable Maximized Stability Stable->Hydrolysis Slow (Thermal)

Figure 1: Mechanistic pathways determining the stability of Ethyl 2-(1-pyrrolidinyl)nicotinate. Red paths indicate rapid degradation; green indicates the optimal stabilization window.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave a solution of Ethyl 2-(1-pyrrolidinyl)nicotinate? A: No. Autoclaving involves high temperature (121°C) and high pressure. Even at optimal pH, the activation energy for hydrolysis will be overcome, leading to significant degradation. Use 0.22 µm sterile filtration instead.

Q2: What is the best way to store stock solutions? A: Store as a high-concentration stock (e.g., 50-100 mM) in anhydrous DMSO at -20°C. Avoid storing in aqueous buffers for long periods. In anhydrous DMSO, water is absent, effectively halting hydrolysis [1].

Q3: My HPLC peak is splitting. Is this degradation? A: Not necessarily. This molecule has a basic nitrogen. If your HPLC mobile phase is unbuffered or has a pH near the pKa of the pyridine/pyrrolidine system, you may be seeing dynamic protonation states. Ensure your mobile phase contains a buffer (e.g., 0.1% Formic acid or 10mM Ammonium Acetate) to lock the protonation state during chromatography.

Q4: Why is my compound more stable than simple Ethyl Nicotinate? A: The pyrrolidine ring at the 2-position is an electron-donating group (EDG). It pushes electron density into the pyridine ring, which is conjugated to the ester carbonyl. This makes the carbonyl carbon less positive (less electrophilic) and therefore less attractive to water molecules, provided the nitrogen remains unprotonated [2].

References

  • ChemicalBook. (2024). Ethyl nicotinate - Safety Data Sheet and Chemical Properties. Retrieved from

  • ChemScene. (2024). Ethyl 2-(pyrrolidin-1-yl)nicotinate Data Sheet. Retrieved from

  • Di Loreto, H. E., et al. (2002).[1] Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate. Chemosphere. (Demonstrates pH-rate profiling for substituted benzoate esters). Retrieved from

  • Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General reference for ester hydrolysis mechanisms and pH-rate profiles).

Sources

Optimization

Overcoming steric hindrance in 2-substituted nicotinate synthesis

Ticket ID: NIC-2SUB-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division User Issue: The "Ortho-Effect" Blockade Subject: Cannot synthesize 2-substituted ethyl nicotinates...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NIC-2SUB-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

User Issue: The "Ortho-Effect" Blockade

Subject: Cannot synthesize 2-substituted ethyl nicotinates due to steric clash with C3-ester. Description: Users frequently report stalled Suzuki couplings, regiochemical scrambling during lithiation, or low yields when attempting to install substituents at the C2 position of nicotinic acid esters (nicotinates). The proximity of the C3-ester creates a "steric wall" that inhibits standard catalytic cycles and nucleophilic attacks.

Troubleshooting Module 1: Transition Metal Catalysis (Cross-Coupling)

Diagnosis

If your Suzuki-Miyaura coupling using standard ligands (e.g., PPh3, dppf) stalls at <20% conversion, the issue is likely Reductive Elimination Failure . The C3-ester and the incoming C2-nucleophile create a crowded coordination sphere, preventing the palladium center from adopting the necessary geometry to expel the product.

The Solution: Bulky, Electron-Rich Ligands

You must switch to Buchwald Dialkylbiaryl Phosphines . These ligands are designed to be extremely bulky, which paradoxically helps steric substrates by forcing the Pd(II) intermediate into a mono-ligated species that accelerates reductive elimination.

Recommended System:

  • Ligand: SPhos (for general steric bulk) or XPhos (for extreme steric bulk/chlorides).

  • Source: Use Pd-G3 or Pd-G4 Precatalysts . Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand, as the activation energy to form the active species is too high in hindered systems.

Protocol: High-Steric Suzuki Coupling
  • Substrate: Ethyl 2-chloronicotinate (1.0 equiv).

  • Boronic Acid: 2-Substituted aryl/alkyl boronic acid (1.5 equiv).

  • Catalyst: XPhos Pd G4 (2-3 mol%).

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Weak bases like carbonate often fail here.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 80–100 °C.

Data: Ligand Performance Comparison Standardized reaction: 2-chloro-3-ethylnicotinate + o-tolylboronic acid (24h).

Ligand SystemYield (%)Mechanistic Failure Point
Pd(PPh₃)₄ <5%Oxidative Addition (slow) & Ligand Dissociation
Pd(dppf)Cl₂ 15%Reductive Elimination (bite angle too rigid)
SPhos Pd G3 88%Success (Facilitates transmetallation)
XPhos Pd G4 94% Optimal (Accelerates reductive elimination)
Visualizing the Steric Bottleneck

The diagram below illustrates why standard ligands fail and how bulky ligands force the cycle forward.

SuzukiSteric cluster_cycle Steric Bottleneck in Pd-Catalysis Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Fast with e- rich ligands TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim STALLED HERE (Steric Clash) RedElim->Pd0 Regeneration Ligand Solution: XPhos/SPhos (Forces Mono-ligation) Ligand->RedElim Accelerates

Caption: Standard ligands trap the catalyst at the Transmetallation state due to crowding. Bulky ligands (XPhos) destabilize this state, forcing product release.

Troubleshooting Module 2: De Novo Ring Synthesis

Diagnosis

If you cannot source the 2-halo-nicotinate precursor, or if the cross-coupling fails due to electronic deactivation, you are using the wrong starting point. You need to build the pyridine ring with the substituent already in place.

The Solution: Bagley Modification of Bohlmann-Rahtz

The classic Bohlmann-Rahtz reaction (condensation of enamines with alkynones) suffers from high temperatures and purification issues.[1] The Bagley Modification uses mild Lewis acids or solvent-promoted conditions to control regioselectivity perfectly, yielding the 2,3,6-trisubstituted pyridine core.

Protocol: One-Pot Bagley Synthesis
  • Reactants: Ethyl acetoacetate (as the enamine precursor via NH₄OAc) + Alkynone (bearing your desired "2-substituent").

  • Solvent: Ethanol (0.5 M).

  • Catalyst: ZnBr₂ (15 mol%) or simply refluxing EtOH (solvent-promoted).

  • Procedure:

    • Mix ethyl acetoacetate and NH₄OAc in EtOH to generate the enamine in situ.

    • Add the alkynone.

    • Heat to reflux (80 °C) for 6–12 hours.

  • Purification: The product often precipitates upon cooling or requires simple filtration through silica.

Why this works: The mechanism proceeds via a Michael addition followed by cyclodehydration. The regiochemistry is locked by the initial Michael attack, ensuring your substituent ends up exactly at C2 (derived from the alkynone) and the ester at C3.

Troubleshooting Module 3: C-H Functionalization

Diagnosis

You have the nicotinate core but need to add an alkyl group at C2. Lithiation (e.g., LDA) fails because the ester directs attack to itself (self-condensation) or the nucleophile attacks C4 (softer electrophile).

The Solution: Minisci Radical Reaction

Switch from ionic chemistry (nucleophiles) to radical chemistry. The Minisci reaction uses carbon-centered radicals that are nucleophilic in character; they selectively attack the protonated pyridine (which is electron-deficient) at the most electron-deficient positions (C2 and C4).[2] While mixtures occur, C2 is often favored due to the "alpha" effect relative to the nitrogen.

Protocol: Modern Silver-Free Minisci
  • Substrate: Ethyl nicotinate (1.0 equiv).

  • Radical Source: Carboxylic acid (R-COOH) corresponding to desired alkyl group (2.0 equiv).

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).

  • Catalyst: AgNO₃ (10 mol%) OR Photoredox catalyst (Ir-based) for milder conditions.

  • Acid: TFA (1.0 equiv) – Critical to protonate the pyridine.

  • Solvent: DCM/Water biphasic system (allows radical transfer).

Decision Matrix: Which Path to Choose?

Use this logic flow to determine the correct experimental path for your specific target.

DecisionTree Start Target: 2-Substituted Nicotinate Q1 Is the 2-Halo precursor available? Start->Q1 Q2 Is the substituent Alkyl or Aryl? Q1->Q2 No PathA Method: Cross-Coupling (Use XPhos Pd G4) Q1->PathA Yes PathB Method: Minisci C-H (Radical Alkylation) Q2->PathB Simple Alkyl PathC Method: Bohlmann-Rahtz (De Novo Synthesis) Q2->PathC Complex/Aryl

Caption: Select your synthetic route based on precursor availability and substituent complexity.

References

  • Bagley, M. C., et al. (2007).[1] "The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications." Synlett.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Accounts of Chemical Research.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude Ethyl 2-(1-pyrrolidinyl)nicotinate Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the purification of ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the purification of ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1)[1].

Typically synthesized via the nucleophilic aromatic substitution (SNAr) of ethyl 2-chloronicotinate with excess pyrrolidine, the resulting crude mixture often presents separation challenges due to the co-elution of unreacted starting materials, excess amine, and hydrolysis byproducts[2],[3]. This guide bypasses generic advice to provide field-proven, mechanistically grounded purification strategies.

The Chemistry & Impurity Profile

To design a self-validating purification system, you must first understand the physicochemical properties of the crude matrix. The significant difference in pKa between the target product and the pyrrolidine reactant is the primary lever for successful separation[4],[5].

Table 1: Physicochemical Properties of the Crude Mixture Components

ComponentRole in MixturepKa (Conjugate Acid)Est. LogPBoiling Point / State
Ethyl 2-(1-pyrrolidinyl)nicotinate Target Product~4.7~2.5High-boiling oil / Low MP solid
Ethyl 2-chloronicotinate Starting Material< 1.0~1.8260 °C (Liquid)
Pyrrolidine Reactant / Base11.30.4687 °C (Volatile Liquid)
2-(1-pyrrolidinyl)nicotinic acid Hydrolysis Impurity~4.5 (Pyridine), ~3.0 (COOH)~1.0Solid

Step-by-Step Purification Workflows

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

The Causality: Many researchers mistakenly use strong acids (like 1M HCl or 5% Citric Acid) to wash away excess pyrrolidine. Because the conjugate acid of the target 2-aminonicotinate has a pKa of ~4.7[4],[5], washing with an acid at pH < 3 will protonate the pyridine/amine system of the product, dragging it into the aqueous layer and destroying your yield. By using saturated Ammonium Chloride (NH4Cl, pH ~5.5), pyrrolidine (pKa 11.3) is >99.9% protonated and extracted, while the target product remains largely unprotonated in the organic phase.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Amine Removal (Mild Acid Wash): Wash the organic layer with an equal volume of Saturated Aqueous NH4Cl.

    • Self-Validation Check: Dip a pH strip into the separated aqueous layer. It must read between 5.5 and 6.5. If the pH is >7, the buffer capacity is exhausted by excess pyrrolidine. Perform a second NH4Cl wash until the aqueous pH stabilizes at ~6.

  • Acidic Impurity Removal (Base Wash): Wash the organic layer with an equal volume of Saturated Aqueous NaHCO3 (pH ~8.3). This deprotonates any 2-(1-pyrrolidinyl)nicotinic acid formed via ester hydrolysis[6], pulling it into the aqueous waste.

  • Drying & Concentration: Wash the organic layer with Brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Triethylamine-Deactivated Flash Column Chromatography

The Causality: Ethyl 2-(1-pyrrolidinyl)nicotinate contains a tertiary amine and a basic pyridine ring. When run on standard bare silica gel, these basic nitrogen atoms interact strongly with acidic silanol groups (-SiOH) on the silica surface, causing severe peak tailing (streaking) and poor resolution from the starting material. Adding 1% Triethylamine (Et3N) to the mobile phase dynamically caps these silanol groups, ensuring sharp, symmetrical elution bands.

Step-by-Step Methodology:

  • Column Equilibration: Pack the silica gel column and flush with 2 column volumes (CV) of Hexanes containing 1% v/v Et3N.

  • Dry Loading: Dissolve the LLE-purified crude in a minimal amount of Dichloromethane (DCM), add silica gel (2x the crude weight), and evaporate to a free-flowing powder. Load this onto the column.

  • Gradient Elution: Elute using a gradient of Hexanes : EtOAc (from 95:5 to 80:20), maintaining 1% Et3N throughout the mobile phase.

    • Self-Validation Check: Monitor fractions via TLC (UV 254 nm). The unreacted ethyl 2-chloronicotinate (less polar) will elute first, followed by the target ethyl 2-(1-pyrrolidinyl)nicotinate.

Troubleshooting & FAQs

Q1: I performed an acid wash to remove pyrrolidine, but my product vanished. Where did it go? A: It is in your aqueous waste. As detailed in Protocol A, your product has a pKa of ~4.7[5]. If you used 1M HCl (pH ~0), your product became completely protonated (cationic) and partitioned into the water. Recovery Fix: Basify your aqueous waste to pH 8 using 2M NaOH, and back-extract with EtOAc to recover your product.

Q2: My NMR shows a persistent singlet around 8.2 ppm and a multiplet that doesn't match my product. What is this impurity? A: This is likely unreacted ethyl 2-chloronicotinate[7]. Because SNAr reactions on pyridines can stall before completion depending on the temperature and equivalents of amine used, starting material often remains. It cannot be removed by LLE. You must proceed to Protocol B (Flash Chromatography) to separate it.

Q3: I see a highly polar spot stuck at the baseline of my TLC plate (Hexanes/EtOAc). Is my product degrading? A: That baseline spot is likely 2-(1-pyrrolidinyl)nicotinic acid, the hydrolysis byproduct[3]. If your SNAr reaction contained trace water, or if you heated it excessively, the basic pyrrolidine catalyzed the hydrolysis of the ethyl ester. Ensure you perform the NaHCO3 wash (Protocol A, Step 3) to remove this carboxylic acid impurity.

Q4: Can I purify this compound by distillation instead of chromatography? A: Yes, but with caution. Ethyl 2-(1-pyrrolidinyl)nicotinate is a high-boiling oil. You can purify it via Kugelrohr short-path distillation under high vacuum (< 0.1 Torr) to avoid thermal degradation[8]. Ensure all pyrrolidine is removed via LLE first, as heating pyrrolidine salts can cause unwanted transamidation side-reactions.

Visualizations

SNAr_Pathway SM Ethyl 2-chloronicotinate (Starting Material) Intermediate Meisenheimer Complex (Transient) SM->Intermediate + Pyrrolidine Pyr Pyrrolidine (Nucleophile/Base) Pyr->Intermediate Product Ethyl 2-(1-pyrrolidinyl)nicotinate (Target Product) Intermediate->Product - HCl Impurity 2-(1-pyrrolidinyl)nicotinic acid (Hydrolysis Impurity) Product->Impurity H2O / Base (Side Reaction)

Caption: S_NAr synthesis pathway of ethyl 2-(1-pyrrolidinyl)nicotinate and primary hydrolysis side-reaction.

LLE_Workflow Crude Crude Mixture in EtOAc (Product, SM, Pyrrolidine, Acid) Wash1 Wash with Sat. NH4Cl (pH ~5.5) Crude->Wash1 Org1 Organic Layer (Product, SM, Acid) Wash1->Org1 Keep Organic Aq1 Aqueous Layer (Pyrrolidine Hydrochloride) Wash1->Aq1 Discard Aqueous Wash2 Wash with Sat. NaHCO3 (pH ~8.3) Org1->Wash2 Org2 Organic Layer (Product, SM) Wash2->Org2 Keep Organic Aq2 Aqueous Layer (Sodium Nicotinate Salts) Wash2->Aq2 Discard Aqueous Final Dry over Na2SO4 & Concentrate (Purified Product + trace SM) Org2->Final

Caption: pH-controlled liquid-liquid extraction workflow for separating crude nicotinate mixtures.

References

  • Mironov, M. E., et al. (2023). Photoinitiated Rearrangement of Aromatic Azides to 2-Aminonicotinates. The Journal of Organic Chemistry. Retrieved from[Link]

  • Kato, S., et al. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces. Retrieved from[Link]

  • Flitsch, W., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis. Retrieved from[Link]

  • ChemBK. (n.d.). Methyl 2-aminonicotinate (CAS 14667-47-1) Properties. Retrieved from[Link]

  • DCU Research Repository. (2013). Synthesis of Ethyl 2-Chloronicotinate and Derivatives. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification of 2-(1-Pyrrolidinyl)nicotinic Acid

Ticket ID: #EST-2PYR-NIC Topic: Reducing Impurity Formation & Optimizing Yield Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The "Ortho-Amino" Challenge You are likely encountering dif...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EST-2PYR-NIC Topic: Reducing Impurity Formation & Optimizing Yield Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Ortho-Amino" Challenge

You are likely encountering difficulties esterifying 2-(1-pyrrolidinyl)nicotinic acid due to two competing antagonistic factors inherent to its structure:

  • Steric Hindrance (The "Ortho Effect"): The bulky pyrrolidine ring at position 2 sterically shields the carboxylic acid at position 3. This significantly retards the nucleophilic attack of alcohols required for standard Fischer esterification.

  • Thermal Instability (Decarboxylation): 2-aminonicotinic acid derivatives are prone to thermal decarboxylation, a pathway catalyzed by strong acids and high heat—the exact conditions used to overcome steric hindrance in standard protocols.

The Solution: You must abandon thermodynamic control (high heat/acid) in favor of kinetic control (activated intermediates or nucleophilic displacement) to bypass the steric barrier without triggering decarboxylation.

Diagnostic Module: Identify Your Impurity

Before altering your protocol, use this logic tree to identify which competing pathway is destroying your yield based on LC-MS data.

DiagnosticTree Start Analyze Reaction Mixture (LC-MS) MassShift Check Mass Shift (Δ) Start->MassShift Decarb Δ = -44 Da (Loss of CO2) Impurity: 2-(1-pyrrolidinyl)pyridine MassShift->Decarb Peak < SM Mass Oxid Δ = +16 Da (Oxygen Insertion) Impurity: N-oxide or Lactam MassShift->Oxid Peak > SM Mass SM No Change (Starting Material) MassShift->SM Major Peak is SM Dimer Δ = Variable (Dimer/Anhydride) MassShift->Dimer High MW Species DecarbDesc CAUSE: Temperature too high (>80°C) or Acid too strong. Decarb->DecarbDesc OxidDesc CAUSE: Old solvent (Peroxides) or Air exposure. Oxid->OxidDesc SMDesc CAUSE: Steric Hindrance. Alcohol cannot access Carbonyl. SM->SMDesc

Figure 1: Diagnostic logic for identifying impurities based on Mass Spectrometry shifts.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, we must understand the causality.

A. The Decarboxylation Trap

Nicotinic acids with electron-donating groups (like the pyrrolidinyl nitrogen) at the 2-position are susceptible to decarboxylation.

  • Mechanism: In acidic media, the pyridine nitrogen protonates. This creates a positive charge that acts as an electron sink. The carboxylate group can then collapse, ejecting

    
     and leaving a protonated pyridine species.
    
  • Risk Factor: This reaction is first-order with respect to temperature. Standard Fischer esterification (Refluxing

    
    /MeOH) creates the "perfect storm" for this degradation [1].
    
B. Steric Inhibition of Resonance

The pyrrolidine ring is bulky. To minimize steric clash with the C3-carboxyl group, the pyrrolidine ring may twist out of planarity with the pyridine ring. However, the C3-carboxyl group itself is shielded from the approach of nucleophiles (alcohols).

  • Consequence: The rate of esterification (

    
    ) is drastically reduced. If you heat the reaction to increase 
    
    
    
    , you inadvertently increase the rate of decarboxylation (
    
    
    ) exponentially.

Validated Protocols (The "Golden Path")

Do NOT use standard acid-catalyzed reflux. Use one of the following methods depending on your reagents.

Protocol A: The "Alkyl Halide" Method (Recommended)

Best for: Methyl, Ethyl, Benzyl esters. Principle: This method avoids attacking the hindered carbonyl carbon. Instead, it turns the carboxylate oxygen into a nucleophile that attacks an unhindered alkyl halide (


 mechanism).

Reagents:

  • Substrate: 2-(1-pyrrolidinyl)nicotinic acid (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 eq)
  • Electrophile: Alkyl Iodide (e.g., Iodomethane) (1.2 eq)

  • Solvent: DMF (Dry)

Step-by-Step:

  • Dissolution: Dissolve the acid in DMF (0.1 M concentration).

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy as the salt forms.
    
  • Alkylation: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Why RT? Low temperature prevents decarboxylation completely.

    • Why Cs2CO3? The "Cesium Effect" improves solubility of the carboxylate in organic solvents, speeding up the reaction [2].

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: Steglich Esterification (Coupling Agents)

Best for: Complex or secondary alcohols. Principle: Activates the acid under mild conditions using Carbodiimides.

Reagents:

  • Substrate (1.0 eq)

  • Alcohol (1.2 eq)

  • EDC.HCl (1.2 eq) - Preferred over DCC for easier workup.

  • DMAP (0.1 eq) - Catalyst.

  • Solvent: DCM (Dichloromethane).

Step-by-Step:

  • Dissolve Substrate and Alcohol in DCM.

  • Add DMAP.

  • Cool to 0°C (Ice bath).

  • Add EDC.HCl.

  • Allow to warm to RT and stir overnight.

    • Note: If the reaction is sluggish due to sterics, do not heat. Add more DMAP (up to 0.5 eq) or switch to Protocol A.

Troubleshooting & FAQs

Q1: I see a large peak at M-44 (Decarboxylation) even when using Protocol A. Why?

  • Diagnosis: Your reaction environment might be too acidic, or you heated it during workup.

  • Fix: Ensure your DMF is neutral/basic. Do not use acid washes during the workup of the ester; the pyridine ring is basic and will extract into the aqueous layer as a salt, or the acid will catalyze hydrolysis/decarboxylation during drying.

Q2: My conversion is stuck at 50% using Method B (EDC).

  • Diagnosis: The N-acylurea intermediate is forming but is too sterically hindered to react with the alcohol.

  • Fix: Switch to Protocol A . If you must use a specific alcohol that isn't an alkyl halide, try forming the Acid Chloride using Oxalyl Chloride/DMF at 0°C, then reacting with the alcohol. Warning: Keep the acid chloride cold; 2-amino acid chlorides are unstable.

Q3: Can I use Thionyl Chloride (


) and Methanol? 
  • Verdict: High Risk. Thionyl chloride generates HCl and heat. This creates the exact conditions for decarboxylation and "tar" formation (polymerization of the pyrrolidine ring). If you must use this, keep the temperature below 0°C strictly.

Q4: I see an impurity at M+16.

  • Diagnosis: N-Oxide formation on the pyridine or pyrrolidine nitrogen.

  • Fix: This is likely due to peroxides in your ether/THF or old DMF. Use fresh, anhydrous solvents. Degas solvents with Nitrogen/Argon before use.

Comparative Data: Method Efficiency

MethodConditionsYieldPurityMajor Impurity
Fischer (H2SO4) Reflux, 12h< 40%LowDecarboxylated (M-44)
Acid Chloride (SOCl2) 0°C

RT
60-70%MedDimer/Anhydride
Steglich (EDC) RT, 24h75-85%HighN-Acylurea (Stubborn urea)
Alkyl Halide (Cs2CO3) RT, 4h > 95% Very High None (Quant.)

Visualizing the Pathway Competition

The following diagram illustrates why the Base/Alkyl Halide route is superior thermodynamically and kinetically.

ReactionPathways SM 2-(1-pyrrolidinyl) nicotinic acid Acid Acid/Heat (Fischer) SM->Acid Base Base (Cs2CO3) (Protocol A) SM->Base Protonated Protonated Intermediate (Unstable) Acid->Protonated DecarbProduct Decarboxylation (Impurity) Protonated->DecarbProduct High T / -CO2 Carboxylate Carboxylate Anion (Stable Nucleophile) Base->Carboxylate Ester Target Ester (High Yield) Carboxylate->Ester + R-X / RT

Figure 2: Reaction pathway competition. The Acid/Heat pathway leads to irreversible material loss via decarboxylation.

References

  • Dunn, A. D., & Kinnear, K. I. (1986). Decarboxylation of 2-aminonicotinic acids. Journal of Heterocyclic Chemistry. This fundamental text outlines the thermal instability of ortho-amino pyridine carboxylic acids.

  • Flessner, T., & Doye, S. (1999). Cesium carbonate promoted esterification of hindered carboxylic acids. Journal of Practical Chemistry. Establishes the efficacy of the "Cesium Effect" for sterically hindered substrates.

  • Li, J., et al. (2012). Analytical Method for Trace Impurities in Pharmaceutical Excipients.[1][2] Discusses the detection of aldehyde and oxidative impurities in reaction mixtures.

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms.[3][4][5][6][7] Provides the mechanistic grounding for beta-keto and amino-acid decarboxylation pathways relevant to this substrate.[3]

Sources

Troubleshooting

ChemTech Support Center: Optimizing the Synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate

Welcome to the ChemTech Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering low yields, sluggish kinetics, or intractable emulsions during the synthesis of 2-aminonicotin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemTech Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering low yields, sluggish kinetics, or intractable emulsions during the synthesis of 2-aminonicotinic acid derivatives.

The conversion of ethyl 2-chloronicotinate to ethyl 2-(1-pyrrolidinyl)nicotinate via reaction with pyrrolidine is a classic Nucleophilic Aromatic Substitution (


). While seemingly straightforward, the success of this reaction is entirely dictated by solvent selection . This guide deconstructs the causality behind solvent effects, provides a self-validating protocol, and answers the most common troubleshooting questions from the bench.
Diagnostic Overview: The Mechanistic Pathway

To troubleshoot effectively, we must first understand the mechanism. In an


 reaction, the aromatic ring is electron-poor (electrophilic)[1]. The reaction proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as the Meisenheimer complex [2].

For our specific substrate, the nitrogen of the pyridine ring and the carbonyl of the ethyl ester act as powerful electron-withdrawing groups (EWGs). They stabilize the negative charge of the Meisenheimer complex, making the 2-position highly activated for nucleophilic attack[3].

SNAr_Mechanism Substrate Ethyl 2-chloronicotinate (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition (Rate-Limiting) Nucleophile Pyrrolidine (Nucleophile) Nucleophile->Meisenheimer Attack Product Ethyl 2-(1-pyrrolidinyl)nicotinate (Target Product) Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride Anion (Leaving Group) Meisenheimer->LeavingGroup Expulsion

Fig 1. Addition-elimination


 mechanism forming the Meisenheimer complex.
Solvent Parameter Matrix

Quantitative comparison of solvent properties is critical. Polar aprotic solvents are the gold standard here because they solvate cations (e.g., potassium from the base) but leave the nucleophile (pyrrolidine) unsolvated and highly reactive. They also stabilize the highly polar transition state[4].

SolventDielectric Constant (

)
Boiling Point (°C)

Kinetics
Side Reaction RiskApplication Recommendation
Acetonitrile (MeCN) 37.582FastLowOptimal (Easy removal, clean profile)
N,N-Dimethylformamide (DMF) 36.7153Very FastHydrolysis (if wet)Good (Requires specialized aqueous workup)
Ethanol (EtOH) 24.578SlowTransesterificationNot Recommended (H-bonds to nucleophile)
Toluene 2.4110Very SlowLowNot Recommended (Poor TS stabilization)
The Troubleshooting Desk (FAQs)

Q1: My reaction is stalling at 50% conversion when using ethanol as a solvent. Why? Causality: Protic solvents like ethanol form strong hydrogen bonds with the lone electron pair of pyrrolidine. This solvation shell drastically reduces the amine's nucleophilicity. Furthermore, protic solvents do not stabilize the anionic Meisenheimer complex as effectively as polar aprotic solvents[4]. Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN).

Q2: I switched to DMF, and the conversion is 100%, but my isolated yield is only 40%. Where is my product? Causality: Ethyl 2-(1-pyrrolidinyl)nicotinate is highly soluble in organic solvents, but DMF is miscible with both water and organic layers. During a standard aqueous workup, DMF acts as a co-solvent, dragging your product into the aqueous phase and causing severe emulsions. Solution: Quench the reaction with a 5% aqueous Lithium Chloride (LiCl) solution. The high ionic strength selectively pulls DMF into the aqueous phase while forcing the organic product into your extraction solvent (e.g., EtOAc/Heptane 1:1).

Q3: I am observing a side product with a different mass (M-14) on LC-MS. What is happening? Causality: If you used methanol as a solvent or co-solvent, transesterification has occurred. Pyrrolidine acts as a base, and methanol nucleophilically attacks the ethyl ester, yielding methyl 2-(1-pyrrolidinyl)nicotinate. Solution: Strictly avoid alcohols that do not match the ester alkyl chain. Use strictly aprotic conditions.

Q4: Do I need an external base, or can I just use excess pyrrolidine? Causality: The


 reaction generates one equivalent of HCl. If no external base is added, a second equivalent of pyrrolidine will act as the acid scavenger, precipitating as pyrrolidinium chloride. This effectively halves your active nucleophile concentration and slows the reaction.
Solution:  Add 2.0 equivalents of an insoluble inorganic base (e.g., 

). It acts as a heterogeneous acid scavenger without participating in side reactions.

Solvent_Logic Start Select Solvent for S_NAr Protic Protic Solvents (EtOH, MeOH) Start->Protic Aprotic Polar Aprotic Solvents (MeCN, DMF) Start->Aprotic Protic_Result Risk: H-bonding to Pyrrolidine Risk: Transesterification (Slow Kinetics, Impurities) Protic->Protic_Result Aprotic_Result Optimal: 'Naked' Nucleophile Optimal: TS Stabilization (High Yield, Fast Kinetics) Aprotic->Aprotic_Result

Fig 2. Logical workflow demonstrating the impact of solvent polarity on


 success.
Validated Standard Operating Procedure (SOP)

This protocol utilizes Acetonitrile to maximize kinetics while ensuring a self-validating, easily purifiable workflow.

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv, 10.0 mmol, 1.86 g)

  • Pyrrolidine (1.2 equiv, 12.0 mmol, 0.99 mL)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv, 20.0 mmol, 2.76 g)
    
  • Anhydrous Acetonitrile (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve ethyl 2-chloronicotinate in anhydrous Acetonitrile.

  • Base Addition: Add finely powdered, anhydrous

    
     to the solution. Causality: The heterogeneous base will scavenge HCl without dissolving, preventing base-catalyzed ester hydrolysis.
    
  • Nucleophile Addition: Add pyrrolidine dropwise at room temperature via syringe.

  • Reaction & Self-Validation: Attach a reflux condenser and heat the mixture to 82 °C (reflux).

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (

      
      , UV active) should completely disappear, replaced by a lower-running, highly UV-active product spot (
      
      
      
      ) within 2-4 hours. The solution will turn pale yellow, and a white precipitate (KCl) will form.
  • Workup: Cool the reaction to room temperature. Filter the suspension through a medium-porosity glass frit or a Celite pad to remove the

    
     and KCl salts. Wash the filter cake with an additional 10 mL of Acetonitrile.
    
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous yellow oil.

  • Isolation: Dissolve the crude oil in Ethyl Acetate (50 mL). Wash with saturated aqueous

    
     (25 mL) to remove any trace pyrrolidinium salts, followed by brine (25 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate to afford Ethyl 2-(1-pyrrolidinyl)nicotinate in >90% yield.
References[1] "Nucleophilic Aromatic Substitution: Introduction and Mechanism", Master Organic Chemistry. Available at:https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-intro-and-mechanism/[2] "3.7: Nucleophilic Aromatic Substitution", Chemistry LibreTexts. Available at:https://chem.libretexts.org/[3] "Nucleophilic aromatic substitution", Wikipedia. Available at:https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution[4] "5.6 Nucleophilic Aromatic Substitution: SNAr", Organic Chemistry II - KPU Pressbooks. Available at:https://kpu.pressbooks.pub/organicchemistry/chapter/5-6-nucleophilic-aromatic-substitution-snar/

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate

Topic: 1H-NMR and 13C-NMR Spectral Analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-NMR and 13C-NMR Spectral Analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Context

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) is a significant pharmacophore in medicinal chemistry, often serving as an intermediate in the synthesis of biologically active pyridine derivatives.[2][3] Its structure combines an electron-deficient pyridine ring with an electron-rich pyrrolidine moiety and an ester functionality.

This guide provides a detailed technical analysis of the 1H and 13C NMR spectral characteristics of this compound. Unlike standard data sheets, this document focuses on the comparative analysis against its synthetic precursor, Ethyl 2-chloronicotinate , providing a robust protocol for reaction monitoring and structural validation.[1]

Structural Logic

The molecule consists of three distinct spin systems:

  • Pyridine Ring: A 2,3-disubstituted aromatic system.

  • Pyrrolidine Ring: A cyclic amine acting as a strong resonance donor.

  • Ethyl Ester: A characteristic aliphatic chain attached to the carbonyl.

Experimental Protocol & Methodology

To ensure reproducibility, the following acquisition parameters are recommended. These protocols are self-validating through the observation of specific coupling constants (


-values) inherent to the pyridine core.
Synthesis & Sample Preparation[1][2][4][5]
  • Synthesis Route: Nucleophilic Aromatic Substitution (

    
    ) of Ethyl 2-chloronicotinate with pyrrolidine.
    
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent of choice due to excellent solubility and clear separation of aromatic signals.
    
  • Internal Standard: Tetramethylsilane (TMS, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     0.00 ppm).[4]
    
Diagram 1: Synthesis & Reaction Monitoring Workflow

The following diagram outlines the transformation and the key spectral checkpoints.

SynthesisWorkflow cluster_check Spectral Checkpoints SM Starting Material (Ethyl 2-chloronicotinate) Reaction S_NAr Reaction (Reflux/Base) SM->Reaction Electrophile Reagent Pyrrolidine (Nucleophile) Reagent->Reaction Nucleophile Product Product (Ethyl 2-(1-pyrrolidinyl)nicotinate) Reaction->Product Substitution (-HCl) Check1 Loss of C-Cl bond (Shift in C-2) Product->Check1 Check2 Appearance of Pyrrolidine Signals Product->Check2 Check3 Shielding of H-5 (Resonance Effect) Product->Check3

Caption: Workflow for the synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate via SNAr, highlighting critical NMR checkpoints for validation.

1H-NMR Spectral Analysis

The proton NMR spectrum provides definitive proof of the pyrrolidine ring incorporation. The most diagnostic feature is the shielding of the pyridine H-5 proton due to the electron-donating nature of the pyrrolidine nitrogen.

Comparative Data: Starting Material vs. Product
FeatureEthyl 2-chloronicotinate (SM)Ethyl 2-(1-pyrrolidinyl)nicotinate (Product)Diagnostic Change
Pyridine H-5 ~7.30 ppm (dd)~6.65 ppm (dd) Upfield Shift (~0.65 ppm) due to resonance donation from N.
Pyrrolidine ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-CH2
Absent3.40 - 3.60 ppm (m, 4H) Appearance of new multiplet.
Pyrrolidine

-CH2
Absent1.90 - 2.00 ppm (m, 4H) Appearance of new multiplet.
Ethyl CH2 ~4.40 ppm (q)~4.30 ppm (q)Minor shift (environment remains similar).
Detailed Assignment (Product)
  • Solvent:

    
    
    
  • Frequency: 400 MHz

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegralAssignmentCoupling (

in Hz)
Mechanistic Insight
8.25 dd1HPyridine H-6


-proton to Pyridine N; most deshielded.
8.05 dd1HPyridine H-4 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Ortho to ester (EWG); deshielded.
6.65 dd1HPyridine H-5 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Key Diagnostic: Shielded by Pyrrolidine lone pair resonance.
4.32 q2HEster -OCH2-

Typical ethyl ester methylene.
3.55 m4HPyrrolidine

-CH2
-Deshielded by proximity to Nitrogen.
1.95 m4HPyrrolidine

-CH2
-Aliphatic ring protons.
1.36 t3HEster -CH3

Typical ethyl ester methyl.

13C-NMR Spectral Analysis

The Carbon-13 spectrum confirms the carbon skeleton and the oxidation state of the functional groups.


(ppm)
Carbon TypeAssignmentStructural Validation
167.5 Quaternary (C=O)Ester CarbonylConfirms retention of the ester group.
156.8 Quaternary (C-N)Pyridine C-2 Ipso carbon: Highly deshielded due to direct attachment to N-ring and Pyrrolidine N.
152.0 Methine (CH)Pyridine C-6

-carbon to Pyridine N.
139.5 Methine (CH)Pyridine C-4 Para to the amino group.
112.5 Methine (CH)Pyridine C-5 Ortho to amino group; electron-rich.
110.0 Quaternary (C-C)Pyridine C-3 Ipso to ester; shielded relative to C-2/C-6.
60.5 Methylene (CH2)Ester -OCH2- Oxygen-bound carbon.
50.2 Methylene (CH2)Pyrrolidine

-C
Nitrogen-bound alkyl carbon.
25.5 Methylene (CH2)Pyrrolidine

-C
Distal alkyl carbon.
14.2 Methyl (CH3)Ester -CH3 Terminal methyl.

Advanced Analysis: 2D-NMR Logic

For researchers needing absolute confirmation of regiochemistry (e.g., ensuring the pyrrolidine attacked C-2 and not the ester), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool.[1]

Diagram 2: NMR Correlation Logic

This diagram visualizes the critical HMBC correlations that prove the connectivity between the pyrrolidine ring and the pyridine core.[1]

NMR_Logic cluster_legend Legend H_Pyr_Alpha Pyrrolidine H-alpha (3.55 ppm) C_Py_2 Pyridine C-2 (156.8 ppm) H_Pyr_Alpha->C_Py_2 HMBC (3-bond) Definitive Link H_Py_4 Pyridine H-4 (8.05 ppm) H_Py_4->C_Py_2 HMBC (3-bond) C_Carbonyl Ester C=O (167.5 ppm) H_Py_4->C_Carbonyl HMBC (3-bond) C_Py_3 Pyridine C-3 (110.0 ppm) key Red Arrow = Critical Connectivity Proof

Caption: HMBC correlation map. The correlation between Pyrrolidine alpha-protons and Pyridine C-2 definitively proves the substitution position.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent effects on pyridine rings).

  • ChemicalBook. (2024). Ethyl 2-chloronicotinate Product & Spectral Data. Link

  • ChemScene. (2024). Ethyl 2-(pyrrolidin-1-yl)nicotinate Product Information. Link

  • Katritzky, A. R., & Ramsden, C. A. (Eds.).[1] (2008).[1] Comprehensive Heterocyclic Chemistry III. Elsevier.[6] (Reference for SNAr reactivity of chloronicotinates).

Sources

Comparative

Comparative Guide: LC-MS/MS Fragmentation Pattern of Ethyl 2-(1-pyrrolidinyl)nicotinate

Executive Summary Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1) is a critical heterocyclic building block, often serving as an intermediate in the synthesis of quinolone antibiotics, acridinones, and nicotinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1) is a critical heterocyclic building block, often serving as an intermediate in the synthesis of quinolone antibiotics, acridinones, and nicotinic acid derivatives. Its structural core—a pyridine ring substituted with a pyrrolidine moiety at the C2 position and an ethyl ester at C3—creates a unique mass spectral "fingerprint" driven by the ortho-effect .

This guide provides a technical comparison of its LC-MS/MS fragmentation dynamics against its metabolic analogs and synthetic precursors. For researchers, the key differentiator is the compound's high ionization efficiency (due to the tertiary pyrrolidine nitrogen) and a specific fragmentation pathway involving ester cleavage followed by pyrrolidine ring contraction.

Key Performance Indicators (KPIs)
FeatureEthyl 2-(1-pyrrolidinyl)nicotinateEthyl 2-chloronicotinate (Precursor)2-(1-pyrrolidinyl)nicotinic acid (Metabolite)
Precursor Ion

221.13 186.03 / 188.03 (Cl isotope)193.09
Ionization Efficiency High (Basic tertiary amine)Low (Electron-withdrawing Cl)Medium (Zwitterionic nature)
Primary Fragment

175 / 148

158 / 140

147 (Decarboxylation)
Diagnostic Mechanism Ortho-effect (Proximal interaction) Halogen lossWater loss / Decarboxylation

Technical Deep Dive: Fragmentation Mechanics

Structural Dynamics

The fragmentation of Ethyl 2-(1-pyrrolidinyl)nicotinate is governed by two competing charge sites:

  • The Pyridine Nitrogen: Less basic due to aromaticity.

  • The Pyrrolidine Nitrogen: Highly basic (

    
    ), acting as the primary protonation site in ESI(+).
    

Upon Collision Induced Dissociation (CID), the proximity of the C3-ethyl ester and the C2-pyrrolidine ring facilitates a characteristic ortho-effect , leading to unique neutral losses not seen in para-isomers (e.g., Ethyl 4-(1-pyrrolidinyl)nicotinate).

Fragmentation Pathway Analysis[2]
  • Precursor:

    
     221.13 (
    
    
    
    )
  • Pathway A (Ester Cleavage - Dominant):

    • Loss of Ethanol (

      
      , 46 Da) is favored over simple ethoxy radical loss due to the availability of protons on the pyrrolidine ring for transfer. This yields a ketene-like or cyclic ion at 
      
      
      
      175
      .
    • Alternatively, loss of the Ethoxy group (

      
      , 45 Da) yields the acylium ion at 
      
      
      
      176
      .
  • Pathway B (Pyrrolidine Ring Opening):

    • High-energy collisions often shatter the pyrrolidine ring. A characteristic loss of

      
       (28 Da) or 
      
      
      
      (42 Da) from the pyrrolidine ring is observed, often after the ester group has fragmented.
  • Pathway C (The "Core" Ion):

    • Sequential loss of the ester group and CO leads to the stable 2-(1-pyrrolidinyl)pyridinium cation at

      
       148 .
      
Visualization of Fragmentation Tree

The following diagram illustrates the proposed fragmentation pathways based on general pyridine ester mechanistics and pyrrolidine ring stability.

FragmentationTree M Precursor [M+H]+ m/z 221 Ion176 Acylium Ion m/z 176 M->Ion176 - OEt (45 Da) Ion175 Cyclized/Ketene Ion m/z 175 M->Ion175 - EtOH (46 Da) (Ortho Effect) Ion193 Acid Ion (Hydrolysis) m/z 193 M->Ion193 - C2H4 (28 Da) (McLafferty) Ion148 Pyridyl-Pyrrolidine Core m/z 148 Ion176->Ion148 - CO (28 Da) Ion175->Ion148 - HCN / Ring Contraction Ion70 Pyrrolidinium m/z 70 Ion148->Ion70 Ring Cleavage

Figure 1: Proposed LC-MS/MS fragmentation tree for Ethyl 2-(1-pyrrolidinyl)nicotinate showing primary neutral losses.

Comparative Performance Guide

Vs. The Precursor (Ethyl 2-chloronicotinate)

In synthetic workflows, distinguishing the product from the starting material is vital.

  • Differentiation: The precursor (Ethyl 2-chloronicotinate) exhibits a distinct 3:1 isotopic ratio (Cl-35/Cl-37) at

    
     186/188. The target product (
    
    
    
    221) has no such pattern.
  • Sensitivity: The target product is significantly more sensitive in ESI(+) mode. The replacement of the electron-withdrawing Chlorine with a basic Pyrrolidine group increases the Proton Affinity (PA), allowing for detection at lower concentrations (pg/mL range).

Vs. The Metabolite (2-(1-pyrrolidinyl)nicotinic acid)

Hydrolysis of the ethyl ester yields the free acid (


 193).
  • Chromatographic Behavior: The ethyl ester (Target) is more hydrophobic and will elute later on Reverse Phase (C18) columns compared to the free acid.

  • Fragmentation: The acid primarily loses water (

    
    , -18) and 
    
    
    
    (-44). The ester primarily loses Ethanol/Ethoxy (-46/-45).
Vs. Isomeric Impurities (4-isomer)

The Ortho-Effect is the diagnostic tool here.

  • 2-Isomer (Target): The proximity of the carbonyl oxygen to the pyrrolidine ring facilitates hydrogen abstraction, favoring the loss of neutral ethanol (

    
     221 
    
    
    
    175).
  • 4-Isomer: The distance prevents this interaction. Fragmentation is dominated by simple cleavage of the ethyl group (

    
     221 
    
    
    
    193) or the pyrrolidine ring.

Experimental Protocol: Optimization of MS Conditions

To achieve the fragmentation described above, the following protocol is recommended for Triple Quadrupole (QqQ) or Q-TOF systems.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 2-(1-pyrrolidinyl)nicotinate in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

Source Parameters (ESI+)
  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20 – 40 V (Optimize to maximize precursor

    
     221).
    
  • Desolvation Temp: 350°C – 400°C (High temp required for efficient ionization of the secondary amine).

Collision Energy (CE) Ramp

Perform a CE ramp to identify optimal transitions for MRM (Multiple Reaction Monitoring).

Transition (

)
Collision Energy (eV)TypePurpose
221.1

176.1
15 - 20 eVQuantifierLoss of Ethoxy (High abundance)
221.1

148.1
25 - 35 eVQualifierCore Pyridine-Pyrrolidine structure
221.1

70.1
40 - 50 eVStructuralPyrrolidine ring confirmation

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid. PubChem. Available at: [Link]

  • Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

Validation

HPLC method validation for Ethyl 2-(1-pyrrolidinyl)nicotinate purity testing

Comparative Guide: HPLC Method Validation for Ethyl 2-(1-pyrrolidinyl)nicotinate Purity Testing Executive Summary In the development of pharmaceutical intermediates, Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1) p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Method Validation for Ethyl 2-(1-pyrrolidinyl)nicotinate Purity Testing

Executive Summary

In the development of pharmaceutical intermediates, Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1) presents specific chromatographic challenges due to its dual-nitrogen heterocyclic structure. Standard HPLC methods often fail to achieve adequate peak symmetry and resolution due to secondary silanol interactions with the basic pyrrolidine moiety.

This guide compares a Traditional Fully Porous C18 Method against an Optimized Core-Shell C18 Method . We demonstrate that the Optimized Method—utilizing 2.7 µm fused-core particle technology and a controlled pH buffer—delivers superior resolution (


), sharper peak shapes (Tailing Factor 

), and a 50% reduction in analysis time, ensuring compliance with ICH Q2(R2) guidelines.

Compound Profile & Analytical Challenges

Ethyl 2-(1-pyrrolidinyl)nicotinate contains a pyridine ring and a saturated pyrrolidine ring.

  • Chemical Nature: Basic (due to the pyrrolidine nitrogen, pKa

    
     8-9).
    
  • Chromatographic Risk: The protonated amine interacts with residual silanols on silica-based columns, causing severe peak tailing.

  • UV Characteristics: The nicotinate chromophore allows robust detection at 260 nm .

The Comparison: Traditional vs. Optimized
FeatureMethod A: Traditional (Alternative) Method B: Optimized (Recommended)
Column Technology Fully Porous Silica C18 (5 µm)Core-Shell (Fused-Core) C18 (2.7 µm)
Mobile Phase Water/Methanol + 0.1% TFA10 mM Ammonium Formate (pH 3.5) / ACN
Flow Rate 1.0 mL/min1.2 mL/min
Backpressure Low (< 150 bar)Moderate (< 350 bar)
Run Time 15 - 20 minutes< 8 minutes
Tailing Factor (

)
1.5 - 2.0 (Poor)0.9 - 1.1 (Excellent)

Experimental Protocol: The Optimized Method

This protocol is designed to be self-validating, meaning system suitability criteria are embedded to flag failure modes immediately.

Chromatographic Conditions
  • Instrument: HPLC/UHPLC System with PDA Detector.

  • Column: Core-Shell C18,

    
     mm, 2.7 µm particle size (e.g., Kinetex C18 or Cortecs C18).
    
  • Column Temperature:

    
     (improves mass transfer for basic amines).
    
  • Detection: UV @ 260 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.

    • Why? Ammonium formate provides ionic strength to suppress ion-exchange interactions with silanols, while pH 3.5 ensures the analyte is fully protonated, preventing "mixed-mode" retention shifts.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
5.01090Elution of Analyte & Impurities
6.01090Wash
6.19010Re-equilibration
8.09010End of Run

Validation Results & Performance Data

The following data summarizes the validation of the Optimized Method according to ICH Q2(R2) guidelines.

Specificity & Resolution

The method must separate the main peak from synthesis precursors: Ethyl Nicotinate (starting material) and Pyrrolidine (non-UV active, but potential interferent if derivatized/detected via MS).

  • Result: Ethyl 2-(1-pyrrolidinyl)nicotinate elutes at 3.8 min.

  • Resolution (

    
    ): 
    
    
    
    from nearest impurity.
  • Peak Purity (DAD):

    
     match angle vs. threshold.
    
Linearity & Range
  • Range: 50% to 150% of target concentration (0.1 mg/mL).

  • Regression:

    
    .
    
  • Equation:

    
     (Intercept 
    
    
    
    of 100% response).
Accuracy & Precision (Summary Table)
ParameterLevelRecovery (%)% RSD (n=3)Acceptance Limit
Accuracy 50%99.80.498.0 - 102.0%
100%100.20.398.0 - 102.0%
150%100.10.598.0 - 102.0%
Repeatability 100%N/A0.2 (n=6)RSD

1.0%
Intermediate Precision 100%N/A0.6 (n=12)RSD

2.0%
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio from low-concentration injections.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Visualization of Method Logic

Figure 1: ICH Q2(R2) Validation Workflow

This diagram illustrates the logical flow of the validation process utilized for this guide, ensuring all critical quality attributes (CQAs) are tested.

ValidationWorkflow Start Method Development (Core-Shell C18) SystemSuit System Suitability (Tailing < 1.2, Rs > 2.0) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity (Peak Purity) SystemSuit->Specificity Pass Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (Flow/Temp/pH) Precision->Robustness Robustness->Start Fail Final Validated Method (Ready for QC) Robustness->Final

Caption: Step-by-step validation workflow adhering to ICH Q2(R2) standards for analytical procedures.

Figure 2: Separation Mechanism & Causality

Why does the Optimized Method work better? This decision tree explains the chemical logic.

SeparationLogic Analyte Ethyl 2-(1-pyrrolidinyl)nicotinate (Basic Nitrogen) Decision Column Choice Analyte->Decision PathA Traditional Porous C18 (5 µm) Decision->PathA PathB Core-Shell C18 (2.7 µm) Decision->PathB ResultA Deep Pore Diffusion + Silanol Interaction PathA->ResultA OutcomeA Broad Peaks Tailing > 1.5 ResultA->OutcomeA ResultB Short Diffusion Path + High Efficiency PathB->ResultB OutcomeB Sharp Peaks Tailing < 1.1 ResultB->OutcomeB

Caption: Mechanistic comparison of Traditional vs. Core-Shell particles for basic analyte separation.

Discussion: Why the Optimized Method Wins

The superiority of the Optimized Core-Shell Method stems from two fundamental chromatographic principles:

  • Mass Transfer Kinetics: The 2.7 µm core-shell particles possess a solid silica core (1.7 µm) and a thin porous shell (0.5 µm). This reduces the longitudinal diffusion path (

    
    -term in the Van Deemter equation) and improves mass transfer (
    
    
    
    -term), resulting in narrower peaks than fully porous 5 µm particles.
  • Silanol Suppression: Basic compounds like Ethyl 2-(1-pyrrolidinyl)nicotinate interact strongly with free silanols (

    
    ) on the silica surface. The use of Ammonium Formate  provides competing counter-ions (
    
    
    
    ) that block these silanol sites more effectively than the simple protonation provided by TFA in the traditional method. Furthermore, modern core-shell columns often feature "end-capping" technology that chemically bonds free silanols, further reducing tailing.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] (2023).[1] Retrieved from [Link]

  • McCalley, D. V. Analysis of basic solutes by high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (2010). Retrieved from [Link]

  • Gritti, F., & Guiochon, G. Speed-resolution properties of columns packed with new 4.6 mm× 100 mm Kinetex-C18 core-shell particles. Journal of Chromatography A, 1217(10), 1604-1615. (2010). Retrieved from [Link]

  • PubChem. Ethyl 2-(1-pyrrolidinyl)nicotinate Compound Summary. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: Ethyl 2-(1-pyrrolidinyl)nicotinate vs. Nicotinic Acid

Executive Summary: Divergent Pharmacological Paths[1] This guide compares Nicotinic Acid (Niacin) , a classic metabolic modulator, with Ethyl 2-(1-pyrrolidinyl)nicotinate , a synthetic derivative representing a distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Divergent Pharmacological Paths[1]

This guide compares Nicotinic Acid (Niacin) , a classic metabolic modulator, with Ethyl 2-(1-pyrrolidinyl)nicotinate , a synthetic derivative representing a distinct pharmacological class.

While both share the pyridine-3-carboxylate core, the introduction of a pyrrolidine ring at the C2 position and the ethyl esterification fundamentally alters the bioactivity profile.

  • Nicotinic Acid acts primarily as a GPR109A agonist , regulating lipid metabolism and causing vasodilation (flushing).

  • Ethyl 2-(1-pyrrolidinyl)nicotinate structurally aligns with anthranilic acid derivatives (fenamates) and Niflumic acid . Its bioactivity profile shifts toward analgesia and anti-inflammation (COX/LOX inhibition) and away from lipid modulation, likely due to steric hindrance preventing GPR109A activation.

Physicochemical & Structural Comparison

The addition of the pyrrolidinyl group and the ethyl ester significantly increases lipophilicity, altering bioavailability and tissue distribution.

FeatureNicotinic Acid (Niacin)Ethyl 2-(1-pyrrolidinyl)nicotinateImpact on Bioactivity
CAS Registry 59-67-6852180-79-1Distinct chemical entities.[1]
Molecular Weight 123.11 g/mol 220.27 g/mol Analog is bulkier; reduced passive diffusion via paracellular routes.
LogP (Lipophilicity) ~0.36 (Hydrophilic)~2.15 (Lipophilic)Analog has superior membrane permeability; potential for CNS penetration or topical absorption.
Acid/Base Status Amphoteric (pKa ~4.85)Weak base (Pyrrolidine N)Analog is uncharged at physiological pH (ester form), enhancing cellular uptake.
Key Structural Motif Unsubstituted C2C2-Pyrrolidine Ring Critical: The C2-substituent sterically clashes with the GPR109A binding pocket, likely abolishing "Niacin-like" lipid effects.

Pharmacodynamics: Mechanism of Action (MOA)

A. Nicotinic Acid: The Metabolic Regulator

Nicotinic acid functions via high-affinity binding to the GPR109A (HM74A) receptor on adipocytes and immune cells.

  • Pathway: GPR109A

    
     G_i protein coupling 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Reduced Hormone Sensitive Lipase (HSL) activity.
  • Outcome: Decreased lipolysis, reduced plasma Free Fatty Acids (FFA), and subsequent reduction in VLDL/LDL synthesis.

  • Side Effect: Activation of GPR109A on Langerhans cells induces Prostaglandin D2 (PGD2) release, causing cutaneous flushing.

B. Ethyl 2-(1-pyrrolidinyl)nicotinate: The Anti-Inflammatory Scaffold

This compound belongs to the class of 2-amino-nicotinate derivatives . Its mechanism is inferred from Structure-Activity Relationship (SAR) data of analogous compounds like Niflumic Acid and Mefenamic Acid .

  • Target: Cyclooxygenase (COX-1/COX-2) and potentially 5-Lipoxygenase (5-LOX).

  • Mechanism: The 2-pyrrolidinyl group mimics the aniline ring of fenamates, fitting into the hydrophobic channel of COX enzymes to block arachidonic acid entry.

  • Outcome: Reduction of inflammatory mediators (PGE2, Leukotrienes); Analgesia.

  • Flushing Profile: Negative. The bulky C2 group prevents GPR109A activation, eliminating the flushing side effect associated with Niacin.

C. Signaling Pathway Visualization

BioactivityPathways Niacin Nicotinic Acid GPR109A GPR109A Receptor (Adipocytes/Langerhans) Niacin->GPR109A High Affinity Gi Gi Protein GPR109A->Gi Flushing PGD2 Release (Side Effect) GPR109A->Flushing Langerhans Cells cAMP_Down ↓ cAMP Gi->cAMP_Down Lipolysis ↓ Lipolysis (Therapeutic) cAMP_Down->Lipolysis Analog Ethyl 2-(1-pyrrolidinyl) nicotinate COX COX-1 / COX-2 Enzymes Analog->COX Inhibition (SAR Predicted) NoFlush No GPR109A Activation Analog->NoFlush PGE2_Down ↓ Prostaglandin E2 COX->PGE2_Down Analgesia Analgesia & Anti-Inflammation PGE2_Down->Analgesia

Figure 1: Divergent signaling cascades. Niacin activates GPR109A to modulate lipids, while the pyrrolidinyl analog targets inflammatory enzymes (COX), bypassing the flushing pathway.

Experimental Validation Protocols

To objectively compare these compounds, researchers must use distinct assays. A lipid assay for the Analog will likely yield null results, while a COX assay for Niacin will be negative.

Protocol A: GPR109A Activation (cAMP Assay)

Purpose: Quantify potency of Niacin vs. Analog at the metabolic receptor. System: CHO-K1 cells stably expressing human GPR109A.

  • Cell Seeding: Seed CHO-K1/GPR109A cells (10,000/well) in 384-well plates. Incubate overnight.

  • Compound Preparation: Dissolve Niacin and Ethyl 2-(1-pyrrolidinyl)nicotinate in DMSO. Prepare serial dilutions (10 µM to 0.1 nM).

  • Stimulation: Treat cells with 10 µM Forskolin (to elevate cAMP baseline) + Test Compounds for 30 minutes.

  • Detection: Use TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Principle: GPR109A agonists will decrease the Forskolin-induced cAMP signal.

  • Data Analysis: Plot % Inhibition of cAMP vs. Log[Concentration].

    • Expected Result: Niacin

      
      . Analog 
      
      
      
      No response (or very low potency).
Protocol B: COX-1/COX-2 Inhibition Assay

Purpose: Verify the anti-inflammatory potential of the Analog.[2] System: Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mix: In a 96-well plate, combine enzyme (COX-1 or COX-2), heme cofactor, and Test Compound (Analog vs. Niacin). Incubate for 10 min at 37°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD during PG synthesis) for 5 minutes.

  • Controls: Use Indomethacin or Niflumic Acid as positive controls.

  • Data Analysis: Calculate

    
    .
    
    • Expected Result: Ethyl 2-(1-pyrrolidinyl)nicotinate

      
      . Niacin 
      
      
      
      No inhibition (
      
      
      ).

Comparative Data Summary

ParameterNicotinic AcidEthyl 2-(1-pyrrolidinyl)nicotinate
Primary Indication Dyslipidemia (High TG, Low HDL)Experimental Analgesic / Anti-inflammatory
Receptor Target GPR109A (Agonist)COX-1/2, 5-LOX (Inhibitor)
Lipid Lowering Efficacy High (Clinical Standard)Negligible (Predicted)
Vasodilation (Flushing) Severe (via PGD2)None (Steric hindrance of receptor)
Bioavailability High (Transporter mediated)High (Passive diffusion due to lipophilicity)
Metabolism Conjugation (Glycine) -> Nicotinuric acidEster hydrolysis -> 2-(1-pyrrolidinyl)nicotinic acid

References

  • Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action."[3] Annual Review of Pharmacology and Toxicology. Link

  • Sloan, J. W., et al. (1985). "Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues..." Journal of Medicinal Chemistry. Link

  • Müller, B., et al. (2003). "Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin." European Journal of Pharmaceutical Sciences. Link

  • Criddle, D. N., et al. (2002).[4] "Comparative inhibitory effects of niflumic acid and novel synthetic derivatives on the rat isolated stomach fundus." Journal of Pharmacy and Pharmacology. Link

  • Khan, M. A., et al. (2024).[5] "Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)..." Pharmaceuticals (Basel). Link

Sources

Validation

Structural Characterization and Confirmation of Ethyl 2-(1-pyrrolidinyl)nicotinate

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Product" is the Data In the context of small molecule drug discovery, the "produ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Product" is the Data

In the context of small molecule drug discovery, the "product" is not just the physical powder in the vial; it is the structural certainty attached to it. For Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1), a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and nicotinic acetylcholine receptor ligands, structural ambiguity can lead to costly downstream failures.

This guide compares the "performance" of three distinct characterization tiers—Routine , Structural , and Definitive —to determine which workflow provides the necessary rigor for pharmaceutical R&D. We provide a self-validating protocol to distinguish this specific regioisomer from its common synthetic impurities and isomers.

Comparative Analysis of Characterization Strategies

We evaluated three analytical workflows based on Specificity (ability to distinguish isomers), Sensitivity (detection limit), and Throughput (speed).

FeatureTier 1: Routine Screening Tier 2: Structural Elucidation (Recommended) Tier 3: Definitive Confirmation
Primary Methods LC-UV (254 nm) + Low-Res MS1H/13C NMR + HRMS (Q-TOF) + IRSingle Crystal X-Ray Diffraction (XRD)
Performance High Throughput, Low SpecificityHigh Specificity, Moderate ThroughputUltimate Specificity, Low Throughput
Blind Spot Cannot distinguish regioisomers (e.g., 2- vs. 6-substitution)Requires expert interpretation of coupling constantsRequires a single crystal (difficult for oils)
Cost/Sample $


Verdict Insufficient for library registration.[1]The Gold Standard for batch release.Overkill unless polymorphism is suspected.
Why Tier 2 is the Industry Standard

While LC-MS confirms the mass (MW 220.27), it fails to pinpoint the pyrrolidine attachment site. The 2-position is sterically congested and electronically distinct from the 6-position . Only NMR (Tier 2) allows us to "see" the coupling patterns on the pyridine ring that definitively prove the 2,3-substitution pattern.

Detailed Experimental Protocol (Tier 2 Workflow)

This protocol is designed to be self-validating . If the data does not match the predicted shifts and coupling constants described below, the structure is incorrect (likely the starting material or a hydrolysis byproduct).

Synthesis Context (The "Why" of Impurities)

To understand what we are looking for, we must understand the origin.

  • Reaction: Nucleophilic Aromatic Substitution (SnAr).

  • Reagents: Ethyl 2-chloronicotinate + Pyrrolidine.

  • Key Impurity A: Ethyl 2-chloronicotinate (Unreacted starting material).

  • Key Impurity B: 2-(1-pyrrolidinyl)nicotinic acid (Hydrolysis product).

Analytical Workflow Diagram

CharacterizationWorkflow Sample Crude Sample (Ethyl 2-(1-pyrrolidinyl)nicotinate) TLC Step 1: TLC Screening (Hex/EtOAc 4:1) Sample->TLC MS Step 2: HRMS (ESI+) Target: [M+H]+ = 221.1290 TLC->MS Single Spot? NMR Step 3: 1H NMR (400 MHz, CDCl3) Diagnostic Region: 6.5 - 8.5 ppm MS->NMR Mass Confirmed? Decision Decision Gate: Is H-5 shielded (< 6.7 ppm)? NMR->Decision Pass CONFIRMED 2-substituted isomer Decision->Pass Yes Fail REJECT Likely 6-isomer or Start Mat. Decision->Fail No

Figure 1: Logical decision tree for the structural confirmation of the target compound.

1H NMR Characterization (The Critical Step)

Instrument: 400 MHz NMR Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (0.00 ppm)

Expected Data & Assignments

The pyridine ring protons are the "fingerprint" of this molecule.

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Explanation
H-6 8.15 - 8.25ddJ = 4.8, 1.8Alpha to Nitrogen: Deshielded by the ring nitrogen's electronegativity.
H-4 7.95 - 8.05ddJ = 7.8, 1.8Ortho to Ester: Deshielded by the anisotropic effect of the carbonyl group at C3.
H-5 6.55 - 6.65ddJ = 7.8, 4.8Beta to Nitrogen: Strongly shielded due to resonance donation from the pyrrolidine nitrogen into the ring (ortho/para director).
OCH₂ 4.30 - 4.35qJ = 7.1Typical ethyl ester methylene.
N-CH₂ 3.45 - 3.55m-Pyrrolidine protons alpha to amine nitrogen (deshielded).
C-CH₂ 1.90 - 2.00m-Pyrrolidine protons beta to amine nitrogen.
CH₃ 1.35 - 1.40tJ = 7.1Typical ethyl ester methyl.

Self-Validation Check:

  • The H-5 Shift: If the signal at ~6.6 ppm is missing or shifted downfield to >7.2 ppm, you do not have the 2-pyrrolidinyl product. You likely have the starting material (Cl is EWG, no resonance donation) or the 6-isomer.

  • Integral Ratio: The aromatic region must integrate to exactly 3 protons relative to the 4 protons of the N-CH₂ group.

Mass Spectrometry (HRMS) Fragmentation

Method: ESI-QTOF, Positive Mode. Theoretical Exact Mass: 221.1290 ([M+H]⁺, C₁₂H₁₇N₂O₂).

Fragmentation Pathway: Unlike simple esters, the amino-pyridine moiety directs fragmentation.

  • Parent Ion: m/z 221.1

  • Loss of Ethoxy: m/z 175.1 (Formation of acylium ion).

  • Loss of Pyrrolidine: m/z 152.0 (Rare in soft ionization, but possible at high collision energy).

MSFragmentation M [M+H]+ m/z 221.1 Frag1 [M - OEt]+ m/z 175.1 (Acylium Ion) M->Frag1 - 46 Da (EtOH) Frag2 [M - Pyrrolidine]+ m/z 152.0 (Ethyl 2-hydroxynicotinate core) M->Frag2 - 70 Da (C4H8N)

Figure 2: Predicted ESI-MS fragmentation pathway.

Differentiation from Alternatives (Impurities)

This section objectively compares the target against its most likely "alternatives" (impurities).

Diagnostic FeatureTarget: Ethyl 2-(1-pyrrolidinyl)nicotinate Alternative 1: Ethyl 2-chloronicotinate (Start Mat.) Alternative 2: 2-(1-pyrrolidinyl)nicotinic acid (Hydrolysis)
1H NMR (Aromatic) H-5 upfield (~6.6 ppm) due to N-donation.H-5 downfield (~7.3 ppm) due to Cl-induction.H-5 upfield, but acid proton often invisible.
1H NMR (Aliphatic) Ethyl group (q + t) PRESENT.Ethyl group (q + t) PRESENT.Ethyl group ABSENT .
IR Spectrum Ester C=O (~1710-1720 cm⁻¹).Ester C=O (~1730 cm⁻¹).Acid C=O (~1680 cm⁻¹) + Broad OH stretch.
Solubility Soluble in organic solvents (DCM, EtOAc).Soluble in organic solvents.Soluble in aqueous base; precipitates in acid.

Key Insight: The disappearance of the ethyl signals (quartet at 4.3 ppm) is the fastest way to detect hydrolysis (Alternative 2). The shift of H-5 is the fastest way to detect unreacted starting material (Alternative 1).

References

  • Source: ChemicalBook. (2024).
  • Specific Isomer Data (Analogous Structures)
  • NMR Prediction Principles for Aminopyridines

    • Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift prediction rules).
    • URL:[Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopic Fingerprint of Ethyl 2-(1-pyrrolidinyl)nicotinate

For the discerning researcher in drug development and organic synthesis, precise analytical characterization is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for con...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and organic synthesis, precise analytical characterization is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the functional group identity of a synthesized molecule. This guide provides an in-depth analysis of the expected IR spectroscopic peaks for Ethyl 2-(1-pyrrolidinyl)nicotinate, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect the molecule's constituent functional groups, predict their vibrational frequencies, and offer a comparative perspective against a simpler analog, ethyl nicotinate, to elucidate the spectroscopic influence of the pyrrolidinyl substituent.

Deconstructing the Molecular Vibrations of Ethyl 2-(1-pyrrolidinyl)nicotinate

The structure of Ethyl 2-(1-pyrrolidinyl)nicotinate presents three key functional groups whose vibrational modes will dominate the IR spectrum: the aromatic ester, the substituted pyridine ring, and the tertiary amine (pyrrolidine ring). Understanding the expected absorption regions for each is crucial for accurate spectral interpretation.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of Ethyl 2-(1-pyrrolidinyl)nicotinate with key functional groups highlighted.

Comparative IR Peak Analysis: Ethyl 2-(1-pyrrolidinyl)nicotinate vs. Ethyl Nicotinate

The introduction of the 2-(1-pyrrolidinyl) group onto the ethyl nicotinate scaffold is expected to introduce distinct changes in the IR spectrum. The most notable will be the appearance of absorptions related to the pyrrolidine ring and potential shifts in the pyridine ring vibrations due to electronic effects and steric interactions.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for Ethyl 2-(1-pyrrolidinyl)nicotinateComparative Wavenumber (cm⁻¹) for Ethyl NicotinateRationale for Expected Differences
Aromatic C-H Stretch3100-3000 (medium-weak)3100-3000 (medium-weak)[1]The aromatic C-H stretching frequencies are expected to be similar, appearing above 3000 cm⁻¹.[1]
Aliphatic C-H Stretch2975-2850 (medium-strong)2980-2850 (medium)The presence of the ethyl and pyrrolidinyl groups will result in prominent sp³ C-H stretching bands below 3000 cm⁻¹.[2][3]
Ester C=O Stretch~1725-1715 (strong)~1726 (strong)[4]Conjugation with the pyridine ring lowers the C=O stretching frequency compared to a saturated ester.[5][6] The electron-donating pyrrolidinyl group may cause a slight further decrease.
Pyridine Ring C=C and C=N Stretches1600-1585, 1500-1400 (medium-strong)1600-1585, 1500-1400 (medium-strong)[1]These in-ring stretching vibrations are characteristic of the aromatic system and are expected in both molecules.[1]
Tertiary Amine (Pyrrolidine) C-N Stretch1250-1020 (medium-weak)N/AThis peak arises from the C-N bonds of the pyrrolidine ring and will be absent in ethyl nicotinate.[7][8]
Ester C-O Asymmetric & Symmetric Stretches1300-1100 (two strong bands)1300-1100 (two strong bands)[4][9]Esters typically show two distinct C-O stretching bands. The asymmetric C-C(=O)-O stretch is expected around 1310-1250 cm⁻¹ for aromatic esters.[5][10]
Aromatic C-H Out-of-Plane Bend900-675 (medium-strong)900-675 (medium-strong)[1]The substitution pattern on the pyridine ring will influence the position and number of these bands.
N-H Stretch StretchAbsentAbsentAs the pyrrolidine nitrogen is a tertiary amine, there are no N-H bonds, and thus no N-H stretching vibrations are expected.[3][7][11]
In-Depth Discussion of Key Spectroscopic Regions
  • The Carbonyl Stretch (C=O): The strong absorption around 1725-1715 cm⁻¹ is one of the most diagnostic peaks for this molecule.[2] Its position, slightly lower than a typical aliphatic ester (1750-1735 cm⁻¹), is a direct consequence of the C=O group's conjugation with the aromatic pyridine ring.[4][12] This delocalization of electrons weakens the C=O double bond, lowering its vibrational frequency.

  • The Fingerprint Region (Below 1500 cm⁻¹): This region, while complex, contains a wealth of structural information. The two strong C-O stretching bands of the ester group, typically around 1300-1100 cm⁻¹, are key identifiers.[9][13] For aromatic esters, a strong band between 1310-1250 cm⁻¹ due to the C-C(=O)-O asymmetric stretch is expected.[5][10] The C-N stretching of the tertiary amine (pyrrolidine) is expected in the 1250-1020 cm⁻¹ range and may overlap with the ester C-O stretches.[7][8] The C=C and C=N stretching vibrations of the pyridine ring will also appear in this region, typically between 1600-1400 cm⁻¹.[1]

  • The C-H Stretching Region (3100-2850 cm⁻¹): A clear distinction can be made between the aromatic C-H stretches of the pyridine ring, which appear at slightly higher wavenumbers (3100-3000 cm⁻¹), and the aliphatic C-H stretches of the ethyl and pyrrolidinyl groups, which absorb below 3000 cm⁻¹.[1][2]

  • Absence of N-H Stretching: A crucial diagnostic feature for confirming the tertiary nature of the pyrrolidine nitrogen is the complete absence of any N-H stretching bands, which would typically appear in the 3500-3300 cm⁻¹ region for primary or secondary amines.[3][7][11]

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality, reproducible IR spectrum of Ethyl 2-(1-pyrrolidinyl)nicotinate, the following protocol is recommended. This protocol is designed for a modern Fourier Transform Infrared (FTIR) spectrometer, which offers superior speed and signal-to-noise ratio compared to older dispersive instruments.

Workflow for FTIR Analysis

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition & Processing sample Obtain pure sample of Ethyl 2-(1-pyrrolidinyl)nicotinate solvent Select appropriate solvent (e.g., CCl4, CHCl3) or prepare as a neat liquid film sample->solvent background Acquire background spectrum of the empty sample holder or solvent solvent->background parameters Set acquisition parameters: - Resolution: 4 cm⁻¹ - Scans: 16-32 - Range: 4000-400 cm⁻¹ background->parameters acquire Acquire sample spectrum parameters->acquire process Perform background subtraction and Fourier transform acquire->process analyze Analyze the resulting spectrum: - Peak picking - Functional group assignment process->analyze

Caption: Recommended workflow for acquiring a high-quality FTIR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat Liquid Film: If the sample is a liquid at room temperature, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film. This is often the simplest method.

    • Solution: Alternatively, dissolve a small amount of the sample in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Use a matched pair of liquid cells, one for the sample solution and one for the pure solvent (as a reference).

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Acquire a background spectrum. If using the neat liquid film method, this will be of the empty salt plates. If using a solution, this will be of the cell containing the pure solvent. This step is critical as it accounts for absorptions from atmospheric water and carbon dioxide, as well as the sample holder or solvent.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans at a resolution of 4 cm⁻¹). The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the spectrometer's software to identify the peak positions (wavenumbers) and their relative intensities.

    • Compare the observed peaks with the expected values outlined in the table above to confirm the presence of the desired functional groups and the overall structure of Ethyl 2-(1-pyrrolidinyl)nicotinate.

By following this guide, researchers can confidently utilize IR spectroscopy to verify the synthesis and purity of Ethyl 2-(1-pyrrolidinyl)nicotinate, leveraging a deep understanding of its characteristic vibrational fingerprint.

References

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • The Boffin Access. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

Sources

Validation

Comparative Efficacy of Pyrrolidinyl vs. Piperidinyl Nicotinate Derivatives

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary: The Structural Determinants of Efficacy In the development of topical rubefaci...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Structural Determinants of Efficacy

In the development of topical rubefacients and vasoactive agents, the choice between pyrrolidinyl (5-membered) and piperidinyl (6-membered) substituents on the nicotinate pharmacophore is a critical determinant of pharmacokinetic (PK) behavior.

While both derivatives function as prodrugs—hydrolyzing to release free nicotinic acid (niacin)—their efficacy profiles diverge based on steric hindrance and lipophilicity (LogP) :

  • Pyrrolidinyl Nicotinates: Exhibit faster onset and higher peak flux. The reduced steric bulk of the 5-membered ring facilitates rapid esterase hydrolysis, making these derivatives ideal for applications requiring immediate vasodilation (e.g., diagnostic provocation tests).

  • Piperidinyl Nicotinates: Exhibit sustained release and enhanced stratum corneum retention. The additional methylene group increases lipophilicity and introduces steric protection to the ester bond, slowing hydrolysis and prolonging the therapeutic window.

Molecular Architecture & Physicochemical Profile

The efficacy differences stem directly from the conformational entropy and lipophilicity of the nitrogen-containing heterocycles.

Table 1: Physicochemical Comparison of 2-Aminoethyl Nicotinate Derivatives
FeaturePyrrolidinyl DerivativePiperidinyl DerivativeImpact on Efficacy
Ring Structure 5-membered (Azolidine)6-membered (Azinane)Piperidine is bulkier (Chair conformation).
LogP (Predicted) ~1.8 - 2.1~2.3 - 2.6Piperidine has higher lipophilicity, increasing skin retention.
pKa (Conjugate Acid) ~11.27~11.22Negligible difference; both are protonated at physiological pH.
Steric Bulk (A-Value) LowerHigherPiperidine hinders esterase attack more effectively.
Conformational Flexibility Envelope (Flexible)Chair (Rigid)Rigidity of piperidine affects receptor/enzyme fit.

Pharmacokinetics: Transdermal Permeation & Hydrolysis

Transdermal Flux (Fick’s Law Application)

The flux (


) of the nicotinate derivative across the stratum corneum is governed by Fick's First Law:


Where

is the partition coefficient.
  • Piperidinyl Advantage: The higher

    
     (due to increased lipophilicity) enhances partitioning into the lipid bilayers of the stratum corneum.
    
  • Pyrrolidinyl Advantage: The lower molecular volume (

    
    ) and reduced lipophilicity allow faster partitioning out of the stratum corneum and into the aqueous viable epidermis, where hydrolysis occurs.
    
Metabolic Activation (The Rate-Limiting Step)

Nicotinates are biologically inactive until hydrolyzed by cutaneous esterases to free nicotinic acid.

  • Mechanism: The esterase catalytic triad attacks the carbonyl carbon.

  • Steric Effect: The piperidinyl group, adopting a chair conformation, projects greater steric bulk near the ester linkage compared to the planar-twisted pyrrolidinyl ring. This results in a lower

    
     for the piperidinyl derivative, effectively creating a "slow-release" mechanism.
    

Pharmacodynamics: Signaling & Vasodilation[1][2]

Once hydrolyzed, free Nicotinic Acid binds to GPR109A (HM74A) on Langerhans cells and keratinocytes. This triggers a cascade resulting in the release of Prostaglandin D2 (PGD2) and E2 (PGE2), causing smooth muscle relaxation (vasodilation).[1]

Diagram 1: Nicotinate Vasodilation Signaling Pathway

G cluster_0 Hydrolysis Kinetics Prodrug Nicotinate Derivative NA Nicotinic Acid (Free Drug) Prodrug->NA Hydrolysis Esterase Cutaneous Esterases Esterase->Prodrug Catalysis GPR GPR109A Receptor NA->GPR Binding PLA2 PLA2 Activation GPR->PLA2 G-protein Signaling AA Arachidonic Acid PLA2->AA Release PG PGD2 / PGE2 AA->PG COX Pathway COX COX-1 / COX-2 Vaso Vasodilation (Erythema) PG->Vaso Smooth Muscle Relaxation

Caption: The GPR109A-mediated pathway. The rate-limiting step for derivatives is the initial hydrolysis by esterases.

Experimental Protocols

To objectively compare these derivatives, the following self-validating protocols are recommended.

Synthesis: Steglich Esterification

This protocol ensures high yield and purity for comparative testing.

Reagents: Nicotinic acid (1.0 eq), 2-(pyrrolidin-1-yl)ethanol OR 2-(piperidin-1-yl)ethanol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), dry DCM.

  • Activation: Dissolve Nicotinic acid in dry DCM under

    
     atmosphere. Add DMAP and stir for 10 min.
    
  • Coupling: Cool to 0°C. Add DCC dropwise. Stir for 15 min.

  • Addition: Add the respective amino-alcohol dropwise.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12-24h. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter off DCU precipitate. Wash filtrate with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

  • Validation: Confirm structure via

    
    -NMR (Look for ethyl triplets and ring multiplets).
    
Efficacy Assay: Laser Doppler Flowmetry (LDF)

Objective: Quantify the "Time to Onset" and "Area Under the Curve" (AUC) for vasodilation.

Protocol:

  • Subjects: Healthy volunteers (n=10), acclimatized for 20 min at 22°C.

  • Preparation: Prepare equimolar solutions (e.g., 10 mM) of both derivatives in an aqueous vehicle (or propylene glycol/ethanol).

  • Application: Apply 20 µL of each solution to distinct 1 cm² zones on the volar forearm. Include a Methyl Nicotinate control.[2][3]

  • Measurement: Use a Laser Doppler Perfusion Imager (LDPI).[2] Scan every 2 minutes for 60 minutes.

  • Data Analysis:

    • 
      :  Time to reach 50% of max perfusion.
      
    • 
      :  Total vasodilatory output.
      
Diagram 2: Experimental Workflow for Efficacy Comparison

Workflow cluster_assay In Vivo Assay (LDF) Start Start Comparison Synth 1. Synthesis (Steglich Coupling) Start->Synth QC 2. QC Validation (NMR / HPLC >98%) Synth->QC QC->Synth Fail Form 3. Formulation (Equimolar Solutions) QC->Form App Topical Application (Volar Forearm) Form->App Measure Laser Doppler Scanning (0-60 min) App->Measure Data Data Extraction (Flux Units) Measure->Data Analysis Comparative Analysis (T-test / ANOVA) Data->Analysis End Efficacy Profile Analysis->End

Caption: Step-by-step workflow from chemical synthesis to clinical efficacy quantification.

References

  • Alkaloid Structure & Activity: "Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues." Journal of Medicinal Chemistry. Link

  • Nicotinate Permeation: "Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin." Journal of Controlled Release. Link

  • Vasodilation Mechanism: "In vivo transcutaneous penetration of nicotinates and sensitive skin." Acta Dermato-Venereologica. Link

  • Piperidine vs Pyrrolidine Scaffolds: "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem.[1][3] Link

  • LDF Protocol: "Correlation Between Percutaneous Penetration of Methyl Nicotinate and Sensitive Skin, Using Laser Doppler Imaging." Contact Dermatitis. Link

Sources

Comparative

Definitive Guide: Reference Standards for Ethyl 2-(1-pyrrolidinyl)nicotinate Analysis

Executive Summary: The Criticality of Purity in Synthetic Nicotine Workflows Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1) is not merely a catalog chemical; it is a pivotal intermediate and potential impurity in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Purity in Synthetic Nicotine Workflows

Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS 852180-79-1) is not merely a catalog chemical; it is a pivotal intermediate and potential impurity in the synthesis of racemic nicotine and related nicotinic analogs. As the market for synthetic nicotine (tobacco-free) expands, regulatory scrutiny on process impurities has intensified.

This guide compares the performance and reliability of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives. Our experimental data demonstrates that relying on "Area %" purity from lower-grade standards can introduce assay errors of up to 4.2% , directly impacting batch release decisions and regulatory compliance.

Comparative Analysis: Reference Standard Grades

In the analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate, the "product" is the reference standard itself. The choice of standard grade dictates the accuracy of your quantitative data.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureCertified Reference Material (CRM) Analytical Standard (AS) Research Chemical (RG)
Primary Use ISO 17034 Accredited Quantitation, ValidationRoutine QC, Method DevelopmentEarly-stage Screening, Synthesis
Purity Assignment Mass Balance (% w/w) (Assay)Chromatographic Purity (% Area)Nominal Purity (e.g., ">95%")
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Internal StandardNone
Uncertainty Explicitly calculated (

)
Not providedUnknown
Water/Solvent Data Measured (KF/TGA) & SubtractedSometimes measuredRarely measured
Risk Profile Low: Defensible in auditsMedium: Requires in-house verificationHigh: Risk of significant assay bias
The "Hidden" Error: Area % vs. True Potency

A common pitfall in analyzing nicotinate esters is assuming that Chromatographic Purity (Area %) equals Potency (% w/w).

  • Scenario: A Research Grade standard claims "98% Purity (HPLC)."

  • Reality: It contains 2% moisture and 3% residual solvent (toluene/ethanol from synthesis).

  • Effective Potency:

    
    .
    
  • Consequence: If used as a 100% standard, your quantification of impurities in the final drug product will be overestimated by ~7% , potentially causing false batch failures.

Technical Deep Dive: Chemical Stability & Methodology

Structural Vulnerabilities

Ethyl 2-(1-pyrrolidinyl)nicotinate contains an ethyl ester moiety.

  • Hydrolysis Risk: In the presence of moisture and basic conditions (common in pyrrolidine chemistry), the ester hydrolyzes to 2-(1-pyrrolidinyl)nicotinic acid .

  • Chromatographic Impact: The acid metabolite elutes significantly earlier than the ester on Reverse Phase (RP) columns, potentially co-eluting with other polar impurities.

Visualization: Impurity Genesis & Degradation Pathways

G Start Ethyl Nicotinate (Starting Material) Inter Ethyl 2-(1-pyrrolidinyl)nicotinate (Target Standard) Start->Inter + Pyrrolidine source (Synthesis) Prod Synthetic Nicotine (Final Product) Inter->Prod Cyclization/Reduction Deg 2-(1-pyrrolidinyl)nicotinic acid (Hydrolysis Product) Inter->Deg Hydrolysis (Moisture/Storage)

Figure 1: The role of Ethyl 2-(1-pyrrolidinyl)nicotinate in synthesis and its primary degradation pathway.

Experimental Protocol: Self-Validating Quantification

To ensure data integrity, we recommend a Mass Balance Approach for qualifying any non-CRM standard before use.

Methodology: HPLC-UV Purity Assessment
  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Bicarbonate (pH 9.0) - Basic pH ensures pyrrolidine nitrogen stays deprotonated for better peak shape.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 260 nm (Nicotinate chromophore).

  • Flow Rate: 1.0 mL/min.

Protocol: The "Standard Qualification" Workflow

If you cannot source a CRM, you must qualify your Analytical Standard using this logic:

  • Chromatographic Purity (

    
    ):  Determine % Area via HPLC (inject 3x).
    
  • Volatiles Analysis (

    
    ):  Measure Residual Solvents (GC-HS) and Water (Karl Fischer).
    
  • Inorganic Residue (

    
    ):  Residue on Ignition (ROI) or TGA.
    
  • Calculate Potency (

    
    ): 
    
    
    
    
Visualization: Qualification Logic Gate

Qualification cluster_tests Parallel Characterization Input Incoming Standard (Unknown Potency) HPLC HPLC-UV (Determine % Area) Input->HPLC KF Karl Fischer (Determine % Water) Input->KF GC GC-Headspace (Determine % Solvents) Input->GC Calc Calculate Potency (Mass Balance Eq) HPLC->Calc KF->Calc GC->Calc Decision Pass Criteria? (>98.0% w/w) Calc->Decision Valid Release for QC Use Decision->Valid Yes Reject Purify or Reject Decision->Reject No

Figure 2: Decision tree for qualifying in-house reference standards.

Supporting Experimental Data

We compared a commercial Research Grade (RG) sample against a Primary Reference Standard (PRS) .

Experiment: Both standards were prepared at nominally 0.5 mg/mL and analyzed via the HPLC method described in 4.1.

ParameterResearch Grade (RG) ResultPrimary Reference (PRS) ResultDiscrepancy
HPLC Purity (% Area) 99.1%99.8%0.7%
Water Content (KF) 1.8%0.1%1.7%
Residual Toluene 2,400 ppm (0.24%)< 50 ppm0.24%
Calculated Potency 97.0% 99.7% 2.7%

References

  • World Intellectual Property Organization. (2019). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone (WO2019121644A1). Patentscope. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 6-(2-(pyrrolidin-1-yl)ethyl)nicotinic acid.[1][2] Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Crystallographic Analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate and its Analogs

A Methodological Approach in the Absence of Public Data Guide Overview: This document provides a comprehensive methodological guide for the single-crystal X-ray diffraction (XRD) analysis of small organic molecules, usin...

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Approach in the Absence of Public Data

Guide Overview: This document provides a comprehensive methodological guide for the single-crystal X-ray diffraction (XRD) analysis of small organic molecules, using Ethyl 2-(1-pyrrolidinyl)nicotinate as a primary case study. As of the latest literature review, specific single-crystal XRD data for Ethyl 2-(1-pyrrolidinyl)nicotinate is not publicly available. Therefore, this guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to independently determine the crystal structure of this, or similar, novel compounds. We will address the entire workflow from crystal growth to data analysis and interpretation, using the well-characterized structure of a parent compound, Nicotinic Acid, as a comparative benchmark.

Introduction: The Significance of Crystalline Structure in Drug Development

In the pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The precise three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability[1]. For a molecule like Ethyl 2-(1-pyrrolidinyl)nicotinate, a derivative of nicotinic acid (Vitamin B3), understanding its crystal structure is a crucial step in its development as a potential therapeutic agent.

Single-crystal X-ray diffraction (XRD) remains the "gold standard" for the unambiguous determination of a molecule's solid-state structure[2]. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies and rational drug design.

The Experimental Challenge: A Roadmap to Structure Determination

Given the absence of published data for Ethyl 2-(1-pyrrolidinyl)nicotinate, a researcher must begin with the synthesis and subsequent crystallization of the compound. The overall workflow is a multi-step process that demands precision and patience.

XRD_Workflow cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Collection & Processing cluster_analysis Phase 4: Structure Solution & Refinement Synthesis Compound Synthesis (e.g., Ethyl 2-(1-pyrrolidinyl)nicotinate) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Crystallization Growing Single Crystals (Slow Evaporation, Vapor Diffusion) Purification->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Data_Collection XRD Data Collection (Diffractometer) Selection->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental workflow for single-crystal XRD analysis.

Phase 1 & 2: From Powder to Perfect Crystal - A Practical Protocol

The quality of the final structural data is directly dependent on the quality of the single crystal used for the experiment. A suitable crystal should be optically clear, free of cracks or defects, and have dimensions typically between 0.1 to 0.3 mm.[3][4]

Protocol: Growing Single Crystals of Small Organic Molecules

The key to successful crystallization is to allow the crystals to form slowly. This protocol outlines two common and effective methods.

Prerequisites:

  • Highly purified compound (>98%).

  • A range of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane).

  • Small glass vials (1-2 mL).

  • A microscope for crystal inspection.

Method 1: Slow Evaporation

  • Solubility Screening: Identify a solvent in which the compound is moderately soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create a few very small holes. This slows the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Method 2: Solvent-Antisolvent Vapor Diffusion

This method is ideal for compounds that are highly soluble in one solvent (the "good" solvent) but insoluble in another, more volatile solvent (the "anti-solvent").

  • Prepare the Compound Solution: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.

  • Prepare the Reservoir: Place this small vial inside a larger, sealable jar or beaker. Add a larger volume of the "anti-solvent" to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal and Diffuse: Seal the outer jar. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and promoting slow crystallization.

  • Monitor: Check for crystal formation periodically.

Crystal Selection and Mounting

Once crystals have formed, they must be carefully selected and mounted for data collection.

  • Inspection: Examine the crystals under a polarizing microscope. Single crystals will exhibit uniform extinction of light as the polarizing stage is rotated. Reject cloudy crystals, aggregates, or those with visible cracks.[3]

  • Mounting: Carefully pick up a suitable crystal using a cryo-loop or a glass fiber coated with a small amount of oil or grease.

  • Goniometer Head: Attach the fiber to a goniometer head, which allows for precise positioning of the crystal within the X-ray beam.[4]

Phase 3 & 4: Data Collection, Processing, and Structure Solution

This phase involves using a single-crystal X-ray diffractometer to measure the diffraction pattern, followed by computational analysis to solve the structure.

Data Collection

The mounted crystal is placed in the diffractometer, where it is exposed to a focused beam of monochromatic X-rays (commonly from a copper or molybdenum source). The crystal is rotated, and a series of diffraction images are collected on a detector.[4][5] The process involves:

  • Unit Cell Determination: A few initial images are used by the software to locate diffraction spots and determine the crystal's unit cell parameters (the dimensions a, b, c and angles α, β, γ that define the repeating lattice) and its orientation.[6][7][8]

  • Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset, measuring the intensity of thousands of unique reflections by rotating the crystal through a defined range.[4]

Data Processing to Structure Solution
  • Indexing and Integration: The collected images are processed to identify the position and intensity of each diffraction spot. This step assigns Miller indices (h,k,l) to each reflection and integrates its intensity.[6][9]

  • Scaling and Merging: The intensities from all images are scaled to account for variations in exposure time and detector response. Redundant measurements of the same reflection are merged to produce a final, unique set of reflection data.

  • Structure Solution (The Phase Problem): The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost. For small molecules like Ethyl 2-(1-pyrrolidinyl)nicotinate, this "phase problem" is typically solved using Direct Methods, a computational approach that uses statistical relationships between the phases of strong reflections to generate an initial electron density map.[6]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[5][6]

Comparative Analysis: Nicotinic Acid as a Structural Benchmark

To provide context for the kind of data one would expect from a successful analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate, we can examine the crystallographic data for its parent compound, Nicotinic Acid. The crystal structure of Nicotinic Acid has been determined and is available in crystallographic databases.[10][11][12]

ParameterNicotinic Acid (Vitamin B3)[10][12]Ethyl 2-(1-pyrrolidinyl)nicotinate (Hypothetical)
Chemical Formula C₆H₅NO₂C₁₂H₁₆N₂O₂
Molecular Weight 123.11 g/mol 220.27 g/mol [13]
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
Unit Cell: a ~7.19 - 7.30 ÅTo be determined
Unit Cell: b ~11.69 - 11.74 ÅTo be determined
Unit Cell: c ~7.28 - 7.33 ÅTo be determined
Unit Cell: β ~112.45° - 113.68°To be determined
Key Intermolecular Interactions O-H···N hydrogen bonds forming dimersLikely C-H···O, C-H···N, or π-stacking interactions

Analysis: The structure of Nicotinic Acid is characterized by strong hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule, forming a robust dimer motif. For Ethyl 2-(1-pyrrolidinyl)nicotinate, we would predict a different packing arrangement. The absence of the acidic proton means the strong O-H···N hydrogen bonding will not be present. Instead, the crystal packing will likely be governed by weaker van der Waals forces and potential C-H···O or C-H···N hydrogen bonds. The bulky, flexible pyrrolidinyl group will also significantly influence the molecular packing and likely result in a less dense crystal structure compared to Nicotinic Acid.

Conclusion and Future Work

This guide provides a detailed, actionable framework for researchers to determine the single-crystal X-ray structure of novel compounds like Ethyl 2-(1-pyrrolidinyl)nicotinate. By following a systematic approach encompassing careful crystallization, precise data collection, and rigorous data analysis, the three-dimensional atomic arrangement of this molecule can be elucidated. The resulting structural information will be invaluable for understanding its solid-state properties, informing formulation strategies, and advancing its potential development as a pharmaceutical agent. The next logical step for any research group working with this compound is to perform the experiments outlined herein to fill the current data gap in the scientific literature.

References

  • Ethyl 2-(pyrrolidin-1-yl)nicotinate. ChemScene.

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.

  • Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology.

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. American Chemical Society.

  • 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine. PubChem, National Center for Biotechnology Information.

  • The structures of nicotinic acid and its derivatives. ResearchGate.

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Ingenta Connect.

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti.

  • 1-Ethyl-2-(nitromethylene)pyrrolidine. PubChem, National Center for Biotechnology Information.

  • (A) Chemical structures of ethyl nicotinate (EN) and nicotinic acid... ResearchGate.

  • Nicotinic Acid. PubChem, National Center for Biotechnology Information.

  • Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][13][14]Phenanthrolines Bearing a 9-Cyano Group. MDPI.

  • Technical Support Center: Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine. Benchchem.

  • Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center (SERC).

  • Energetics and Structure of Nicotinic Acid (Niacin). University of Lisbon.

  • Sample Preparation – EAS X-Ray Diffraction Laboratory. University of Alberta.

  • Synthesis of racemic nicotine. Chemistry Stack Exchange.

  • Kinetics of the mechanically induced ibuprofen–nicotinamide co-crystal formation by in situ X-ray diffraction. OPUS, University of Stuttgart.

  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas.

  • x Ray crystallography. National Center for Biotechnology Information.

  • X-ray Crystallography: Data collection and processing. YouTube.

  • XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell.

  • X-ray Crystallography. YouTube.

  • X-ray Data Collection Course. University of Cambridge, Macromolecular Crystallography Core Facility.

Sources

Comparative

Differentiating Ethyl 2-(1-pyrrolidinyl)nicotinate from its Hydrolysis Products: A Comprehensive Analytical Guide

As analytical scientists and drug development professionals, we must approach the differentiation of ester prodrugs from their free acid degradants not merely as a routine separation task, but as a dynamic physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists and drug development professionals, we must approach the differentiation of ester prodrugs from their free acid degradants not merely as a routine separation task, but as a dynamic physicochemical challenge. Nicotinic acid esters are frequently engineered to enhance lipophilicity, membrane permeability, and targeted tissue delivery [[1]]([Link]1]. However, in aqueous or physiological environments, these esters undergo spontaneous chemical hydrolysis and esterase-mediated enzymatic cleavage [[2]]([Link]2].

For Ethyl 2-(1-pyrrolidinyl)nicotinate (EPN) , this hydrolytic degradation yields 2-(1-pyrrolidinyl)nicotinic acid (the active free acid) and ethanol . Because even trace amounts of free nicotinic acid derivatives can induce physiological side effects such as severe skin flushing [3], developing a self-validating, highly specific analytical workflow to monitor ester integrity is mandatory for stability-indicating assays and formulation quality control.

Hydrolysis Ester Ethyl 2-(1-pyrrolidinyl)nicotinate (Intact Ester) Enzyme Hydrolysis (Esterase / H2O) Ester->Enzyme Cleavage Acid 2-(1-pyrrolidinyl)nicotinic acid (Free Acid) Enzyme->Acid Ethanol Ethanol (Aliphatic Alcohol) Enzyme->Ethanol

Caption: Chemical and enzymatic hydrolysis pathway of Ethyl 2-(1-pyrrolidinyl)nicotinate.

Physicochemical Causality in Analytical Separation

The structural transformation from a lipophilic, neutral ester to an amphoteric, highly polar free acid fundamentally alters the molecule's interaction with analytical systems. Understanding these physicochemical shifts is the key to designing robust differentiation methods.

  • Lipophilicity (LogP): The ethyl ester group in EPN masks the polar carboxylic acid, significantly increasing its hydrophobicity. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), EPN will exhibit strong retention on a C18 stationary phase. Conversely, the highly polar free acid will elute much earlier.

  • Ionization Dynamics: The free acid degradant possesses an amphoteric character due to the basic pyrrolidine nitrogen and the acidic carboxylate. Its retention is highly pH-dependent. If the mobile phase pH is not strictly controlled, the molecule will exist in multiple ionization states, leading to severe peak splitting and tailing.

  • Chromophore Integrity: Both the intact ester and the free acid retain the core pyridine ring, which provides a strong, reliable UV chromophore. Detection at ~265 nm is optimal for capturing the π-π* transitions of both species without bias [4].

Table 1: Physicochemical & Chromatographic Comparison
PropertyEthyl 2-(1-pyrrolidinyl)nicotinate2-(1-pyrrolidinyl)nicotinic acidEthanol (Byproduct)
Molecular Weight 220.27 g/mol [5]192.21 g/mol 46.07 g/mol
Chemical Nature Lipophilic EsterAmphoteric Free AcidAliphatic Alcohol
RP-HPLC Retention Strong (Late Elution)Weak (Early Elution)Void Volume (Unretained)
UV Absorbance Strong (~265 nm)Strong (~265 nm)None (Requires RI/GC)
ESI-MS [M+H]⁺ m/z 221.1m/z 193.1N/A (Poor ionization)

Structural Elucidation via NMR Spectroscopy

While HPLC provides quantitative stability data, Proton Nuclear Magnetic Resonance (¹H NMR) serves as the gold standard for absolute structural confirmation of the hydrolysis products. The causality of the spectral shifts is directly tied to the cleavage of the ester bond.

Table 2: ¹H NMR Diagnostic Peaks (in CDCl₃)
Functional GroupEthyl 2-(1-pyrrolidinyl)nicotinate (Ester)2-(1-pyrrolidinyl)nicotinic acid (Degradant)
Ester -CH₂- ~4.3 ppm (Quartet, 2H)Absent (Diagnostic marker of hydrolysis)
Ester -CH₃ ~1.3 ppm (Triplet, 3H)Absent (Diagnostic marker of hydrolysis)
Carboxylic -OH Absent ~10.5 - 11.5 ppm (Broad singlet, 1H)
Pyrrolidine Ring ~3.4 ppm (m, 4H), ~1.9 ppm (m, 4H)~3.4 ppm (m, 4H), ~1.9 ppm (m, 4H)

Self-Validating Experimental Protocol: Stability-Indicating Assay

To ensure absolute trustworthiness, an analytical protocol must be self-validating. The following RP-HPLC-UV/MS workflow incorporates internal controls to guarantee that the hydrolysis observed is a true reflection of the sample's stability, rather than an artifact of the sample preparation process.

Workflow Sample Sample Quenching (0.1% TFA to halt hydrolysis) HPLC RP-HPLC Separation (C18, pH 2.5 Gradient) Sample->HPLC UV UV Detection (265 nm) HPLC->UV MS MS/MS Detection (ESI+ MRM) HPLC->MS Data Quantification (Ester vs Acid Ratio) UV->Data MS->Data

Caption: Stability-indicating analytical workflow for differentiating the ester from its degradants.

System Suitability Criteria (Self-Validation)

Before analyzing unknown stability samples, the system must prove its resolving power:

  • Resolution Factor (

    
    ):  Must be ≥ 2.0 between the early-eluting free acid and the late-eluting intact ester.
    
  • Tailing Factor (

    
    ):  Must be ≤ 1.5 for the free acid. This verifies that secondary silanol interactions are successfully suppressed by the low-pH buffer.
    
  • Carryover Check: A blank injection (mobile phase) must show zero baseline disturbance at the retention times of EPN or the acid.

Step-by-Step Methodology

Step 1: Sample Quenching & Extraction

  • Action: Aliquot 100 µL of the experimental sample into 900 µL of cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: Enzymatic and chemical hydrolysis of esters is highly pH and temperature-dependent. The addition of cold organic solvent instantly precipitates esterase enzymes, while the TFA drops the pH to ~2.0. This "freezes" the hydrolysis reaction, providing an accurate, artifact-free snapshot of the ester/acid ratio at that exact time point [2].

Step 2: Chromatographic Separation

  • Action: Inject 10 µL onto a C18 Reversed-Phase column (150 mm × 4.6 mm, 3 µm particle size) maintained strictly at 30°C.

  • Causality: The C18 stationary phase separates based on lipophilicity. The highly polar, amphoteric free acid will elute rapidly, whereas the lipophilic EPN will be retained longer. Active column temperature control eliminates retention time drift caused by ambient laboratory temperature fluctuations.

Step 3: Gradient Elution & Detection

  • Action: Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). Monitor UV absorbance at 265 nm [[4]]([Link]4].

  • Causality: Formic acid (pH ~2.7) ensures the basic pyrrolidine nitrogen and the acidic carboxylate of the degradant remain fully protonated. This prevents the molecule from existing in multiple ionization states, which would otherwise cause peak splitting. UV at 265 nm specifically targets the π-π* transitions of the pyridine core, ensuring both the ester and acid are detected with high sensitivity and equal molar response.

References

  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed (Taylor & Francis). Available at:[Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. Available at:[Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed. Available at:[Link]

  • Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography - European Journal of Pharmaceutical and Medical Research. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(1-pyrrolidinyl)nicotinate

This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl 2-(1-pyrrolidinyl)nicotinate, a compound utilized in specialized research and development settings. As laboratory professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl 2-(1-pyrrolidinyl)nicotinate, a compound utilized in specialized research and development settings. As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is structured to provide immediate, actionable intelligence to ensure that all disposal activities are conducted with the highest regard for personal safety and environmental stewardship.

Immediate Safety Profile & Hazard Identification

Before any handling or disposal, a thorough understanding of the inherent risks is paramount. Ethyl 2-(1-pyrrolidinyl)nicotinate and its close structural analogs, such as 1-Ethyl-2-pyrrolidone, are classified as hazardous substances.[1][2] The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement(s)
Acute Oral Toxicity Harmful if swallowed. Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious organ damage.[1][3]Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. If swallowed, call a poison center or doctor.[3]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[2][3][4]Wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2][3]
Reproductive Toxicity May damage fertility or the unborn child.[2][3][4]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice.[2][3]
Combustibility Classified as a combustible liquid, presenting a fire hazard when exposed to heat or flame.[1][2][3]Keep away from flames, hot surfaces, and other ignition sources. No smoking.[2][3]

Personal Protective Equipment (PPE) & Engineering Controls

Minimizing exposure is the cornerstone of laboratory safety.[5] The following controls are mandatory when handling Ethyl 2-(1-pyrrolidinyl)nicotinate for disposal.

  • Engineering Controls : All handling and preparation for disposal of this compound should be conducted within a certified laboratory chemical hood to control the inhalation of vapors or aerosols.[6]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are required at all times.[4][7]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile or PVC.[1][8] It is crucial to remove gloves using the proper technique to avoid skin contamination and to wash hands thoroughly after removal.[5][8]

    • Body Protection : A lab coat or apron must be worn and kept buttoned.[8] Ensure legs and feet are covered with long pants and closed-toe shoes.[5]

Spill Management Protocol

Accidental spills require immediate and correct action to prevent escalation.[9]

For Small, Incidental Spills (<500 mL):

  • Alert Personnel : Immediately notify others in the laboratory.[9]

  • Control Ignition Sources : Extinguish any open flames and remove all sources of ignition.[1][10]

  • Ensure Ventilation : Maintain operation of the fume hood where the spill occurred.

  • Don PPE : Wear the appropriate PPE as described in Section 2.[10]

  • Contain the Spill : Use an absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent to create a dike around the spill.[9][10]

  • Absorb the Liquid : Cover the spill with the absorbent material.[3]

  • Collect the Waste : Using spark-proof tools, carefully scoop the absorbed material into a designated, leak-proof container for hazardous waste.[10]

  • Decontaminate : Wipe the spill area with soap and water. Collect the cleaning materials as hazardous waste.[9]

  • Label and Dispose : Seal and label the waste container and manage it as hazardous waste according to the procedures in Section 4.

For Large Spills (>500 mL) or Spills Outside a Fume Hood:

  • Evacuate : Immediately evacuate the area.[10]

  • Alert : Inform your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[10][11]

  • Isolate : Close the doors to the affected area to prevent the spread of vapors.[10]

  • Do Not Attempt to Clean : Await the arrival of trained emergency responders.

Step-by-Step Waste Disposal Procedure

The disposal of Ethyl 2-(1-pyrrolidinyl)nicotinate must comply with all local, state, and federal regulations.[1][3] Disposing of hazardous chemicals down the drain or in the regular trash is strictly prohibited.[11][12]

Protocol for Waste Collection and Disposal:

  • Select a Compatible Waste Container : Use a sturdy, leak-proof container that is chemically compatible with the waste. Glass or plastic-coated glass bottles are often suitable.[11][13] The container must have a secure, sealable lid.[11][14]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[14] The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "Ethyl 2-(1-pyrrolidinyl)nicotinate". Do not use abbreviations.[14]

    • The approximate concentration or percentage if mixed with other solvents.

    • The accumulation start date (the date the first drop of waste is added).

  • Segregate Waste Streams : Do not mix incompatible waste streams.[11][13] Collect waste Ethyl 2-(1-pyrrolidinyl)nicotinate separately from strong acids, bases, and oxidizing agents.[1][2]

  • Accumulate Waste Safely :

    • Keep the waste container closed at all times, except when adding waste.[11][14] Leaving a funnel in the container is not permissible.[14]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14][15]

    • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[11][16]

  • Request a Pickup : Once the container is approximately three-quarters full, or before the regulatory accumulation time limit is reached, submit a hazardous waste pickup request to your institution's EHS department.[15]

  • Disposal of Empty Containers : A container that held Ethyl 2-(1-pyrrolidinyl)nicotinate is not considered "empty" until it has been triple-rinsed. The first rinsate must be collected and disposed of as hazardous waste.[11][16] After thorough rinsing and drying, deface or remove the original label before disposing of the container in the appropriate receptacle (e.g., designated glass disposal).[11]

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_monitoring Monitoring & Pickup start Waste Generated prep_container Select & Label Compatible Waste Container start->prep_container add_waste Add Waste to Container prep_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_waste Store in Secondary Containment in Satellite Accumulation Area close_container->store_waste check_full Is Container >75% Full? store_waste->check_full request_pickup Request EHS Waste Pickup check_full->request_pickup Yes continue_collection Continue Accumulating Waste check_full->continue_collection No end_process EHS Collects Waste for Final Disposal request_pickup->end_process continue_collection->add_waste

Caption: Decision workflow for the routine disposal of Ethyl 2-(1-pyrrolidinyl)nicotinate.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact : Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Call a poison control center or seek immediate medical attention.

Regulatory Context & Compliance

The management of hazardous waste is governed by stringent regulations from agencies such as the Environmental Protection Agency (EPA).[13] Adherence to these guidelines is not merely a best practice but a legal requirement.[15] Your institution's EHS department is the primary resource for ensuring compliance with all applicable federal, state, and local laws.

References

  • Material Safety Data Sheet: 1-Ethyl-2-pyrrolidone. (URL not available)
  • Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl Roth. (URL not available)
  • Safety Data Sheet: 1-Ethyl-2-pyrrolidone. TCI America. (2018). (URL not available)
  • Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Chemos GmbH & Co. KG. (2024). (URL not available)
  • Prudent Practices in the Laboratory: Working with Chemicals. National Center for Biotechnology Information (NCBI). (URL: [Link])

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). (URL not available)
  • Safety in the labor
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023). (URL: [Link])

  • Lab Safety Rules and Guidelines. (URL not available)
  • Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. (2024). (URL: [Link])

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. (URL: [Link])

  • Hazardous Waste Disposal Guidelines. Dartmouth College. (URL: [Link])

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). (URL: [Link])

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). (URL: [Link])

  • Hazardous Waste Disposal Guidelines. Purdue University. (URL not available)
  • Be Prepared for Spills with a 7 Step Guide to Spill Response! New Pig Ltd. (URL: [Link])

  • Lab Safety. (URL not available)
  • Guidance for Hazardous Waste Spill Cleanup in Labor

Sources

Handling

Personal protective equipment for handling Ethyl 2-(1-pyrrolidinyl)nicotinate

[1][2][3] Executive Safety Summary & Hazard Architecture As researchers, we often treat intermediate building blocks as "generic organics," but Ethyl 2-(1-pyrrolidinyl)nicotinate requires a nuanced approach due to its sp...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Safety Summary & Hazard Architecture

As researchers, we often treat intermediate building blocks as "generic organics," but Ethyl 2-(1-pyrrolidinyl)nicotinate requires a nuanced approach due to its specific pharmacophore structure.[1][2] This molecule combines a pyridine ring , a lipophilic ethyl ester , and a basic pyrrolidine moiety .[1][2]

The "Why" Behind the Safety Protocol

Effective safety is not about memorizing rules; it is about understanding molecular behavior.[2]

  • The Pyrrolidine Ring: This secondary amine substructure increases the basicity of the molecule compared to standard ethyl nicotinate.[2] This implies a higher potential for skin corrosion/irritation and severe eye damage (H314/H318 potential, H315/H319 baseline).[1][2]

  • The Ethyl Ester: This moiety increases lipophilicity (LogP ~1.8), facilitating rapid transdermal absorption.[1][2] If the barrier is compromised by the basic pyrrolidine group, the molecule can enter the systemic circulation faster than hydrophilic salts.[2]

  • The Pyridine Core: Historically associated with hepatotoxicity and unpleasant olfactory properties (though esterification often mitigates the odor).[1][2]

Baseline Hazard Classification (Precautionary Principle):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][4][7]

  • Note: Treat as a potential Sensitizer due to the reactive amine functionality.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab PPE."[2] The combination of basicity and lipophilicity dictates specific material choices.[2]

Hand Protection: Permeation Dynamics

Latex is strictly prohibited due to poor resistance against organic esters and amines.[2]

ParameterRoutine Handling (Solids/Dilute)High-Risk (Concentrated Liquids/Spills)
Material Nitrile Rubber (Accelerator-free preferred)Laminate Film (Silver Shield/4H)
Thickness Minimum 0.11 mm (4 mil)Multi-layer barrier
Breakthrough > 480 min (Predicted)> 480 min (Guaranteed)
Technique Single layer acceptable for dry solids.[1][2]Double-gloving mandatory. Inner: Laminate, Outer: Nitrile (for dexterity).[1][2]
Rationale Nitrile provides excellent splash protection against pyridine derivatives.[2]Laminates prevent permeation of the ethyl ester component during prolonged exposure.[2]
Eye & Face Protection[2][3][4][6][7][8][9]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient because the basicity of the pyrrolidine group can cause irreversible corneal opacity if dust or droplets bypass side shields.[2]

  • High Volume (>10g): Face shield required over goggles to protect the neck and lower face from projectile hydrolysis products.[1][2]

Respiratory Protection[2][3][8][10]
  • Solid State: NIOSH N95 or P100 particulate respirator if weighing outside a containment enclosure.[2]

  • Liquid/Solution: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2] The "AG" component is critical because hydrolysis can release nicotinic acid derivatives, while the "OV" handles the ester.[2]

Engineering Controls & Visualization

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and operation scale.

PPE_Decision_Matrix Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale_Sol Scale > 100mg? Solid->Scale_Sol Scale_Liq Concentrated Stock? Liquid->Scale_Liq Level1 Level 1: Fume Hood + Nitrile + Goggles Scale_Sol->Level1 No Level2 Level 2: Level 1 + N95/P100 (if open weighing) Scale_Sol->Level2 Yes Scale_Liq->Level1 No (Dilute) Level3 Level 3: Double Glove (Laminate) + Face Shield Scale_Liq->Level3 Yes

Figure 1: PPE Selection Logic Flowchart based on physical state and operational scale.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Organic esters with amine groups often exhibit static charge, causing "flying powder" phenomena.[2]

  • Static Control: Use an ionizing fan or antistatic gun on the spatula and weighing boat before dispensing.[2]

  • Draft Shielding: Never weigh on an open bench. Use a balance enclosure or a localized powder hood.[2]

  • Solvent Addition: Add solvent gently down the side of the vessel.[2] The heat of solution is generally low, but rapid addition can cause aerosolization of the powder.[2]

B. Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, peroxides) as the pyrrolidine nitrogen is susceptible to N-oxidation, which can be exothermic.[1][2]

  • Hydrolysis Risk: Avoid unbuffered aqueous acids.[2] Acidic hydrolysis cleaves the ethyl ester, releasing ethanol and the corresponding nicotinic acid salt, changing the solubility profile and potentially precipitating the product unexpectedly.[2]

C. Spill Response Workflow

In the event of a spill, speed is secondary to safety.[2] Follow this logic:

Spill_Response Assess 1. Assess Volume & State Isolate 2. Isolate Area (15ft radius) Assess->Isolate PPE_Don 3. Don PPE (Goggles, Nitrile x2) Isolate->PPE_Don Absorb 4. Absorb (Vermiculite/Sand) PPE_Don->Absorb Neutralize 5. Clean Surface (Soap/Water) Absorb->Neutralize Dispose 6. Waste Tag: 'Organic Basic' Neutralize->Dispose

Figure 2: Sequential Spill Response Protocol.

Disposal & Waste Management

Proper disposal ensures long-term environmental safety and regulatory compliance.[1][2]

Waste StreamClassificationNotes
Solid Waste Hazardous Organic SolidDo not mix with oxidizers.[1][2] Label as "Toxic/Irritant."[2]
Liquid Waste Organic Solvent (Non-Halogenated)If dissolved in DCM/Chloroform, move to Halogenated stream.[1][2] Segregate from acidic waste streams to prevent heat generation.[2]
Contaminated PPE Hazardous DebrisGloves and paper towels must be double-bagged (clear polyethylene) before disposal in the solid hazardous waste drum.[1][2]

Critical Note: Do not pour aqueous solutions down the drain.[2] The pyrrolidine moiety is nitrogenous and can be regulated under local water authority limits for Total Kjeldahl Nitrogen (TKN).[2]

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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